molecular formula C26H56ClP B1311163 Tributyltetradecylphosphonium chloride CAS No. 81741-28-8

Tributyltetradecylphosphonium chloride

Cat. No.: B1311163
CAS No.: 81741-28-8
M. Wt: 435.1 g/mol
InChI Key: AKUNSPZHHSNFFX-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tributyltetradecylphosphonium chloride is a useful research compound. Its molecular formula is C26H56ClP and its molecular weight is 435.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tributyl(tetradecyl)phosphanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H56P.ClH/c1-5-9-13-14-15-16-17-18-19-20-21-22-26-27(23-10-6-2,24-11-7-3)25-12-8-4;/h5-26H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKUNSPZHHSNFFX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC[P+](CCCC)(CCCC)CCCC.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H56ClP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9034997
Record name Tributyltetradecylphosphonium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9034997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

435.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81741-28-8
Record name Tributyltetradecylphosphonium chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81741-28-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tri-N-butyl tetradecyl phosphonium chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081741288
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tributyltetradecylphosphonium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9034997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tributyltetradecylphosphonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.072.531
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRI-N-BUTYL TETRADECYL PHOSPHONIUM CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82832Q4G52
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Tributyltetradecylphosphonium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of tributyltetradecylphosphonium (B14369193) chloride (TTPC), a quaternary phosphonium (B103445) salt with applications as a biocide.[1][2] This document details the experimental protocols, key quantitative data, and logical workflows for the preparation and purification of this compound.

Introduction

Tributyltetradecylphosphonium chloride (TTPC) is a quaternary phosphonium salt recognized for its biocidal properties, particularly in industrial water treatment and oilfield applications.[1][2] Its molecular structure, featuring a positively charged phosphorus atom bonded to four alkyl chains, imparts surfactant-like properties that are effective in disrupting microbial cell membranes.[3] This guide outlines a detailed procedure for the synthesis of TTPC from commercially available starting materials, followed by a robust purification protocol to obtain the compound in high purity.

Synthesis of this compound

The synthesis of this compound is achieved through a quaternization reaction between tributylphosphine (B147548) and 1-chlorotetradecane (B127486). The following protocol is adapted from established methodologies.[4][5][6]

Reaction Scheme

1-Chlorotetradecane + Tributylphosphine -> this compound

Experimental Protocol

Materials:

  • 1-Chlorotetradecane

  • Tributylphosphine

  • N,N-Dimethylformamide (DMF) (solvent)

  • Nitrogen gas (for inert atmosphere)

Equipment:

  • Chemical reaction kettle with stirring and temperature control

  • Dropping funnel

  • Condenser

Procedure:

  • To a chemical reaction kettle, add N,N-dimethylformamide (DMF).

  • While stirring, add 1-chlorotetradecane to the DMF.

  • Heat the mixture to 148-152°C with continuous stirring.

  • Once the temperature is stable, purge the reaction kettle with nitrogen gas to create an inert atmosphere.

  • Slowly add tributylphosphine to the reaction mixture via a dropping funnel over a period of 3 hours.

  • Maintain the reaction temperature at 150°C and continue stirring for 11.5 hours.[4]

  • After the reaction is complete, cool the mixture to room temperature. The product will be a solid-liquid mixture, with the solid being the crude this compound.

Stoichiometry

The molar ratio of the reactants is crucial for a successful reaction. Based on the provided literature, the approximate molar ratios are as follows:[4]

ReactantMolar Ratio
1-Chlorotetradecane1.0
Tributylphosphine0.8
N,N-Dimethylformamide2.7

Note: The provided patent literature expresses stoichiometry in mole percentages of the total reaction mixture, which is unconventional. The molar ratios above have been recalculated for clarity, assuming a basis for the provided percentages.

Purification of this compound

The crude product from the synthesis requires purification to remove unreacted starting materials and solvent. The following protocol utilizes vacuum filtration, extraction, and vacuum drying.[4][5]

Experimental Protocol

Materials:

  • n-Hexane (for extraction)

  • Crude this compound

Equipment:

  • Vacuum filter

  • Extraction tank

  • Vacuum drying oven

Procedure:

  • Separate the crude solid this compound from the liquid solvent (DMF) via vacuum filtration.

  • Transfer the solid crude product to an extraction tank.

  • Add n-hexane to the extraction tank and agitate to wash away impurities.

  • Separate the purified solid product from the n-hexane.

  • Place the purified product in a vacuum drying oven.

  • Dry the product at 57.5°C for 3.5 hours under vacuum to remove any residual solvent.[4]

Characterization of this compound

The identity and purity of the synthesized TTPC should be confirmed using standard analytical techniques.

Physicochemical Properties
PropertyValue
Molecular Formula C26H56ClP[3]
Molecular Weight 435.16 g/mol [3]
Appearance White to yellow solid or semi-solid[7]
Melting Point Data not available
Solubility Soluble in water[1]
Spectroscopic Analysis
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the butyl and tetradecyl chains. The protons alpha to the phosphorus atom would appear as a multiplet due to coupling with phosphorus. The terminal methyl groups of the butyl and tetradecyl chains would appear as triplets.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon in the butyl and tetradecyl chains. The carbons directly bonded to the phosphorus atom would exhibit coupling (J-coupling), resulting in doublets.

  • Mass Spectrometry: The mass spectrum should show a parent ion corresponding to the tributyltetradecylphosphonium cation ([C26H56P]+) at m/z 399.7.

Workflow Diagrams

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants & Solvent cluster_reaction Reaction cluster_product Product 1-Chlorotetradecane 1-Chlorotetradecane Reaction_Kettle Reaction Kettle (150°C, 11.5h, N2 atm) 1-Chlorotetradecane->Reaction_Kettle Tributylphosphine Tributylphosphine Tributylphosphine->Reaction_Kettle DMF DMF DMF->Reaction_Kettle Crude_Product Crude TTPC (Solid-Liquid Mixture) Reaction_Kettle->Crude_Product Purification_Workflow Crude_Product Crude TTPC (Solid-Liquid Mixture) Vacuum_Filtration Vacuum Filtration Crude_Product->Vacuum_Filtration Extraction Extraction (n-Hexane) Vacuum_Filtration->Extraction Vacuum_Drying Vacuum Drying (57.5°C, 3.5h) Extraction->Vacuum_Drying Pure_TTPC Pure TTPC Vacuum_Drying->Pure_TTPC

References

An In-depth Technical Guide on the Physicochemical Properties of Tributyltetradecylphosphonium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Tributyltetradecylphosphonium chloride (TTPC). The information is curated to support research, scientific analysis, and drug development applications. All quantitative data is presented in structured tables, and detailed experimental protocols for key properties are provided.

Core Physicochemical Properties

This compound is a quaternary phosphonium (B103445) salt that exhibits properties of an ionic liquid and a cationic surfactant. Its molecular structure consists of a central phosphorus atom bonded to three butyl groups and one tetradecyl group, with a chloride counter-ion.

Table 1: General and Physical Properties of this compound

PropertyValueSource(s)
Chemical Name This compound
Synonyms TTPC, Tetradecyltributylphosphonium chloride
CAS Number 81741-28-8
Molecular Formula C₂₆H₅₆ClP[1]
Molecular Weight 435.16 g/mol [2]
Appearance White to yellow solid, crystalline powder, or semi-solid. Also available as a colorless to light yellow liquid solution.[3]
Melting Point 41 - 45 °C[2][4][5]
Boiling Point (of aqueous solution) 100 °C[1][6]
Solubility in Water Completely soluble[7][1][6][8]

Table 2: Solution Properties of this compound (50% solution in water)

PropertyValueSource(s)
Appearance Colorless to light yellow liquid[7][8]
pH 6 - 8[7][9]
Density (at 20°C) 0.95 - 1.00 g/mL[7][9]

Key Physicochemical Relationships

The physicochemical properties of this compound are interconnected, influencing its behavior in various applications. The following diagram illustrates these relationships.

Physicochemical Properties of TTPC A Molecular Structure (C₂₆H₅₆ClP) B Molecular Weight (435.16 g/mol) A->B Determines C Physical State (Solid/Liquid) A->C Influences F Surface Activity (Surfactant) A->F Dictates D Melting Point (41-45 °C) C->D Transition Point E Solubility (High in Water) H Applications (Biocide, Surfactant, etc.) E->H Enables F->E Enhances G Critical Micelle Concentration (CMC) F->G Key Parameter G->H Critical for

Physicochemical property relationships of TTPC.

Experimental Protocols

Detailed methodologies for determining key physicochemical properties of this compound are outlined below.

This protocol describes the determination of the melting point of solid this compound using a standard capillary melting point apparatus.

Materials and Equipment:

  • This compound (solid, crystalline powder)

  • Capillary tubes (sealed at one end)

  • Melting point apparatus with a heating block and thermometer/temperature probe

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)

Procedure:

  • Sample Preparation: Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the sample in a mortar and pestle.

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube. The packed sample height should be approximately 2-3 mm.

  • Placing the Tube in the Apparatus: Insert the capillary tube into the designated slot in the heating block of the melting point apparatus.

  • Heating: Begin heating the block. A rapid heating rate can be used initially to approach the expected melting point (around 40 °C).

  • Observation: As the temperature approaches the expected melting point, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

  • Recording the Melting Range: Observe the sample closely. Record the temperature at which the first signs of melting (the appearance of liquid) are observed. Continue heating slowly and record the temperature at which the entire sample has melted into a clear liquid. The recorded range is the melting point of the substance.

  • Replicate Measurements: For accuracy, repeat the measurement with fresh samples at least two more times and calculate the average melting range.

This protocol details the determination of the Critical Micelle Concentration (CMC) of this compound in an aqueous solution using a conductivity meter. This method is suitable for ionic surfactants like TTPC.

Materials and Equipment:

  • This compound

  • High-purity deionized water

  • Conductivity meter with a temperature-compensated probe

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bar

  • Thermostatically controlled water bath

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of this compound in deionized water with a concentration significantly above the expected CMC (e.g., 10 mM).

    • Prepare a series of dilutions from the stock solution, covering a range of concentrations both below and above the expected CMC.

  • Experimental Setup:

    • Place a known volume of deionized water in a jacketed beaker connected to the thermostatic water bath to maintain a constant temperature (e.g., 25 °C).

    • Immerse the conductivity probe into the water and begin stirring gently with the magnetic stirrer.

  • Measurement:

    • Allow the system to equilibrate and record the conductivity of the pure water.

    • Make successive additions of the stock TTPC solution to the water in the beaker, allowing the conductivity reading to stabilize after each addition. Record the conductivity and the total concentration of TTPC after each addition.

  • Data Analysis:

    • Plot the measured specific conductivity (κ) as a function of the this compound concentration.

    • The plot will show two linear regions with different slopes. The first region (at lower concentrations) corresponds to the conductivity of the monomeric surfactant. The second region (at higher concentrations) corresponds to the formation of micelles.

    • The intersection of the two extrapolated linear portions of the graph corresponds to the Critical Micelle Concentration (CMC).

Experimental Workflow Diagram

The following diagram illustrates the experimental workflow for determining the Critical Micelle Concentration (CMC) using the conductivity method.

CMC Determination Workflow (Conductivity Method) A Prepare TTPC Stock Solution B Prepare Series of Dilutions A->B E Titrate with TTPC Solution & Record Conductivity B->E C Set up Conductivity Measurement System D Measure Conductivity of Deionized Water C->D D->E F Plot Conductivity vs. Concentration E->F G Identify Two Linear Regions F->G H Determine CMC at Intersection G->H

Workflow for CMC determination by conductivity.

References

Tributyltetradecylphosphonium Chloride (TTPC): A Technical Guide to its Biocidal Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tributyltetradecylphosphonium (B14369193) chloride (TTPC) is a quaternary phosphonium (B103445) salt that has emerged as a potent biocide with broad-spectrum activity against a wide range of microorganisms, including slime-forming and sulfate-reducing bacteria.[1][2][3][4] This technical guide provides an in-depth exploration of the core mechanism of action of TTPC, focusing on its interaction with microbial cells. It summarizes key quantitative data on its biocidal efficacy, details relevant experimental protocols for its study, and presents visual diagrams of its mode of action and associated experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development and application of antimicrobial agents.

Core Mechanism of Action: Disruption of Microbial Cell Membranes

The primary biocidal activity of tributyltetradecylphosphonium chloride is attributed to its ability to disrupt the cytoplasmic membranes of microorganisms.[1][5] As a cationic surfactant, TTPC possesses a positively charged phosphonium head and a long hydrophobic alkyl tail. This amphipathic structure is central to its mechanism of action.

The process can be delineated into the following key stages:

  • Adsorption and Binding: The positively charged phosphonium head of the TTPC molecule is electrostatically attracted to the negatively charged components of the microbial cell surface, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.

  • Hydrophobic Interaction and Membrane Insertion: Following the initial electrostatic interaction, the long tetradecyl hydrocarbon tail of TTPC inserts into the hydrophobic core of the microbial cell membrane. This insertion disrupts the ordered structure of the lipid bilayer.

  • Membrane Permeabilization: The integration of TTPC molecules into the cell membrane leads to a loss of membrane integrity and an increase in permeability.[1][5] This disruption allows for the leakage of essential intracellular components, including ions (such as potassium), metabolites, and macromolecules like RNA and proteins.

  • Cell Lysis and Death: The uncontrolled efflux of cellular contents and the dissipation of the electrochemical gradients across the membrane ultimately lead to cell lysis and death.[1][6]

This mechanism is consistent with that of other quaternary-based biocides.[1] The efficiency of this process is influenced by the length of the alkyl chain, with longer chains generally exhibiting higher antimicrobial activity.[7][8]

TTPC_Mechanism cluster_membrane Microbial Cell Membrane Lipid_Bilayer Lipid Bilayer (Hydrophobic Core) Disruption Membrane Disruption & Permeabilization Lipid_Bilayer->Disruption 3. Disruption TTPC TTPC Molecule (Cationic Head & Hydrophobic Tail) Cell_Surface Negatively Charged Cell Surface TTPC->Cell_Surface 1. Adsorption Cell_Surface->Lipid_Bilayer 2. Insertion Binding Electrostatic Attraction Insertion Hydrophobic Interaction & Insertion Leakage Leakage of Cellular Components (Ions, Metabolites) Disruption->Leakage 4. Permeabilization Cell_Death Cell Lysis & Death Leakage->Cell_Death 5. Lysis

Figure 1. Mechanism of TTPC Action on Microbial Cell Membranes.

Quantitative Data on Biocidal Efficacy

Parameter Organism(s) Concentration (ppm active) Time to Kill Comparison Reference
Complete Kill Aerobic Bacteria51 hourOutperformed glutaraldehyde (B144438) (>40 ppm) and THPS (40 ppm)[2]
Complete Kill Anaerobic Sulfate-Reducing Bacteria501 hourOutperformed glutaraldehyde (150 ppm) and THPS (>200 ppm)[2]
Biofilm Removal General microbial biofilmEffective at lower concentrations4 hoursMore effective than THPS and glutaraldehyde[4]
Planktonic Bacteria Reduction Planktonic Bacteria3024 hours>99.9% reduction[9]

Note: THPS refers to Tetrakis(hydroxymethyl)phosphonium sulfate.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the biocidal mechanism of action of TTPC.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol is adapted from the broth microdilution method as described by the Clinical and Laboratory Standards Institute (CLSI).[3]

Objective: To determine the lowest concentration of TTPC that inhibits visible growth (MIC) and the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum (MBC).

Materials:

  • This compound (TTPC) stock solution of known concentration.

  • Sterile 96-well microtiter plates.

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth).

  • Bacterial culture in the logarithmic growth phase.

  • Sterile phosphate-buffered saline (PBS).

  • Sterile agar (B569324) plates (e.g., Tryptic Soy Agar).

  • Spectrophotometer.

  • Incubator.

Procedure:

  • Preparation of TTPC Dilutions: a. Prepare a serial two-fold dilution of the TTPC stock solution in the sterile broth medium in the wells of a 96-well microtiter plate. The final volume in each well should be 100 µL. b. Include a positive control well (broth with bacterial inoculum, no TTPC) and a negative control well (broth only).

  • Inoculum Preparation: a. Grow the test bacterium in the appropriate broth medium to the mid-logarithmic phase. b. Adjust the turbidity of the bacterial culture with sterile broth or PBS to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute the adjusted bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation and Incubation: a. Add 100 µL of the prepared bacterial inoculum to each well of the microtiter plate containing the TTPC dilutions and the positive control well. b. Incubate the plate at the optimal temperature for the test organism (e.g., 37°C) for 18-24 hours.

  • MIC Determination: a. After incubation, visually inspect the wells for turbidity. b. The MIC is the lowest concentration of TTPC in which there is no visible growth.

  • MBC Determination: a. From each well that shows no visible growth (at and above the MIC), take a 10 µL aliquot and plate it onto a sterile agar plate. b. Incubate the agar plates at the optimal temperature for 24-48 hours. c. The MBC is the lowest concentration of TTPC that results in no colony formation or a ≥99.9% reduction in CFU compared to the initial inoculum count.

MIC_MBC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_TTPC Prepare serial dilutions of TTPC in 96-well plate Inoculate Inoculate TTPC dilutions with bacterial suspension Prep_TTPC->Inoculate Prep_Inoculum Prepare bacterial inoculum (0.5 McFarland standard, then dilute) Prep_Inoculum->Inoculate Incubate_Plate Incubate plate (e.g., 37°C, 18-24h) Inoculate->Incubate_Plate Read_MIC Visually determine MIC (lowest concentration with no growth) Incubate_Plate->Read_MIC Plate_MBC Plate aliquots from clear wells onto agar plates Read_MIC->Plate_MBC Incubate_Agar Incubate agar plates (24-48h) Plate_MBC->Incubate_Agar Read_MBC Determine MBC (lowest concentration with ≥99.9% killing) Incubate_Agar->Read_MBC

Figure 2. Experimental Workflow for MIC and MBC Determination.
Assessment of Membrane Permeability using Fluorescent Dyes

Objective: To qualitatively and quantitatively assess the ability of TTPC to permeabilize bacterial membranes using membrane-impermeable fluorescent dyes.

Principle: Dyes such as propidium (B1200493) iodide (PI) and SYTOX Green are unable to cross the intact membranes of live cells. Upon membrane damage, these dyes enter the cell and intercalate with nucleic acids, resulting in a significant increase in fluorescence.

Materials:

  • Bacterial culture in the logarithmic growth phase.

  • TTPC solution.

  • Propidium iodide (PI) or SYTOX Green stock solution.

  • Sterile buffer (e.g., PBS).

  • Fluorometer or fluorescence microscope.

Procedure:

  • Cell Preparation: a. Grow bacteria to the mid-logarithmic phase. b. Harvest the cells by centrifugation and wash them with the sterile buffer. c. Resuspend the cells in the buffer to a desired optical density (e.g., OD₆₀₀ of 0.5).

  • Treatment and Staining: a. Add TTPC to the bacterial suspension at various concentrations (including a no-TTPC control). b. Immediately add the fluorescent dye (e.g., PI to a final concentration of 1-5 µM). c. Incubate the mixture at room temperature in the dark for a specified period (e.g., 15-30 minutes).

  • Measurement: a. Fluorometer: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., for PI, excitation ~535 nm, emission ~617 nm). An increase in fluorescence intensity compared to the control indicates membrane permeabilization. b. Fluorescence Microscopy: Place a sample on a microscope slide and observe using a fluorescence microscope. Cells with compromised membranes will fluoresce brightly.

Measurement of Membrane Potential Depolarization

Objective: To determine if TTPC disrupts the bacterial membrane potential.

Principle: Voltage-sensitive dyes, such as DiSC₃(5) or the components of the BacLight™ Bacterial Membrane Potential Kit, can be used to monitor changes in membrane potential. For example, DiSC₃(5) is a fluorescent cation that accumulates in cells with a negative internal membrane potential, leading to self-quenching of its fluorescence. Depolarization of the membrane results in the release of the dye and an increase in fluorescence.

Materials:

  • Bacterial culture in the logarithmic growth phase.

  • TTPC solution.

  • Voltage-sensitive dye (e.g., DiSC₃(5)).

  • A depolarizing agent as a positive control (e.g., carbonyl cyanide m-chlorophenylhydrazone - CCCP).

  • Sterile buffer or growth medium.

  • Fluorometer.

Procedure:

  • Cell and Dye Preparation: a. Grow bacteria to the mid-logarithmic phase. b. Harvest and resuspend the cells in the appropriate buffer or medium to a specific optical density. c. Add the voltage-sensitive dye to the cell suspension and incubate to allow for dye uptake and fluorescence quenching.

  • Fluorescence Measurement: a. Place the cell suspension in a cuvette in a fluorometer and record the baseline fluorescence. b. Add TTPC to the cuvette at the desired concentration and continue to record the fluorescence over time. c. In a separate experiment, add the positive control (CCCP) to confirm that the dye responds to depolarization.

  • Data Analysis: a. An increase in fluorescence intensity upon the addition of TTPC indicates membrane depolarization.

Potential for Enzyme Inhibition

While the primary mechanism of action of TTPC is membrane disruption, it is plausible that at sub-lethal concentrations, it may also interfere with cellular enzymatic activities. Cationic surface-active compounds can form electrostatic bonds with carboxyl groups in proteins and enzymes, potentially interfering with their function.[6] However, the rapid and potent membrane-disruptive effects of TTPC at bactericidal concentrations suggest that this is the predominant mode of action leading to cell death. Further research is warranted to investigate the specific enzymatic targets of TTPC at sub-inhibitory concentrations.

Resistance Mechanisms

The development of microbial resistance to biocides is a growing concern. For quaternary ammonium (B1175870) and phosphonium compounds, resistance can emerge through several mechanisms, including:

  • Efflux Pumps: Bacteria may acquire or upregulate genes encoding efflux pumps that actively transport the biocide out of the cell before it can reach its target concentration at the cell membrane.

  • Alterations in Cell Wall/Membrane Composition: Changes in the composition of the outer membrane or cell wall can reduce the binding and uptake of the biocide.

  • Biofilm Formation: Bacteria embedded in a biofilm matrix are often more resistant to biocides due to reduced penetration of the antimicrobial agent and altered physiological states of the cells within the biofilm.

While TTPC has been shown to be effective against biofilms, the potential for resistance development underscores the importance of appropriate dosing and application strategies.

Conclusion

This compound is a highly effective biocide that exerts its antimicrobial activity primarily through the rapid disruption of microbial cell membranes. Its cationic, amphipathic nature facilitates its interaction with and insertion into the lipid bilayer, leading to increased permeability, leakage of cellular components, and ultimately cell death. Quantitative data confirms its high efficacy at low concentrations compared to other commonly used biocides. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of TTPC and other novel antimicrobial agents. A thorough understanding of its mechanism of action is crucial for its effective application and for mitigating the potential for resistance development.

References

Understanding the Surfactant Properties of Tributyltetradecylphosphonium Chloride (TTPC): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the surfactant properties of Tributyltetradecylphosphonium (B14369193) chloride (TTPC). TTPC, a quaternary phosphonium (B103445) salt, is recognized as a potent cationic surfactant with significant industrial applications. While its primary use is as a non-oxidizing biocide and antimicrobial agent in sectors such as industrial water treatment and enhanced oil recovery, its fundamental surfactant characteristics are of interest to researchers in various fields, including drug delivery. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key processes to facilitate a comprehensive understanding of TTPC's behavior as a surface-active agent.

Core Physicochemical and Surfactant Properties of TTPC

Tributyltetradecylphosphonium chloride (TTPC) is a cationic surfactant characterized by a positively charged phosphorus atom covalently bonded to four alkyl chains, one of which is a long C14 chain that provides hydrophobicity, and three butyl groups. The molecule is neutralized by a chloride counter-ion. Its chemical structure confers high surface activity and complete solubility in water.[1]

Quantitative Data Summary
Physicochemical Property Value Reference
IUPAC Name tributyl(tetradecyl)phosphonium chloride[2]
Synonyms TTPC, Bellacide 350[1][2]
CAS Number 81741-28-8[1][2][3]
Molecular Formula C₂₆H₅₆ClP[1][2]
Molecular Weight 435.16 g/mol [4]
Physical State Colorless to light yellow liquid[1]
Solubility Completely soluble in water[1]
Stability Stable over a wide pH range; not degraded by UV light[1][2]
Surfactant Property Value Conditions Reference
Surface Tension 51 mN/mAqueous solution (90% saturation) at 20°C[5]
Interfacial Tension Reduction Reduced from 19.2 mN/m to 0.1 mN/mWater/crude oil interface with a formulation of 4000 ppm TTPC, 4 wt% NaCl, and 5000 ppm NaOH[6]
Critical Micelle Concentration (CMC) Data not available in reviewed literature-

Experimental Protocols

This section details the methodologies for the synthesis of TTPC and the determination of its surface tension, as derived from the available literature.

Synthesis of this compound (TTPC)

TTPC is synthesized via a quaternization reaction between tri-n-butylphosphine and 1-chlorotetradecane (B127486).[3][7][8]

Materials:

  • 1-chlorotetradecane

  • Tri-n-butylphosphine

  • N,N-dimethylformamide (DMF) as solvent (optional)

  • Nitrogen gas (for inert atmosphere)

  • n-hexane (for extraction/purification)

Equipment:

  • Chemical reaction kettle with stirrer and temperature control

  • Vacuum filter

  • Extraction tank

  • Vacuum drying oven

Procedure:

  • Charge the chemical reaction kettle with 1-chlorotetradecane and tri-n-butylphosphine (an equimolar ratio is typically used). DMF can be used as a solvent.

  • Purge the reactor with nitrogen gas to establish an inert atmosphere.

  • Heat the reaction mixture to 140-150°C with constant stirring.[7][8]

  • Maintain the reaction at this temperature for a specified duration (e.g., 11.5-12 hours) to ensure completion of the quaternization reaction.[7][8]

  • After the reaction is complete, cool the mixture.

  • The crude product can be purified by vacuum stripping to remove any volatile components or by extraction with a non-polar solvent like n-hexane to remove unreacted starting materials.[3][7][8]

  • The purified TTPC is then dried under vacuum to yield the final product.[7]

Surface Tension Measurement

The surface tension of an aqueous solution of TTPC can be determined using the Wilhelmy plate method, as described in regulatory filings.[5] This method measures the force required to detach a platinum plate from the surface of the liquid.

Equipment:

  • Tensiometer (e.g., Krüss GmbH, Model K100)

  • Precision balance

  • Thermostatically controlled sample vessel

  • Platinum Wilhelmy plate

  • Cleaning solutions for the platinum plate (e.g., distilled water, ethanol, and flame cleaning)

Procedure:

  • Preparation of the TTPC Solution: Prepare an aqueous solution of TTPC at the desired concentration (e.g., 90% of the saturation concentration).[5] Ensure the TTPC is completely dissolved.

  • Instrument Setup:

    • Thoroughly clean the platinum plate and the sample vessel to remove any contaminants. A common procedure is to rinse with distilled water, then ethanol, and then to heat the plate in a flame until it glows red-hot to burn off any organic residues.

    • Calibrate the tensiometer according to the manufacturer's instructions.

  • Measurement:

    • Place the TTPC solution in the sample vessel and allow it to reach thermal equilibrium at the target temperature (e.g., 20°C).[5]

    • Suspend the clean Wilhelmy plate from the tensiometer's force sensor.

    • Lower the plate until it just touches the surface of the liquid. The liquid will wet the plate, and a meniscus will form.

    • The tensiometer slowly raises the plate, measuring the maximum force exerted by the surface tension just before the meniscus detaches.

    • The surface tension (γ) is calculated from this force (F), the wetted perimeter of the plate (L), and the contact angle (θ), which is assumed to be zero for a perfectly wetted platinum plate: γ = F / (L * cos(θ)).

  • Data Recording: Record the surface tension value in mN/m. For regulatory purposes, measurements may be continued until a stable value is achieved (e.g., the standard deviation of measurements over a period of time is below a certain threshold).[5]

Visualizations: Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the synthesis workflow for TTPC and the experimental workflow for surface tension measurement.

TTPC_Synthesis_Workflow cluster_reactants Reactants cluster_process Synthesis Process cluster_product Product reactant1 1-chlorotetradecane reaction Quaternization Reaction (140-150°C, inert atm) reactant1->reaction reactant2 Tri-n-butylphosphine reactant2->reaction purification Purification (Vacuum Stripping / Extraction) reaction->purification Crude Product drying Vacuum Drying purification->drying Purified Product product Tributyltetradecylphosphonium Chloride (TTPC) drying->product Final Product

Caption: Synthesis workflow for this compound (TTPC).

Surface_Tension_Measurement_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_output Output prep_solution Prepare Aqueous TTPC Solution equilibrate Equilibrate Solution Temperature (20°C) prep_solution->equilibrate clean_plate Clean Wilhelmy Plate & Sample Vessel contact Contact Plate with Liquid Surface clean_plate->contact calibrate Calibrate Tensiometer measure_force Measure Detachment Force calibrate->measure_force equilibrate->contact contact->measure_force calculate Calculate Surface Tension (γ = F / L) measure_force->calculate result Surface Tension Value (mN/m) calculate->result

Caption: Experimental workflow for the Wilhelmy plate surface tension measurement method.

Applications and Relevance to Drug Development

Established Industrial Applications

TTPC's primary role is as a biocide, where its cationic surfactant nature is key to its mechanism of action.[4] It disrupts the cell membranes of microorganisms, leading to increased permeability and cell death.[4] This property is leveraged in industrial water systems, cooling towers, and oil and gas operations to control the growth of slime-forming and sulfate-reducing bacteria.[1][4] In enhanced oil recovery, its ability to significantly lower the interfacial tension between oil and water is crucial for mobilizing residual oil from rock formations.[6]

Considerations for Drug Development

While there is no direct evidence in the reviewed literature of TTPC being used in pharmaceutical formulations, understanding its properties is valuable for drug development professionals for several reasons:

  • Cationic Surfactants in Drug Delivery: Cationic surfactants, as a class, are explored in drug delivery for various purposes. Their positive charge allows for interaction with negatively charged biological membranes, which can be harnessed to enhance drug permeation across epithelial barriers. They are also used in the formulation of nano-emulsions and as agents in gene delivery systems to complex with negatively charged nucleic acids.

  • Structure-Activity Relationship: The structure of TTPC, with its quaternary phosphonium head group and specific alkyl chain lengths, provides a case study for structure-activity relationships. The balance between the hydrophobic tail and the cationic head dictates its surface activity and its interaction with biological systems.

  • Toxicity as a Limiting Factor: A significant hurdle for the direct application of TTPC in drug delivery is its inherent toxicity. It is classified as having very high acute toxicity to aquatic organisms.[2] This biocidal activity, while beneficial for industrial applications, suggests a low therapeutic index and potential for cytotoxicity, which would need to be overcome or mitigated for any pharmaceutical application.

References

An In-depth Technical Guide on the Critical Micelle Concentration of Tributyltetradecylphosphonium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tributyltetradecylphosphonium chloride, scientifically represented as [P4,4,4,14]Cl, is a quaternary phosphonium (B103445) salt that has garnered interest for its properties as a cationic surfactant and a biocide. Its molecular structure, featuring a positively charged phosphorus atom bonded to four alkyl chains of varying lengths, imparts amphiphilic characteristics that drive its self-assembly in aqueous solutions. This technical guide provides a comprehensive overview of a key parameter governing this behavior: the critical micelle concentration (CMC). The CMC is the concentration at which individual surfactant molecules (monomers) in a solution begin to aggregate and form micelles, a phenomenon that fundamentally alters the physicochemical properties of the solution, such as surface tension and conductivity. Understanding the CMC of [P4,4,4,14]Cl is crucial for its effective application in various fields, including its use as a biocide in industrial water systems and its potential in enhanced oil recovery.

Data Presentation

As no specific quantitative data for the CMC of this compound was found in the public domain, a comparative table of CMC values for structurally similar surfactants is presented below to provide a contextual understanding. This data highlights how changes in alkyl chain length and headgroup identity can influence the CMC.

Surfactant NameStructureCMC (mM)Temperature (°C)Method
Dodecyltrimethylammonium bromideC12H25N(CH3)3Br~1525Various
Tetradecyltrimethylammonium bromideC14H29N(CH3)3Br~3.525Various
Cetyltrimethylammonium bromideC16H33N(CH3)3Br~0.925Various
This compoundC14H29P(C4H9)3ClNot Available--

Note: The CMC values for the ammonium-based surfactants are approximate and can vary depending on the experimental conditions and measurement technique.

Experimental Protocols for CMC Determination

The critical micelle concentration is typically determined by measuring a physical property of the surfactant solution as a function of its concentration. The concentration at which an abrupt change in the slope of the property versus concentration plot is observed is taken as the CMC. The two most common methods are surface tension and conductivity measurements.

Surface Tension Method

Principle: Below the CMC, the addition of a surfactant to a solvent causes a significant decrease in the surface tension as the surfactant monomers adsorb at the air-water interface. Above the CMC, the interface becomes saturated with monomers, and any additional surfactant molecules form micelles in the bulk solution, resulting in a much smaller change in surface tension with increasing concentration.

Detailed Methodology:

  • Preparation of Stock Solution: A concentrated stock solution of this compound in deionized water is prepared by accurately weighing the surfactant and dissolving it in a known volume of water.

  • Preparation of Dilutions: A series of solutions with varying concentrations of the surfactant are prepared by diluting the stock solution. It is crucial to prepare a sufficient number of concentrations both below and above the expected CMC to accurately determine the inflection point.

  • Surface Tension Measurement: The surface tension of each solution is measured using a tensiometer (e.g., a Du Noüy ring or Wilhelmy plate tensiometer) at a constant temperature. The instrument should be calibrated before use.

  • Data Analysis: The surface tension values are plotted against the logarithm of the surfactant concentration. The resulting graph will typically show two linear regions with different slopes. The intersection of the two extrapolated linear portions corresponds to the CMC.

Conductivity Method

Principle: For ionic surfactants like this compound, the electrical conductivity of the solution changes with concentration. Below the CMC, the conductivity increases almost linearly with concentration as the number of charge-carrying monomers increases. Above the CMC, the formation of micelles, which have a lower mobility than the individual ions and can bind counter-ions, leads to a decrease in the slope of the conductivity versus concentration plot.

Detailed Methodology:

  • Preparation of Stock Solution and Dilutions: As with the surface tension method, a stock solution and a series of dilutions are prepared using high-purity, deionized water to minimize the influence of other ions.

  • Conductivity Measurement: The electrical conductivity of each solution is measured using a calibrated conductivity meter at a constant temperature. The conductivity cell should be thoroughly rinsed with deionized water and then with the sample solution before each measurement.

  • Data Analysis: The measured conductivity is plotted against the surfactant concentration. The plot will exhibit a break or a change in slope at the CMC. The intersection of the two linear portions of the graph gives the CMC value.

Mandatory Visualization

To illustrate the general workflow for determining the Critical Micelle Concentration (CMC) of a surfactant, the following diagram is provided.

CMC_Determination_Workflow General Workflow for CMC Determination cluster_prep Sample Preparation cluster_measurement Physicochemical Measurement cluster_analysis Data Analysis Stock Prepare Stock Solution of Surfactant Dilutions Create a Series of Concentration Dilutions Stock->Dilutions Tensiometry Measure Surface Tension (Tensiometer) Dilutions->Tensiometry Method 1 Conductivity Measure Electrical Conductivity (Conductivity Meter) Dilutions->Conductivity Method 2 Plot_Tension Plot Surface Tension vs. log(Concentration) Tensiometry->Plot_Tension Plot_Conductivity Plot Conductivity vs. Concentration Conductivity->Plot_Conductivity Inflection_Tension Identify Inflection Point Plot_Tension->Inflection_Tension Inflection_Conductivity Identify Inflection Point Plot_Conductivity->Inflection_Conductivity CMC_Value Determine CMC Value Inflection_Tension->CMC_Value Inflection_Conductivity->CMC_Value

Spectral characterization of Tributyltetradecylphosphonium chloride (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral characterization of Tributyltetradecylphosphonium (B14369193) chloride (TTPC), a quaternary phosphonium (B103445) salt with applications as a biocide and surfactant. Due to the limited availability of specific experimental spectra in the public domain, this guide presents a combination of confirmed molecular data and predicted spectral characteristics based on analogous compounds and established principles of NMR, IR, and Mass Spectrometry.

Molecular and Physical Properties

Tributyltetradecylphosphonium chloride is a cationic surfactant.[1] Its structure consists of a central phosphorus atom bonded to three butyl groups and one tetradecyl group, with a chloride counter-ion.

PropertyValueReference
Chemical Name Tributyl(tetradecyl)phosphonium chloride[2]
Synonyms TTPC, Tri-n-butyl tetradecyl phosphonium chloride[2]
CAS Number 81741-28-8[2]
Molecular Formula C₂₆H₅₆ClP[2][3]
Molecular Weight 435.15 g/mol [2][3]
Cation Formula C₂₆H₅₆P⁺[3]
Cation Molecular Weight 399.7 g/mol [3]
Appearance Colorless to pale straw liquid or white solid[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for the structural elucidation of TTPC. While a public spectrum for TTPC is not available, a confidential "Proton NMR Spectrum with Assignments" was noted in a 2015 regulatory submission, confirming its use for identity confirmation.[6] The following tables outline the predicted chemical shifts for ¹H, ¹³C, and ³¹P NMR, based on typical values for long-chain tetraalkylphosphonium salts.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show signals corresponding to the protons on the three butyl chains and the single tetradecyl chain. The protons on the methylene (B1212753) groups alpha to the positively charged phosphorus atom will be the most deshielded.

Predicted Chemical Shift (δ, ppm)MultiplicityAssignment
~ 2.2 - 2.4mP-CH₂ - (alpha protons on all four alkyl chains)
~ 1.4 - 1.6mP-CH₂-CH₂ -CH₂ -CH₃ (beta & gamma protons on butyl chains)
~ 1.2 - 1.4m (br s)-(CH₂ )₁₂- (methylene protons on the long tetradecyl chain)
~ 0.9 - 1.0t-CH₂-CH₃ (terminal methyl protons on butyl chains)
~ 0.8 - 0.9t-CH₂-CH₃ (terminal methyl protons on tetradecyl chain)
Predicted ¹³C NMR Data

The ¹³C NMR spectrum will show distinct signals for each carbon environment. Carbons directly attached to the phosphorus atom (Cα) will appear as doublets due to ¹J-coupling with the phosphorus atom and will be shifted downfield.[7]

Predicted Chemical Shift (δ, ppm)Assignment
~ 60 - 80P-C H₂- (alpha carbons on all four alkyl chains)
~ 25 - 35Interior methylene carbons of the alkyl chains
~ 20 - 25P-CH₂-C H₂- (beta carbons on all four alkyl chains)
~ 13 - 15-C H₃ (terminal methyl carbons on all four alkyl chains)
Predicted ³¹P NMR Data

The ³¹P NMR spectrum is expected to show a single resonance, confirming the presence of a single phosphorus environment. For similar phosphonium salts, this signal typically appears as a singlet in a proton-decoupled spectrum.[8]

Predicted Chemical Shift (δ, ppm)MultiplicityAssignment
~ 23 - 35sP

Infrared (IR) Spectroscopy

The IR spectrum of TTPC is dominated by the vibrational modes of its long alkyl chains. Key absorption bands are expected for C-H stretching and bending, with characteristic vibrations associated with the phosphonium center.

Wavenumber (cm⁻¹)IntensityAssignment of Vibrational Mode
~ 2960 - 2950StrongC-H asymmetric stretching (CH₃)
~ 2925 - 2915StrongC-H asymmetric stretching (CH₂)
~ 2875 - 2865StrongC-H symmetric stretching (CH₃)
~ 2855 - 2845StrongC-H symmetric stretching (CH₂)
~ 1470 - 1460MediumC-H bending (scissoring) of CH₂ and asymmetric bending of CH₃
~ 1380 - 1375MediumC-H symmetric bending (umbrella) of CH₃
~ 725 - 720WeakCH₂ rocking of long alkyl chain
~ 1200 - 1300MediumP-CH₂-R deformation
~ 722- 755MediumP-C stretching

Data estimated based on typical values for long-chain tetraalkylphosphonium salts.[9][10]

Mass Spectrometry (MS)

Mass spectrometry of TTPC, typically using a soft ionization technique like Electrospray Ionization (ESI), will primarily show the intact cation. Tandem MS (MS/MS) can be used to induce fragmentation for structural confirmation.

m/z ValueIonNotes
~ 399.7[C₂₆H₅₆P]⁺Intact tributyltetradecylphosphonium cation (Parent Ion / M⁺)
Various[M - C₄H₈]⁺, [M - C₄H₉]⁺, [M - C₁₄H₂₈]⁺, etc.Fragment ions resulting from the loss of neutral alkyl or alkene fragments.

The fragmentation of tetraalkyl phosphonium ions typically involves the loss of stable neutral species from the cation.[11]

Experimental Protocols

The following are generalized protocols for the spectral analysis of TTPC. Instrument parameters should be optimized for the specific equipment used.

NMR Spectroscopy Protocol
  • Sample Preparation : Dissolve ~10-20 mg of TTPC in ~0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d₄, or DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition : Acquire the spectrum using a standard proton experiment. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition : Acquire the spectrum using a proton-decoupled carbon experiment. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • ³¹P NMR Acquisition : Acquire the spectrum using a proton-decoupled phosphorus experiment. A wider spectral width may be needed initially to locate the peak. Use an external reference standard like 85% H₃PO₄.

  • Data Processing : Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or the external standard (for ³¹P).

IR Spectroscopy Protocol
  • Sample Preparation (Liquid/Waxy Solid) :

    • Thin Film Method : Place one or two drops of the neat TTPC sample between two salt plates (e.g., NaCl or KBr). Gently press the plates together to form a thin, uniform film.

  • Sample Preparation (Solid) :

    • KBr Pellet Method : Grind 1-2 mg of TTPC with ~100 mg of dry, spectroscopic grade KBr powder using an agate mortar and pestle. Press the resulting powder into a transparent pellet using a hydraulic press.

  • Data Acquisition : Place the prepared sample in the spectrometer's sample holder. Record the spectrum, typically over a range of 4000 to 400 cm⁻¹. Acquire a background spectrum of the empty sample holder (or pure KBr pellet) first and subtract it from the sample spectrum.

Mass Spectrometry Protocol
  • Sample Preparation : Prepare a dilute solution of TTPC (~1-10 µg/mL) in a solvent suitable for ESI, such as methanol, acetonitrile, or a mixture of these with water. High concentrations of non-volatile salts or buffers should be avoided.[7]

  • Data Acquisition (ESI-MS) : Infuse the sample solution directly into the ESI source or inject it via an HPLC system. Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 100-600 amu).

  • Data Acquisition (ESI-MS/MS) : Select the parent ion (m/z ~399.7) in the first mass analyzer (Q1). Induce fragmentation in a collision cell (q2) using an inert gas (e.g., argon). Analyze the resulting fragment ions in the second mass analyzer (Q3).

Visualizations

Workflow for Spectral Characterization

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation A TTPC Sample B Dissolve in Deuterated Solvent A->B C Prepare Thin Film (Salt Plates) A->C D Prepare Dilute Solution (MeOH/ACN) A->D E NMR Spectrometer (¹H, ¹³C, ³¹P) B->E F FTIR Spectrometer C->F G Mass Spectrometer (ESI-MS, MS/MS) D->G H Structure Elucidation E->H I Functional Group ID F->I J Mass & Fragment ID G->J

Caption: General workflow for the spectral characterization of TTPC.

Biocidal Mode of Action

This compound acts as a biocide by disrupting microbial cell membranes, leading to the leakage of essential cellular components and ultimately, cell death.[6]

G TTPC TTPC Cation Membrane Bacterial Cell Membrane (Lipid Bilayer) TTPC->Membrane Adsorption & Intercalation Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Leakage Leakage of Cytoplasmic Components (Ions, Metabolites) Disruption->Leakage Death Cell Death Leakage->Death

Caption: Simplified mechanism of TTPC's biocidal activity.

References

Thermal Stability and Decomposition of Tributyltetradecylphosphonium Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of Tributyltetradecylphosphonium chloride (TTPC), an ionic liquid with applications in various industrial and scientific fields. This document details the thermal behavior of TTPC under different conditions, outlines the experimental protocols for its analysis, and presents the known decomposition products. The information is intended to assist researchers, scientists, and drug development professionals in the safe and effective use of this compound, particularly in applications where thermal stress is a factor.

Introduction

This compound, a quaternary phosphonium (B103445) salt, is a member of the ionic liquid family. These salts are noteworthy for their low vapor pressure, wide liquid range, and high thermal stability. TTPC is utilized as a biocide in industrial processes, including hydraulic fracturing.[1] Its efficacy and physical properties are intrinsically linked to its chemical stability, particularly at elevated temperatures. Understanding the thermal limits and decomposition pathways of TTPC is critical for ensuring its safe handling, predicting its longevity in various applications, and mitigating the formation of potentially hazardous byproducts. Generally, phosphonium-based ionic liquids exhibit high thermal stability, often greater than their imidazolium (B1220033) and ammonium (B1175870) counterparts.[2][3][4]

Thermal Stability Profile

The thermal stability of a substance is its ability to resist chemical change upon heating. For ionic liquids like TTPC, this is typically evaluated using thermogravimetric analysis (TGA).

Thermogravimetric Analysis (TGA) Data

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The onset of decomposition is a key parameter derived from TGA, indicating the temperature at which significant mass loss begins. While a specific onset temperature for TTPC is not consistently reported across publicly available literature, data on its mass loss at elevated temperatures provides insight into its stability. The compound is noted to be stable under normal temperature conditions.[5]

Table 1: Quantitative Thermal Decomposition Data for this compound [5]

Temperature (°C)Mass Loss (%)
1802.1
2804.5
3206.8

Note: This data was reported using a thermal gradient of 5 °C per minute.[5]

Factors Influencing Thermal Stability

The thermal stability of phosphonium ionic liquids can be influenced by several factors:

  • Atmosphere: The presence of oxygen can lower the thermal stability of phosphonium ionic liquids compared to an inert atmosphere like nitrogen.[6][7]

  • Purity: Impurities can catalyze decomposition reactions, leading to an underestimation of the thermal stability.[6][7]

  • Heating Rate: Higher heating rates in TGA can lead to an overestimation of the decomposition temperature.[6][7]

  • Presence of Other Substances: The addition of metal chlorides has been observed to increase the thermal stability of similar phosphonium chlorides by coordinating with the chloride anions and reducing their Lewis basicity.[6][7]

Thermal Decomposition

When subjected to temperatures exceeding its stability threshold, TTPC undergoes decomposition, breaking down into smaller, more volatile molecules.

Decomposition Products

The primary hazardous decomposition products identified from the thermal breakdown of this compound and similar phosphonium salts include:

  • Phosphine (B1218219) (PH₃): A highly toxic and flammable gas.[8]

  • Chlorides: Likely in the form of hydrogen chloride (HCl) or other chlorinated organic compounds.[8]

  • Acids: Various acidic byproducts.[8]

  • Oxides of Phosphorus (e.g., P₂O₅): Particularly when heated in the presence of air.[8][9]

  • Carbon Monoxide (CO) and Carbon Dioxide (CO₂): Products of combustion in the presence of sufficient oxygen.[9][10]

The general decomposition pathway for quaternary phosphonium salts often involves the nucleophilic attack of the anion on the cation, leading to the cleavage of a phosphorus-carbon bond and the formation of a tertiary phosphine and an alkyl halide.

TTPC This compound [P(C₄H₉)₃(C₁₄H₂₉)]⁺Cl⁻ Heat Δ (Heat) TTPC->Heat Decomposition Decomposition Products Heat->Decomposition Initiates Phosphine Tributylphosphine / Triphenylphosphine Oxide (and other phosphine derivatives) Decomposition->Phosphine Hydrocarbons Alkenes / Alkanes (e.g., from butyl and tetradecyl chains) Decomposition->Hydrocarbons Halogenated Chlorinated Compounds (e.g., Chlorotetradecane, HCl) Decomposition->Halogenated Oxides Oxides of Phosphorus, Carbon (in the presence of air) Decomposition->Oxides

Figure 1: Simplified Thermal Decomposition Pathway for TTPC.

Experimental Protocols

The following section details a generalized methodology for the thermal analysis of TTPC, based on common practices for ionic liquids.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition profile of this compound.

Apparatus:

  • Thermogravimetric Analyzer (e.g., Perkin Elmer TGA 7, TA Instruments Q50)

  • Platinum or ceramic sample pans

  • Microbalance

Procedure (Ramped Temperature Method):

  • Sample Preparation: Ensure the TTPC sample is dry, as moisture can affect the results. A typical sample mass is between 5 and 10 mg.

  • Instrument Setup:

    • Place the accurately weighed sample into a TGA pan.

    • Load the pan into the TGA furnace.

    • Purge the furnace with an inert gas (typically high-purity nitrogen) at a flow rate of 20-40 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 30 °C).

    • Ramp the temperature at a constant heating rate, typically 10 °C/min, up to a final temperature (e.g., 600 °C).

    • Continuously record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature.

    • Determine the onset decomposition temperature (T_onset), which is often calculated as the intersection of the baseline tangent and the tangent of the decomposition curve.

    • Note the temperatures at specific mass loss percentages (e.g., 5%, 10%, 50%).

Isothermal TGA for Long-Term Stability

Objective: To assess the long-term thermal stability of TTPC at a specific operating temperature.

Procedure:

  • Follow steps 1 and 2 of the ramped temperature method.

  • Thermal Program:

    • Rapidly heat the sample to the desired isothermal temperature (a temperature below the T_onset determined from the ramped method).

    • Hold the sample at this temperature for an extended period (e.g., several hours).

    • Continuously record the sample mass as a function of time.

  • Data Analysis:

    • Plot the percentage of mass loss versus time.

    • Determine the rate of decomposition at that temperature.

cluster_prep Sample Preparation cluster_tga TGA Instrument Setup cluster_analysis Thermal Analysis cluster_data Data Processing start Start dry_sample Dry TTPC Sample (vacuum oven) start->dry_sample weigh_sample Weigh 5-10 mg of sample dry_sample->weigh_sample load_pan Place sample in TGA pan (Pt or Al₂O₃) weigh_sample->load_pan load_furnace Load pan into furnace load_pan->load_furnace purge Purge with N₂ gas (20-40 mL/min) load_furnace->purge analysis_type Select Analysis Type purge->analysis_type ramped Ramped TGA (10°C/min to 600°C) analysis_type->ramped Short-term stability isothermal Isothermal TGA (Hold at constant T) analysis_type->isothermal Long-term stability plot_ramped Plot Mass % vs. Temp ramped->plot_ramped plot_iso Plot Mass % vs. Time isothermal->plot_iso calc_tonset Calculate T_onset plot_ramped->calc_tonset calc_rate Determine Decomposition Rate plot_iso->calc_rate end End calc_tonset->end calc_rate->end

Figure 2: Experimental Workflow for TGA of TTPC.

Safety and Handling Considerations

Given the thermal decomposition products of this compound, appropriate safety measures are imperative when handling this compound at elevated temperatures.

  • Ventilation: All heating of TTPC should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any volatile decomposition products.[8]

  • Atmosphere Control: When possible, heating TTPC under an inert atmosphere (e.g., nitrogen, argon) can mitigate oxidative decomposition pathways.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, bases, amines, and reducing agents, especially at high temperatures.[8]

Conclusion

This compound exhibits good thermal stability under normal conditions, characteristic of phosphonium-based ionic liquids. However, at temperatures above approximately 180°C, it begins to undergo measurable decomposition. The decomposition process accelerates at higher temperatures and results in the formation of hazardous substances, including phosphine and various chlorides. The stability of TTPC is also dependent on the surrounding atmosphere and the purity of the sample. Researchers and professionals using this compound must be aware of its thermal limitations and implement appropriate experimental and safety protocols to ensure its effective and safe application. Further studies employing techniques such as TGA coupled with Mass Spectrometry (TGA-MS) would provide more detailed insights into the specific decomposition mechanisms and product distribution under various conditions.

References

An In-depth Technical Guide to the Solubility of Tributyltetradecylphosphonium Chloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Tributyltetradecylphosphonium chloride (TTPC), a quaternary phosphonium (B103445) salt classified as an ionic liquid. TTPC sees significant use as a biocide, particularly in industrial water systems and oilfield applications, and its effectiveness is intrinsically linked to its physicochemical properties, most notably its solubility.[1][2] This document details its solubility in various organic solvents, outlines common experimental protocols for solubility determination, and illustrates key procedural workflows.

Physicochemical Properties

This compound (CAS No. 81741-28-8) is a phosphonium cationic surfactant.[1] It is recognized for its high surface activity, stability over a wide pH range, and potent antimicrobial properties, which stem from its ability to disrupt microbial cell membranes.[2] A summary of its key properties is presented below.

PropertyValueReference
CAS Number 81741-28-8[3]
Molecular Formula C26H56ClP[3][4]
Molecular Weight 435.1 g/mol [3][4]
Appearance Crystalline powder (pure); Clear, colorless to pale straw liquid (solution)[3]
Water Solubility Complete[2][3][5][6]

Solubility in Organic Solvents

The solubility of TTPC is a critical parameter for its formulation and application, especially in systems involving non-aqueous phases. Quantitative data for its solubility in several common organic solvents at 20°C has been reported and is summarized in the table below. The data indicates high solubility in polar and moderately polar organic solvents, and very low solubility in nonpolar aliphatic hydrocarbons.

Organic SolventSolubility at 20°C (g/kg of solvent)
Methanol> 250
Acetone> 250
Dichloromethane> 250
Ethyl Acetate> 250
Toluene> 250
n-Heptane0.07
Source: Government of Canada, Pest Management Regulatory Agency

Beyond this, TTPC is also known to be miscible with acetic acid, forming a homogeneous solution in the absence of water.[7][8] This property is leveraged in applications such as the integrated leaching and separation of metals.[8]

Experimental Protocols for Solubility Determination

The determination of ionic liquid solubility requires precise and well-controlled methodologies. While specific experimental details for the data cited above are not publicly available, standard methods for determining the solubility of ionic liquids in organic solvents are well-established. Two common approaches are the analytical equilibrium method and the synthetic cloud-point method.

This method involves preparing a saturated solution at a constant temperature, followed by quantitative analysis of the liquid phase.

  • Preparation of Supersaturated Mixture : An excess amount of solid this compound is added to a known volume or mass of the organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor).

  • Equilibration : The mixture is agitated (e.g., via magnetic stirring or mechanical shaking) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure thermodynamic equilibrium is reached. The time required for equilibration can be determined by taking measurements at different time points until the concentration of the solute remains constant.

  • Phase Separation : After equilibration, agitation is stopped, and the mixture is left undisturbed to allow the excess undissolved solid to settle. For mixtures with fine suspended particles, high-speed centrifugation is employed to achieve clear phase separation.[9]

  • Sampling and Analysis : A precise aliquot of the clear, saturated supernatant is carefully withdrawn using a pre-heated or temperature-controlled syringe fitted with a sub-micron filter to avoid transferring any solid particles. The sample is then diluted with a suitable solvent and its concentration is determined using an appropriate analytical technique.

    • Common Analytical Techniques :

      • High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or Charged Aerosol Detector - CAD) for non-volatile ionic liquids.

      • UV-Vis Spectrophotometry if the ionic liquid possesses a chromophore.

      • Gravimetric Analysis by evaporating the solvent from a known mass of the saturated solution and weighing the residual ionic liquid. This is suitable for non-volatile solutes and volatile solvents.

  • Calculation : The solubility is calculated from the measured concentration and expressed in desired units (e.g., g/kg, mol/L, mole fraction).

The cloud-point method is particularly useful for determining the temperature-dependent solubility and constructing phase diagrams for liquid-liquid equilibria.[10]

  • Sample Preparation : A mixture of TTPC and the organic solvent of a precisely known composition is prepared gravimetrically in a sealed, transparent view-cell.

  • Heating/Cooling Cycle : The cell is placed in a temperature-controlled bath and heated slowly while being agitated until a single homogeneous phase is observed.

  • Cloud-Point Observation : The clear, single-phase solution is then cooled slowly at a controlled rate (e.g., 0.1-0.5 °C/min). The temperature at which the first sign of turbidity or cloudiness appears is recorded as the cloud-point temperature. This temperature corresponds to the saturation point for that specific composition.[10]

  • Phase Diagram Construction : The procedure is repeated for several different compositions to generate a series of temperature-composition data points, which are then plotted to construct the solubility curve or phase diagram.

G General Experimental Workflows for Solubility Determination cluster_analytical Analytical Method (Equilibrium) cluster_synthetic Synthetic Method (Cloud-Point) A1 Add excess TTPC to solvent A2 Equilibrate at constant temperature (24-72h) A1->A2 A3 Separate Phases (Settle / Centrifuge) A2->A3 A4 Sample supernatant through filter A3->A4 A5 Analyze Concentration (e.g., HPLC, Gravimetric) A4->A5 A6 Calculate Solubility A5->A6 S1 Prepare mixture of known composition S2 Heat until homogeneous phase S1->S2 S3 Cool slowly while observing S2->S3 S4 Record Temperature at first sign of turbidity (Cloud Point) S3->S4 S5 Repeat for multiple compositions S4->S5 S6 Construct Phase Diagram S5->S6

Caption: General workflows for determining ionic liquid solubility.

Applications Driven by Solubility Characteristics

The solubility profile of TTPC is fundamental to its primary applications. Its high solubility in water and polar organic solvents, combined with its surfactant nature, dictates its use and efficacy in various systems.

  • Industrial Biocide : Complete water solubility ensures that TTPC can be easily dosed and distributed throughout industrial water systems, such as cooling towers and paper mills, to control microbial growth and biofilm formation.[2][5][11]

  • Oilfield Operations : In hydraulic fracturing and water flooding, TTPC is used as a biocide to prevent microbial-induced corrosion and reservoir souring.[1] Its solubility in the complex aqueous mixtures used in these operations is essential for its function.

  • Metal Extraction : The miscibility of TTPC with certain organic acids and its phase behavior with water (forming aqueous biphasic systems) can be exploited for selective metal ion extraction.[7][12] This is a growing area of interest for using ionic liquids as greener alternatives to volatile organic solvents in hydrometallurgy.[12]

G cluster_props Key Physicochemical Properties cluster_apps Primary Applications TTPC Tributyltetradecylphosphonium Chloride (TTPC) p1 High Water Solubility TTPC->p1 p2 Organic Solvent Solubility TTPC->p2 p3 Amphiphilic / Surfactant Nature TTPC->p3 p4 Antimicrobial Activity TTPC->p4 a1 Biocide in Aqueous Industrial Systems p1->a1 a2 Hydraulic Fracturing Fluid Additive p1->a2 a3 Metal Ion Extraction (Aqueous Biphasic Systems) p1->a3 p2->a3 p3->a3 p4->a1 p4->a2

Caption: Relationship between TTPC's properties and its applications.

References

Navigating the Safe Handling of Tributyltetradecylphosphonium Chloride: A Technical Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the safety and handling precautions for Tributyltetradecylphosphonium chloride (TTPC), a quaternary phosphonium (B103445) salt utilized in various research and development applications. This document is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices when working with this compound.

Understanding the Hazard Profile

This compound is a chemical that requires careful handling due to its potential health hazards. It is classified as harmful if swallowed and causes severe skin burns and eye damage.[1][2][3] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides specific pictograms and statements to communicate these risks.

Table 1: GHS Hazard Identification

PictogramSignal WordHazard Statements
GHS05 (Corrosion), GHS07 (Exclamation Mark)DangerH302: Harmful if swallowed.[1][2][3] H314: Causes severe skin burns and eye damage.[1][2][3]

Engineering Controls and Personal Protective Equipment (PPE)

To minimize exposure, appropriate engineering controls and personal protective equipment are mandatory when handling this compound.

Engineering Controls

A well-ventilated laboratory environment is crucial.[2] Use of a chemical fume hood is recommended to control the emissions of any dust or aerosols at the source.[2] Emergency eye wash fountains and safety showers must be readily accessible in the immediate vicinity of any potential exposure.[1]

Personal Protective Equipment

The following PPE should be worn at all times when handling TTPC:

Table 2: Recommended Personal Protective Equipment

Body PartProtectionSpecifications
Eyes/Face Safety glasses with side-shields or chemical goggles. A face shield is recommended if splashing is a hazard.Conforming to EN166 (EU) or NIOSH (US) standards.[3][4]
Skin Protective gloves (Neoprene or nitrile), lab coat, apron, or coveralls.Wear impervious clothing.[1][3][5]
Respiratory NIOSH-certified dust and mist respirator.Recommended where exposure through inhalation may occur.[1]

Safe Handling and Storage Procedures

Adherence to proper handling and storage protocols is essential for maintaining a safe laboratory environment.

Handling
  • Avoid all unnecessary exposure.[1]

  • Do not breathe dust or aerosols.[1][2][3]

  • Avoid contact with skin and eyes.[1][2][3]

  • Wash hands thoroughly after handling.[1][2][3]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[1][2][3]

  • Use non-sparking tools to prevent fire caused by electrostatic discharge.[3]

Storage
  • Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][2][3]

  • Store locked up.[1][2][3]

  • Store away from incompatible materials such as strong bases, amines, metals, and oxidizing agents.[2]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

First-Aid Measures

Table 3: First-Aid Procedures for this compound Exposure

Exposure RouteFirst-Aid Instructions
Inhalation Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult, give oxygen. Seek medical attention.[1][2][3]
Skin Contact Immediately remove all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[1][2][3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2][3]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1][2][3]
Accidental Release Measures

In case of a spill, evacuate unnecessary personnel.[1] Wear appropriate protective equipment as described in Section 2.2.[1] Contain the spill with dikes or absorbents to prevent it from entering sewers or public waters.[1] Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[3]

Fire-Fighting Measures

While this compound is not considered combustible, appropriate extinguishing media for the surrounding fire should be used, such as dry chemical, carbon dioxide, or alcohol-resistant foam.[1][3] Firefighters should wear self-contained breathing apparatus and full protective clothing.[1][3]

Toxicological Information

Understanding the toxicological properties of this compound is essential for risk assessment.

Table 4: Acute Toxicity Data

Route of ExposureSpeciesValueClassification
OralRatLD50 = 611 mg/kgHarmful if swallowed[5]
InhalationRatLC50 > 0.908 mg/L (4hr, mist)May cause respiratory irritation[1][5]
Dermal-No data of sufficient quality are availableCauses severe skin burns[1][5]

Signs of toxicity observed in animal studies include staggered gait, loss of righting reflex, and a decrease in spontaneous activity and reactivity.[1]

Experimental Protocols

Detailed experimental protocols for the toxicological studies cited are not publicly available in the referenced safety data sheets. These studies are typically conducted under standardized guidelines (e.g., OECD Test Guidelines) by certified laboratories. The primary methodologies involve administering the substance to laboratory animals (e.g., rats) via the specified route of exposure (oral, dermal, or inhalation) at various dose levels to determine the lethal dose (LD50) or lethal concentration (LC50) that causes mortality in 50% of the test population. Observations for clinical signs of toxicity are made throughout the study period.

Visualizing Safety and Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.

TTPC_Safety_Workflow cluster_prep Preparation & Risk Assessment cluster_handling Safe Handling Procedure cluster_emergency Emergency Response Review SDS Review Safety Data Sheet Identify Hazards Identify Hazards (H302, H314) Review SDS->Identify Hazards Assess Risks Assess Risks for Experiment Engineering Controls Use Engineering Controls (Fume Hood, Ventilation) Assess Risks->Engineering Controls Identify Hazards->Assess Risks Wear PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Engineering Controls->Wear PPE Handle Compound Handle TTPC Wear PPE->Handle Compound Proper Storage Store Properly (Tightly Closed, Cool, Dry) Handle Compound->Proper Storage Spill Accidental Spill Handle Compound->Spill Exposure Personal Exposure Handle Compound->Exposure Fire Fire Incident Proper Storage->Fire Spill Response Contain & Clean Up Spill->Spill Response First Aid Administer First Aid Exposure->First Aid Fire Fighting Use Appropriate Extinguisher Fire->Fire Fighting

This compound Safe Handling Workflow

This guide is intended to supplement, not replace, comprehensive safety training and the information provided in the specific Safety Data Sheet (SDS) for this compound. Always refer to the SDS for the most current and detailed safety information.

References

Ecotoxicity of Tributyltetradecylphosphonium Chloride and its Degradation Products: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tributyltetradecylphosphonium chloride (TTPC) is a quaternary phosphonium (B103445) salt with broad-spectrum biocidal activity, leading to its use in various industrial applications. This guide provides a comprehensive technical overview of the ecotoxicity of TTPC and its principal degradation products. While TTPC exhibits high acute toxicity to aquatic organisms, significant data gaps remain, particularly concerning the ecotoxicological profiles of its breakdown compounds. This document summarizes available quantitative toxicity data, details relevant experimental protocols for ecotoxicity testing, and explores the current understanding of the mechanisms of action, including membrane disruption and induction of oxidative stress. The information presented herein is intended to inform risk assessments and guide future research in this area.

Introduction

This compound (TTPC) is a cationic surfactant belonging to the class of quaternary phosphonium compounds (QPCs). Its amphiphilic nature, characterized by a positively charged phosphorus center and long alkyl chains, allows it to disrupt cell membranes, making it an effective biocide against a wide range of microorganisms, including bacteria, fungi, and algae.[1] TTPC is utilized in industrial water treatment, oil and gas operations, and as a preservative in various formulations.[2]

The release of TTPC into the environment through industrial effluents raises concerns about its potential impact on non-target organisms. Understanding the ecotoxicity of both the parent compound and its degradation products is crucial for a comprehensive environmental risk assessment. This guide aims to consolidate the existing knowledge on the ecotoxicity of TTPC and its metabolites, provide detailed experimental methodologies for its assessment, and visualize the known mechanisms of its toxic action.

Physicochemical Properties and Environmental Fate

TTPC is characterized by its stability over a wide pH range and resistance to photodegradation.[3][4] It exhibits strong adsorption to soil and sediment, which can act as both a sink and a long-term source of contamination.[3][4] While TTPC is considered readily biodegradable, its strong sorption to particulate matter may reduce its bioavailability for microbial degradation.[3]

The primary degradation pathway of TTPC involves the shortening of the tetradecyl alkyl chain, leading to the formation of smaller, more mobile degradation products. The ultimate degradation product identified is tetrabutylphosphonium (B1682233) chloride (TBPC) . Other identified intermediates include 4-hydroxy-butyl phosphonium and tributyl-(5-hydroxypentyl) phosphonium .[5] While the degradation of TTPC is established, there is a significant lack of publicly available data on the ecotoxicity of these specific degradation products.

Ecotoxicity of this compound

TTPC demonstrates a high level of acute toxicity to a range of aquatic organisms.[3][6] The available data from various studies are summarized in the tables below.

Aquatic Ecotoxicity

Table 1: Aquatic Ecotoxicity of this compound (TTPC)

Trophic LevelSpeciesEndpointExposure DurationValue (mg/L)Reference
FishOncorhynchus mykiss (Rainbow Trout)LC5096 h0.46[7]
FishLepomis macrochirus (Bluegill Sunfish)LC5096 h0.06 - 0.58[5][7]
InvertebrateDaphnia sp. (Water Flea)EC5048 h0.025[7]
InvertebrateDaphnia magnaEC5048 h0.25[5]
Algae-EC50-<1[3]
Terrestrial Ecotoxicity

There is a notable lack of experimental data on the toxicity of TTPC to soil-dwelling organisms.[3][6] However, due to its strong adsorption to soil, the potential for exposure to terrestrial organisms is high. To birds, TTPC is reported to be slightly to moderately toxic.[8]

Ecotoxicity of Degradation Products

A critical knowledge gap exists regarding the ecotoxicity of TTPC's degradation products.

Tetrabutylphosphonium Chloride (TBPC)

TBPC is the final identified degradation product of TTPC.[5] Safety data sheets classify TBPC as harmful if swallowed, fatal in contact with skin, and toxic to aquatic life with long-lasting effects.[9] However, specific quantitative ecotoxicity data for aquatic organisms are largely unavailable in the public domain. One source indicates an inhalation LC50 for rats of >3 mg/m³ for a 1-hour exposure.[10]

Table 2: Ecotoxicity of Tetrabutylphosphonium Chloride (TBPC)

Trophic LevelSpeciesEndpointExposure DurationValueReference
MammalRatLC50 (inhalation)1 h>3 mg/m³[10]
Aquatic Organisms---Toxic to aquatic life with long lasting effects (Classification)[9]
Fish-LC50-No data available[11]
InvertebrateDaphnia sp.EC50-No data available[11]
Algae-EC50-No data available[11]
Other Degradation Products

There is no available ecotoxicity data for the intermediate degradation products, 4-hydroxy-butyl phosphonium and tributyl-(5-hydroxypentyl) phosphonium . Further research is urgently needed to fill these data gaps to enable a complete environmental risk assessment.

Mechanisms of Toxic Action

The primary mechanism of toxicity for TTPC and other QPCs is the disruption of cell membranes.[11][12] This is followed by a cascade of secondary effects, including the induction of oxidative stress and apoptosis.

Membrane Disruption

The amphiphilic structure of TTPC allows it to intercalate into the phospholipid bilayer of cell membranes. The cationic phosphonium headgroup interacts with the negatively charged components of the membrane, while the hydrophobic alkyl chains penetrate the lipid core. This disrupts membrane integrity, leading to increased permeability, leakage of cellular contents, and ultimately cell lysis.[6][12]

G cluster_membrane Cell Membrane PL1 Phospholipid PL2 Phospholipid PL3 Phospholipid PL4 Phospholipid TTPC TTPC Disruption Membrane Disruption TTPC->Disruption Leakage Leakage of Cellular Contents Disruption->Leakage cluster_membrane cluster_membrane Disruption->cluster_membrane Lysis Cell Lysis Leakage->Lysis

Fig. 1: Mechanism of TTPC-induced cell membrane disruption.
Oxidative Stress

Exposure to QPCs has been shown to induce the generation of reactive oxygen species (ROS) in cells. This can occur through the disruption of mitochondrial function and the electron transport chain. The overproduction of ROS leads to oxidative stress, causing damage to cellular components such as lipids, proteins, and DNA.

G TTPC TTPC Mitochondria Mitochondria TTPC->Mitochondria ROS Increased ROS Production Mitochondria->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress Damage Cellular Damage (Lipids, Proteins, DNA) OxidativeStress->Damage

Fig. 2: TTPC-induced oxidative stress pathway.
Apoptosis

Studies on some QPCs have demonstrated their ability to induce apoptosis, or programmed cell death. This can be triggered by cellular damage caused by membrane disruption and oxidative stress. Key signaling molecules involved in apoptosis, such as caspases and proteins from the Bcl-2 family, may be activated.

G CellularDamage Cellular Damage Bcl2 Bcl-2 Family (e.g., Bax) CellularDamage->Bcl2 Caspases Caspase Activation (e.g., Caspase-3) Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Fig. 3: Generalized apoptosis pathway induced by QPCs.

Experimental Protocols for Ecotoxicity Testing

Standardized test guidelines from the Organisation for Economic Co-operation and Development (OECD) are widely used to assess the ecotoxicity of chemicals. The following sections detail the methodologies for key aquatic and terrestrial toxicity tests relevant to TTPC and its degradation products.

Aquatic Toxicity Testing

G start Test Substance Preparation algae OECD 201 Alga, Growth Inhibition Test start->algae daphnia OECD 202 Daphnia sp. Acute Immobilisation Test start->daphnia fish OECD 203 Fish, Acute Toxicity Test start->fish endpoint Determine EC50 / LC50 algae->endpoint daphnia->endpoint fish->endpoint

Fig. 4: Workflow for aquatic ecotoxicity testing.
  • Objective: To determine the effects of a substance on the growth of freshwater microalgae or cyanobacteria.

  • Test Organism: Commonly Pseudokirchneriella subcapitata or Desmodesmus subspicatus.

  • Principle: Exponentially growing algal cultures are exposed to a range of concentrations of the test substance in a nutrient-rich medium for 72 hours under continuous illumination and controlled temperature.

  • Procedure:

    • Prepare a geometric series of at least five concentrations of the test substance and a control.

    • Inoculate flasks containing the test solutions and control with a low density of exponentially growing algae.

    • Incubate the flasks for 72 hours under constant temperature (21-24°C) and continuous, uniform illumination.

    • Measure the algal biomass (e.g., by cell counts, fluorescence, or absorbance) at least every 24 hours.

  • Endpoint: The primary endpoint is the inhibition of growth, expressed as the EC50, which is the concentration that causes a 50% reduction in either the growth rate or the yield compared to the control.

  • Objective: To determine the acute immobilizing effect of a substance on Daphnia magna.

  • Test Organism: Daphnia magna, less than 24 hours old.

  • Principle: Daphnids are exposed to a range of concentrations of the test substance for 48 hours. Immobilisation is the inability to swim within 15 seconds after gentle agitation.

  • Procedure:

    • Prepare a geometric series of at least five concentrations of the test substance and a control.

    • Place at least 20 daphnids, divided into four replicates of five, in test vessels for each concentration and the control.

    • Maintain the test vessels at a constant temperature (20 ± 2°C) with a 16-hour light/8-hour dark photoperiod for 48 hours.

    • Observe and record the number of immobilized daphnids at 24 and 48 hours.

  • Endpoint: The primary endpoint is the EC50 at 48 hours, which is the concentration that immobilizes 50% of the daphnids.

  • Objective: To determine the acute lethal toxicity of a substance to fish.

  • Test Organism: Various species can be used, such as Danio rerio (Zebrafish) or Oncorhynchus mykiss (Rainbow Trout).

  • Principle: Fish are exposed to a range of concentrations of the test substance in a semi-static or flow-through system for 96 hours.

  • Procedure:

    • Acclimate the fish to the test conditions.

    • Prepare a geometric series of at least five concentrations of the test substance and a control.

    • Introduce at least seven fish into each test tank per concentration and control.

    • Maintain the test for 96 hours, with regular renewal of the test solutions in a semi-static system or continuous flow in a flow-through system.

    • Record the number of dead fish at 24, 48, 72, and 96 hours.

  • Endpoint: The primary endpoint is the LC50 at 96 hours, which is the concentration that is lethal to 50% of the fish.

Terrestrial Toxicity Testing
  • Objective: To assess the effects of a substance on seedling emergence and early growth of terrestrial plants.

  • Test Organism: A selection of monocotyledonous and dicotyledonous species (e.g., oat, wheat, cress, turnip).

  • Principle: Seeds are planted in soil treated with the test substance, and effects on emergence and growth are observed over a period of 14-21 days after 50% emergence in the control group.

  • Procedure:

    • Prepare a range of concentrations of the test substance mixed uniformly into the soil or applied to the soil surface.

    • Sow a specified number of seeds of each plant species into pots containing the treated and control soil.

    • Maintain the pots in a controlled environment (temperature, light, humidity).

    • Assess seedling emergence daily.

    • At the end of the test, record the number of emerged seedlings, and measure shoot height and shoot dry or fresh weight.

  • Endpoint: Endpoints include the rate of emergence, and the ECx (e.g., EC25, EC50) for growth inhibition (biomass and height) compared to the control.

Conclusion and Future Directions

The primary mechanism of TTPC's toxicity is through cell membrane disruption, leading to a cascade of secondary effects including oxidative stress and apoptosis. While generalized pathways for these mechanisms are understood, further research is needed to elucidate the specific signaling pathways affected in different non-target organisms.

To ensure a comprehensive environmental risk assessment of TTPC, future research should prioritize:

  • Determining the aquatic and terrestrial ecotoxicity of TTPC's degradation products , including tetrabutylphosphonium chloride, 4-hydroxy-butyl phosphonium, and tributyl-(5-hydroxypentyl) phosphonium, following standardized OECD guidelines.

  • Investigating the chronic toxicity of TTPC and its degradation products to understand the potential long-term effects on organism survival, growth, and reproduction.

  • Elucidating the specific molecular signaling pathways affected by TTPC and its degradation products in representative aquatic and terrestrial organisms to better understand the mechanisms of toxicity.

Addressing these knowledge gaps is essential for developing effective risk mitigation strategies and ensuring the environmentally sound use of this and other quaternary phosphonium-based biocides.

References

Methodological & Application

Application Notes and Protocols for Biofilm Disruption Assays Using Tributyltetradecylphosphonium Chloride (TTPC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Tributyltetradecylphosphonium chloride (TTPC) for the disruption and inhibition of bacterial biofilms. This document outlines the mechanism of action of TTPC, detailed protocols for quantitative and qualitative biofilm assays, and methods for investigating its synergistic effects and impact on bacterial signaling pathways.

Introduction to this compound (TTPC)

This compound (TTPC) is a quaternary phosphonium (B103445) salt that functions as a potent, non-oxidizing biocide. Its cationic nature and amphiphilic structure enable it to effectively disrupt the negatively charged cell membranes of microorganisms, leading to cell lysis and death. This mechanism makes TTPC an effective agent against a broad spectrum of bacteria, including those embedded within the protective extracellular polymeric substance (EPS) matrix of biofilms. TTPC's efficacy at low concentrations and its ability to remove established biofilms make it a valuable tool in biofilm research and the development of anti-biofilm therapeutics.

Mechanism of Action

The primary mechanism of TTPC's anti-biofilm activity is the disruption of bacterial cell membrane integrity. The positively charged phosphonium head group interacts with the negatively charged components of the bacterial cell envelope, such as phospholipids (B1166683) and teichoic acids. The long alkyl chain then inserts into the lipid bilayer, disrupting its structure and leading to increased permeability, leakage of intracellular components, and ultimately, cell death. This direct action on the bacterial cell is effective against both planktonic and biofilm-embedded bacteria.

While direct cell killing is the primary mode of action, the disruption of the cellular membrane can also indirectly affect the integrity of the biofilm matrix by compromising the viability of the cells responsible for its production and maintenance.

Quantitative Biofilm Disruption Assays

Crystal Violet (CV) Staining Assay for Biofilm Biomass Quantification

This protocol provides a method to quantify the total biomass of a biofilm, including cells and the EPS matrix, following treatment with TTPC.

Experimental Protocol:

  • Biofilm Formation:

    • Grow a bacterial culture overnight in a suitable broth medium (e.g., Tryptic Soy Broth for Staphylococcus aureus, Luria-Bertani broth for Pseudomonas aeruginosa).

    • Dilute the overnight culture to a starting OD₆₀₀ of 0.05 in fresh medium.

    • Dispense 200 µL of the diluted culture into the wells of a 96-well flat-bottom microtiter plate.

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours) without agitation to allow for biofilm formation.

  • TTPC Treatment (Biofilm Inhibition):

    • To assess the inhibitory effect of TTPC on biofilm formation, add varying concentrations of TTPC to the bacterial culture at the time of inoculation.

    • Include a no-treatment control (vehicle only) and a sterile medium control.

  • TTPC Treatment (Biofilm Disruption):

    • For pre-formed biofilms, carefully remove the planktonic cells by gently aspirating the medium.

    • Wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS).

    • Add 200 µL of fresh medium containing varying concentrations of TTPC to the wells.

    • Incubate for a defined period (e.g., 24 hours) at 37°C.

  • Crystal Violet Staining:

    • After the treatment period, discard the medium and wash the wells three times with 200 µL of PBS to remove non-adherent cells.

    • Fix the biofilms by adding 200 µL of methanol (B129727) to each well and incubating for 15 minutes.

    • Remove the methanol and allow the plate to air dry completely.

    • Add 200 µL of 0.1% (w/v) crystal violet solution to each well and incubate for 15 minutes at room temperature.

    • Remove the crystal violet solution and wash the wells thoroughly with distilled water until the wash water is clear.

    • Air dry the plate.

  • Quantification:

    • Solubilize the bound crystal violet by adding 200 µL of 33% (v/v) acetic acid to each well.

    • Incubate for 15 minutes with gentle shaking.

    • Transfer 150 µL of the solubilized stain to a new flat-bottom 96-well plate.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation:

TTPC Concentration (µg/mL)Mean OD₅₇₀ (Biofilm Inhibition)% InhibitionMean OD₅₇₀ (Biofilm Disruption)% Disruption
0 (Control)00
X
2X
4X
8X

Percentage inhibition/disruption is calculated as: [1 - (OD of treated well / OD of control well)] * 100

MTT Assay for Biofilm Viability Assessment

This protocol measures the metabolic activity of the viable cells within the biofilm after TTPC treatment, providing an indication of cell viability rather than total biomass.

Experimental Protocol:

  • Biofilm Formation and TTPC Treatment:

    • Follow steps 1-3 from the Crystal Violet Staining Assay protocol.

  • MTT Assay:

    • After TTPC treatment, remove the medium and wash the wells twice with PBS.

    • Add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate in the dark at 37°C for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Carefully remove the medium containing MTT.

    • Add 200 µL of a solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well to dissolve the formazan crystals.

    • Incubate for 15-30 minutes with gentle shaking.

  • Quantification:

    • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation:

TTPC Concentration (µg/mL)Mean OD₅₇₀ (Biofilm Viability)% Reduction in Viability
0 (Control)0
X
2X
4X
8X

% Reduction in Viability is calculated as: [1 - (OD of treated well / OD of control well)] * 100

Qualitative Biofilm Disruption Assay

Confocal Laser Scanning Microscopy (CLSM)

CLSM allows for the visualization of the three-dimensional structure of the biofilm and the viability of the embedded cells after TTPC treatment.

Experimental Protocol:

  • Biofilm Formation on Specific Surfaces:

    • Grow biofilms on suitable surfaces for microscopy, such as glass coverslips or in chamber slides.

    • Follow the biofilm formation protocol as described previously.

  • TTPC Treatment:

    • Treat the biofilms with the desired concentrations of TTPC as described in the disruption protocol.

  • Fluorescent Staining:

    • After treatment, gently wash the biofilms with PBS.

    • Stain the biofilms using a live/dead staining kit (e.g., containing SYTO 9 for live cells and propidium (B1200493) iodide for dead cells) according to the manufacturer's instructions.

    • To visualize the EPS matrix, a fluorescently labeled lectin (e.g., Concanavalin A conjugated to a fluorophore for polysaccharide visualization) can be included.

  • Imaging:

    • Mount the stained samples and visualize them using a confocal laser scanning microscope.

    • Acquire Z-stack images to reconstruct the 3D architecture of the biofilm.

Data Interpretation:

  • Observe changes in biofilm thickness, structure, and the ratio of live to dead cells in response to TTPC treatment.

  • Analyze the images to assess the impact of TTPC on the EPS matrix.

Investigating the Impact of TTPC on Bacterial Signaling Pathways

The formation and dispersal of biofilms are tightly regulated by complex signaling networks, primarily quorum sensing (QS) and cyclic di-GMP (c-di-GMP) signaling. Investigating the effect of TTPC on these pathways can provide insights into its broader anti-biofilm mechanisms beyond direct cell killing.

Quorum Sensing Inhibition Assay

This assay can be used to determine if TTPC interferes with bacterial cell-to-cell communication. Reporter strains that produce a measurable signal (e.g., fluorescence or bioluminescence) in response to QS molecules are often used.

Experimental Workflow:

G cluster_0 Preparation cluster_1 Incubation cluster_2 Measurement A Grow QS reporter strain C Incubate reporter strain with TTPC and autoinducer A->C B Prepare TTPC dilutions B->C D Measure reporter signal (e.g., fluorescence) C->D

Caption: Workflow for Quorum Sensing Inhibition Assay.

Cyclic di-GMP Signaling Investigation

Changes in intracellular c-di-GMP levels in response to TTPC can be measured using various methods, including reporter systems or mass spectrometry.

Logical Relationship of c-di-GMP Signaling in Biofilm Formation:

G cluster_0 Environmental Cue cluster_1 Cellular Response cluster_2 Phenotypic Outcome Cue Surface Attachment / Stress DGC Diguanylate Cyclase (DGC) Activation Cue->DGC PDE Phosphodiesterase (PDE) Inhibition Cue->PDE c_di_GMP Increased c-di-GMP DGC->c_di_GMP PDE->c_di_GMP Biofilm Biofilm Formation c_di_GMP->Biofilm Motility Decreased Motility c_di_GMP->Motility

Caption: Simplified c-di-GMP signaling pathway in biofilm formation.

Synergistic Effects with Antibiotics

TTPC may enhance the efficacy of conventional antibiotics against biofilms by increasing their penetration through the disrupted matrix and by compromising the cell membranes of the embedded bacteria.

Experimental Protocol (Checkerboard Assay):

  • Prepare Serial Dilutions: Prepare two-fold serial dilutions of TTPC and the antibiotic of interest in a 96-well microtiter plate.

  • Inoculate: Add a standardized inoculum of the biofilm-forming bacteria to each well.

  • Incubate: Incubate the plate under biofilm-forming conditions.

  • Assess Growth: After incubation, determine the minimum inhibitory concentration (MIC) of each agent alone and in combination by measuring turbidity or using a viability stain.

  • Calculate Fractional Inhibitory Concentration (FIC) Index:

    • FIC of TTPC = (MIC of TTPC in combination) / (MIC of TTPC alone)

    • FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)

    • FIC Index = FIC of TTPC + FIC of Antibiotic

Interpretation of FIC Index:

  • Synergy: FIC Index ≤ 0.5

  • Additive: 0.5 < FIC Index ≤ 1

  • Indifference: 1 < FIC Index ≤ 4

  • Antagonism: FIC Index > 4

Experimental Workflow for Synergy Testing:

G A Prepare serial dilutions of TTPC C Combine dilutions in a checkerboard format A->C B Prepare serial dilutions of antibiotic B->C D Inoculate with bacterial suspension C->D E Incubate to allow biofilm formation D->E F Determine MICs and calculate FIC Index E->F

Caption: Workflow for Checkerboard Synergy Assay.

Conclusion

This compound is a promising agent for the disruption and inhibition of bacterial biofilms. The protocols outlined in these application notes provide a framework for researchers to quantitatively and qualitatively assess the anti-biofilm efficacy of TTPC, investigate its mechanisms of action, and explore its potential in combination therapies. The provided data table templates and workflow diagrams are intended to facilitate experimental design and data interpretation. Further research into the specific interactions of TTPC with biofilm matrix components and signaling pathways will enhance our understanding and application of this potent biocide.

The Role of Triphenylphosphine (TTPC) in the Synthesis of Metallic Nanoparticles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols on the crucial role of Triphenylphosphine (TTPC), also commonly referred to as Triphenylphosphane (TPP) or PPh₃, in the synthesis of metallic nanoparticles. TTPC is a versatile organophosphorus compound that serves multiple functions in nanoparticle synthesis, acting as a reducing agent, a stabilizing agent, and a capping agent to control particle size and morphology.

Core Concepts: The Multifaceted Role of TTPC

Triphenylphosphine plays a pivotal role in the bottom-up synthesis of metallic nanoparticles, primarily through its ability to coordinate with metal ions and surfaces. Its key functions include:

  • Stabilizing Agent: TTPC molecules can adsorb onto the surface of newly formed nanoparticles, creating a protective layer. This layer sterically hinders the nanoparticles from aggregating, thus ensuring a stable colloidal suspension.

  • Capping Agent: By selectively binding to specific crystal facets of the growing nanoparticles, TTPC can influence their growth direction. This controlled growth is crucial for synthesizing nanoparticles with desired shapes and morphologies, which in turn dictates their physical and chemical properties.

  • Reducing Agent: In certain reaction conditions, TTPC can act as a mild reducing agent, donating electrons to reduce metal ions to their elemental state, thereby initiating the formation of nanoparticles.

  • Precursor Component: Organometallic complexes containing TTPC ligands can be used as precursors for the synthesis of metallic nanoparticles. The decomposition of these precursors under specific conditions leads to the formation of nanoparticles with the TTPC already coordinated to the surface.

Data Presentation: Quantitative Analysis of TTPC's Influence

The concentration and chemical nature of TTPC and its derivatives have a significant impact on the final characteristics of the synthesized metallic nanoparticles. The following tables summarize quantitative data from various studies.

Table 1: Effect of Phosphine Ligand Steric Hindrance on Gold Nanoparticle (AuNP) Size

Gold(I) PrecursorPhosphine LigandSteric HindranceAverage AuNP Size (nm)
Chloro(triphenylphosphine)gold(I)TriphenylphosphineHigh~2.0
Chloro(dimethylphenylphosphine)gold(I)DimethylphenylphosphineMedium~3.2
Chloro(trimethylphosphine)gold(I)TrimethylphosphineLow~9.6

This data demonstrates that ligands with greater steric hindrance lead to the formation of smaller nanoparticles by more effectively stabilizing the particle surface and preventing further growth.

Table 2: Influence of Silver Precursor Containing TTPC on Silver Nanoparticle (AgNP) Size

Silver PrecursorAverage AgNP Size (nm)
NO₃Ag(PPh₃)2.5
BrAg(PPh₃)4.5
ClAg(PPh₃)5.0
ClAg(PPh₃)₃7.1

This table illustrates that the nature of the anion in the silver precursor complexed with TTPC significantly affects the final size of the silver nanoparticles, with the nitrate (B79036) precursor yielding the smallest particles.

Experimental Protocols

The following are detailed protocols for the synthesis of gold and silver nanoparticles using Triphenylphosphine.

Protocol for Synthesis of Triphenylphosphine-Stabilized Gold Nanoparticles (AuNPs)

This protocol is adapted from the work of Hutchinson and coworkers and is a widely used method for producing TTPC-stabilized gold nanoparticles.

Materials:

Procedure:

  • Preparation of Gold Precursor Solution: Dissolve 0.30 g of HAuCl₄·3H₂O in 25 mL of deionized water. In a separate flask, dissolve 1.31 g of PPh₃ in 50 mL of toluene.

  • Phase Transfer of Gold: Combine the two solutions in a separatory funnel and shake vigorously for 5-10 minutes. The aqueous phase will become colorless as the gold is transferred to the toluene phase, which will turn from colorless to a milky white suspension of (PPh₃)₂AuCl.

  • Separation and Drying: Separate the organic phase and dry it over anhydrous magnesium sulfate.

  • Reduction: Filter the dried organic phase into a flask and cool it in an ice bath. While stirring vigorously, add a freshly prepared solution of 0.38 g of NaBH₄ in 25 mL of deionized water dropwise over a period of 30 minutes. The solution will turn a deep purple-brown, indicating the formation of gold nanoparticles.

  • Purification: Continue stirring for an additional 2 hours. Separate the organic layer, and wash it three times with 50 mL of deionized water.

  • Isolation: Remove the toluene under reduced pressure. Wash the resulting solid with methanol to remove excess PPh₃ and byproducts. The final product is a dark brown solid of PPh₃-stabilized gold nanoparticles.

Protocol for Synthesis of Triphenylphosphine-Capped Silver Nanoparticles (AgNPs)

This protocol is based on the research of Andrieux-Ledier et al. and details the synthesis of silver nanoparticles from silver-phosphine precursors.

Materials:

  • Silver(I) nitrate (AgNO₃)

  • Triphenylphosphine (PPh₃)

  • tert-Butylamine borane (B79455) (TBAB)

  • Dodecanethiol

  • Toluene

Procedure:

  • Precursor Synthesis (NO₃Ag(PPh₃)): In a flask, dissolve 0.170 g of AgNO₃ and 0.262 g of PPh₃ in 20 mL of toluene. Stir the solution at room temperature for 1 hour to form the NO₃Ag(PPh₃) complex.

  • Nanoparticle Synthesis: To the precursor solution, add 0.202 g of dodecanethiol. Heat the mixture to 100 °C under a nitrogen atmosphere.

  • Reduction: In a separate vial, dissolve 0.087 g of TBAB in 5 mL of toluene. Inject this reducing agent solution into the hot reaction mixture. The solution will rapidly change color, indicating the formation of silver nanoparticles.

  • Growth and Stabilization: Maintain the reaction temperature at 100 °C for 1 hour to allow for nanoparticle growth and stabilization.

  • Purification: Cool the solution to room temperature. Add 40 mL of methanol to precipitate the nanoparticles.

  • Isolation: Centrifuge the mixture, decant the supernatant, and resuspend the nanoparticle pellet in a small amount of toluene. Repeat the precipitation and centrifugation steps two more times to ensure the removal of unreacted precursors and byproducts. The final product is a suspension of TTPC-capped silver nanoparticles in toluene.

Mandatory Visualizations: Diagrams of Workflows and Mechanisms

Experimental Workflow for Gold Nanoparticle Synthesis

Gold_Nanoparticle_Synthesis_Workflow Workflow for TTPC-Stabilized Gold Nanoparticle Synthesis cluster_prep Precursor Preparation cluster_reaction Reaction and Formation cluster_purification Purification and Isolation prep_au Dissolve HAuCl4 in Water phase_transfer Phase Transfer of Gold to Toluene prep_au->phase_transfer prep_tpp Dissolve TTPC in Toluene prep_tpp->phase_transfer reduction Reduction with NaBH4 phase_transfer->reduction formation AuNP Formation and Stabilization reduction->formation washing Wash with Deionized Water formation->washing isolation Solvent Removal and Methanol Wash washing->isolation final_product TTPC-Stabilized AuNPs isolation->final_product

Caption: Workflow for TTPC-Stabilized Gold Nanoparticle Synthesis.

Signaling Pathway: Mechanism of TTPC Stabilization

TTPC_Stabilization_Mechanism Mechanism of TTPC Stabilization on a Metallic Nanoparticle Surface cluster_nanoparticle Nanoparticle Core cluster_ligand TTPC Ligand cluster_stabilization Stabilization Effect MNP Metallic Nanoparticle Steric_Hindrance Steric Hindrance from Phenyl Groups MNP->Steric_Hindrance TTPC TTPC TTPC->MNP Coordination Bond (P lone pair -> Metal d-orbitals) Phosphorus P TTPC->Phosphorus Phenyl1 Ph Phosphorus->Phenyl1 Phenyl2 Ph Phosphorus->Phenyl2 Phenyl3 Ph Phosphorus->Phenyl3 Aggregation_Prevention Prevents Nanoparticle Aggregation Steric_Hindrance->Aggregation_Prevention

Caption: Mechanism of TTPC Stabilization on a Nanoparticle Surface.

Logical Relationship: Influence of TTPC on Nanoparticle Size

TTPC_Size_Control Influence of TTPC Properties on Nanoparticle Size TTPC_Properties TTPC Ligand Properties Steric_Hindrance Increased Steric Hindrance TTPC_Properties->Steric_Hindrance Concentration Increased Concentration TTPC_Properties->Concentration Surface_Coverage Increased Surface Coverage Steric_Hindrance->Surface_Coverage Concentration->Surface_Coverage Growth_Inhibition Inhibition of Nanoparticle Growth Surface_Coverage->Growth_Inhibition NP_Size Decreased Nanoparticle Size Growth_Inhibition->NP_Size

Caption: Logical Flow of TTPC's Influence on Nanoparticle Size.

Application Notes & Protocols: Determination of Minimum Inhibitory Concentration (MIC) using a TTPC-Based Colorimetric Broth Microdilution Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent using a colorimetric broth microdilution assay with 2,3,5-Triphenyltetrazolium Chloride (TTPC) as a viability indicator. This method offers a clear, visual endpoint for assessing bacterial growth inhibition.

Introduction

The Minimum Inhibitory Concentration (MIC) is a fundamental metric in microbiology and drug development, representing the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][2][3][4] Standard methods for MIC determination, such as broth microdilution, are well-established.[1][2][5][6] The incorporation of a redox indicator like 2,3,5-Triphenyltetrazolium Chloride (TTPC), also commonly referred to as TTC, enhances the objectivity and ease of result interpretation.[5][6]

TTPC is a colorless, water-soluble salt that is reduced by the metabolic activity of viable bacterial cells into a red, insoluble formazan (B1609692).[7][8][9] This color change provides a distinct visual marker for bacterial growth. In the context of an MIC assay, the absence of red color development in wells containing the antimicrobial agent indicates the inhibition of bacterial metabolic activity and, consequently, growth. This colorimetric approach has been shown to correlate well with traditional MIC determination methods.[5][6]

Principle of the TTPC-Based MIC Assay

The TTPC-based MIC assay follows the principle of the broth microdilution method. A two-fold serial dilution of the antimicrobial agent is prepared in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following an incubation period, TTPC solution is added to each well. In wells where bacterial growth has occurred, the TTPC is reduced to a red formazan product. The MIC is determined as the lowest concentration of the antimicrobial agent in which no red color is observed, signifying the inhibition of bacterial growth.

Experimental Protocol

This protocol is a modification of the Clinical and Laboratory Standards Institute (CLSI)-recommended broth microdilution method, incorporating TTPC for colorimetric endpoint determination.[5][6]

Materials:

  • Test antimicrobial agent

  • Test microorganism

  • Sterile 96-well microtiter plates (round-bottom wells are recommended)[10]

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium[11]

  • Sterile deionized water

  • 2,3,5-Triphenyltetrazolium Chloride (TTPC) powder

  • Sterile tubes for dilutions

  • Micropipettes and sterile tips

  • Spectrophotometer or McFarland standards

  • Incubator (35-37°C)[4][12]

  • Vortex mixer

Reagent Preparation:

  • Antimicrobial Stock Solution: Prepare a stock solution of the test antimicrobial agent in a suitable solvent. The concentration should be at least 10 times the highest concentration to be tested to minimize solvent effects. Filter-sterilize the stock solution if necessary.

  • TTPC Solution (0.2% w/v): Dissolve 0.2 g of TTPC in 100 mL of sterile deionized water. Protect the solution from light and store it at 4°C. This solution should be freshly prepared.

  • Bacterial Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism. b. Suspend the colonies in sterile MHB. c. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which is equivalent to approximately 1.5 x 10⁸ CFU/mL. This can be done using a spectrophotometer (OD₆₀₀ of 0.08-0.13) or by visual comparison. d. Dilute the adjusted bacterial suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells. A common dilution is 1:100 of the 0.5 McFarland suspension.

Procedure:

  • Preparation of Antimicrobial Dilutions: a. Add 100 µL of sterile MHB to all wells of a 96-well microtiter plate. b. Add 100 µL of the antimicrobial stock solution (at 2x the highest desired final concentration) to the first well of each row designated for testing. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well. Mix thoroughly by pipetting up and down. d. Continue this serial dilution across the plate to the tenth well. Discard 100 µL from the tenth well. e. The eleventh well will serve as the positive control (growth control) and should contain only MHB and the bacterial inoculum. f. The twelfth well will serve as the negative control (sterility control) and should contain only MHB.

  • Inoculation: a. Add 100 µL of the standardized bacterial inoculum (prepared to result in a final concentration of 5 x 10⁵ CFU/mL in the well) to wells 1 through 11. Do not add bacteria to the sterility control well (well 12).

  • Incubation: a. Cover the microtiter plate and incubate at 37°C for 18-24 hours.[4][12]

  • Addition of TTPC and Final Incubation: a. After the initial incubation period, add 20 µL of the 0.2% TTPC solution to each well. b. Re-incubate the plate at 37°C for an additional 2-4 hours, or until a distinct red color develops in the growth control well.

  • Reading the Results: a. Visually inspect the plate. b. The MIC is the lowest concentration of the antimicrobial agent that shows no red color development, indicating complete inhibition of bacterial growth. c. The growth control well (well 11) should be distinctly red. d. The sterility control well (well 12) should remain colorless.

Data Presentation

The results of the TTPC-based MIC assay can be summarized in a clear and structured table for easy comparison and interpretation.

Microorganism TestedAntimicrobial AgentMIC (µg/mL)Positive Control (Growth)Negative Control (Sterility)
Staphylococcus aureus ATCC 29213Vancomycin1RedColorless
Escherichia coli ATCC 25922Ciprofloxacin0.03RedColorless
Pseudomonas aeruginosa ATCC 27853Gentamicin2RedColorless
Enterococcus faecalis ATCC 29212Ampicillin0.5RedColorless

Experimental Workflow and Signaling Pathways

Experimental Workflow Diagram

The following diagram illustrates the key steps in the TTPC-based MIC determination protocol.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_result Result Interpretation prep_agent Prepare Antimicrobial Stock Solution add_mhb Add 100 µL MHB to all wells prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_ttc Prepare 0.2% TTPC Solution serial_dilution Perform 2-fold Serial Dilution of Antimicrobial Agent add_mhb->serial_dilution inoculate Inoculate wells with 100 µL Bacterial Suspension serial_dilution->inoculate incubate1 Incubate at 37°C for 18-24 hours inoculate->incubate1 add_ttc Add 20 µL TTPC Solution to each well incubate1->add_ttc incubate2 Incubate at 37°C for 2-4 hours add_ttc->incubate2 read_mic Visually Determine MIC (Lowest concentration with no red color) incubate2->read_mic

Caption: Workflow for TTPC-based MIC determination.

Signaling Pathway Diagram

This diagram illustrates the biochemical principle underlying the TTPC assay. In viable bacteria, cellular dehydrogenases reduce the colorless TTPC to a red formazan precipitate.

TTPC_Reduction cluster_cell Viable Bacterial Cell cluster_no_growth Inhibited/Dead Cell TTPC TTPC (Colorless) Dehydrogenases Cellular Dehydrogenases (Metabolic Activity) TTPC->Dehydrogenases Reduction Formazan Formazan (Red Precipitate) Dehydrogenases->Formazan TTPC_no_growth TTPC (Remains Colorless) No_Dehydrogenases Inactive Dehydrogenases TTPC_no_growth->No_Dehydrogenases No Reduction

Caption: Biochemical reduction of TTPC by viable bacteria.

References

Application Notes and Protocols for Tributyltetradecylphosphonium Chloride in Enhanced Oil Recovery Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tributyltetradecylphosphonium chloride (TTPC), a quaternary phosphonium (B103445) salt, has emerged as a promising surfactant for chemical Enhanced Oil Recovery (cEOR) applications.[1][2][3][4] As a surface-active ionic liquid (SAIL), TTPC effectively reduces the interfacial tension (IFT) between crude oil and water, a critical factor in mobilizing residual oil trapped in reservoir rock pores.[1][2][3][4] This document provides detailed application notes and experimental protocols for researchers investigating the efficacy of TTPC in EOR studies. TTPC's function in EOR is primarily as a surfactant, but it also finds application as a biocide to control slime-forming and sulfate-reducing bacteria in injection waters.

Mechanism of Action

In cEOR, the primary mechanism of TTPC is the reduction of interfacial tension between the injected aqueous phase and the crude oil.[1][2][3][4][5] This reduction in IFT allows for the formation of microemulsions, which helps to mobilize and displace oil that is trapped by capillary forces.[1][3][4] The phosphonium headgroup of the TTPC molecule is hydrophilic, while the long alkyl chains (tributyl and tetradecyl) are hydrophobic, allowing it to align at the oil-water interface. Additionally, there is potential for TTPC to alter the wettability of reservoir rock, particularly in sandstone formations, making the rock surface more water-wet and facilitating the release of adhered oil.[6][7]

Quantitative Data Summary

The following tables summarize the key quantitative data from experimental studies on TTPC for enhanced oil recovery.

Parameter Value Conditions Reference
Initial Interfacial Tension (IFT) 19.2 mN/mSaharan crude oil and water[1][2][3]
Optimized Formulation IFT 0.1 mN/m4000 ppm TTPC, 4 wt% NaCl, 5000 ppm NaOH[1][2][3][4]
Additional Oil Recovery ~8% of Original Oil in Place (OOIP)Post-brine flooding, room temperature[1][2][4]
Experimental Condition Value Reference
TTPC Concentration 4000 ppm[1][2][3][4]
NaCl Concentration 4 wt%[1][2][3][4]
NaOH Concentration 5000 ppm[1][2][3][4]
Injection Rate (Core Flooding) 2 mL/min[1][2][3][4]
Temperature (Core Flooding) Room Temperature[1][2][3]

Experimental Protocols

This section provides detailed protocols for key experiments to evaluate the effectiveness of TTPC in enhanced oil recovery.

1. Interfacial Tension (IFT) Measurement

  • Objective: To determine the effect of TTPC concentration on the interfacial tension between crude oil and brine.

  • Apparatus: Spinning drop tensiometer.

  • Materials:

    • This compound (TTPC)

    • Crude oil (e.g., Saharan crude oil)

    • Brine solution (e.g., 4 wt% NaCl in deionized water)

    • Alkaline solution (e.g., 5000 ppm NaOH in deionized water)

    • Deionized water

  • Procedure:

    • Prepare a stock solution of the desired TTPC concentration (e.g., 4000 ppm) in the brine/alkaline solution.

    • Calibrate the spinning drop tensiometer according to the manufacturer's instructions.

    • Fill the capillary tube of the tensiometer with the aqueous TTPC solution.

    • Inject a small droplet of the crude oil into the center of the capillary tube.

    • Rotate the capillary tube at a specific angular velocity. The oil droplet will elongate due to centrifugal force.

    • Measure the length and diameter of the elongated oil droplet using the instrument's software.

    • The IFT is calculated automatically by the software based on the droplet shape, rotational speed, and the density difference between the two phases.

    • Repeat the measurement at various TTPC concentrations to determine the critical micelle concentration (CMC) and the optimal concentration for IFT reduction.

2. Core Flooding Test

  • Objective: To evaluate the additional oil recovery potential of a TTPC-based formulation from a reservoir rock sample.

  • Apparatus: Core flooding system (including core holder, pumps, pressure transducers, and effluent collector).

  • Materials:

    • Reservoir core plug (e.g., sandstone)

    • Crude oil

    • Brine solution (formation brine or synthetic equivalent)

    • TTPC flooding solution (e.g., 4000 ppm TTPC, 4 wt% NaCl, 5000 ppm NaOH in deionized water)

  • Procedure:

    • Core Preparation:

      • Clean the core plug to remove any residual hydrocarbons and salts.

      • Dry the core in an oven and measure its dry weight.

      • Saturate the core with brine and measure its saturated weight to determine pore volume and porosity.

    • Initial Oil Saturation:

      • Inject crude oil into the brine-saturated core until no more brine is produced. This establishes the initial water saturation (Swi) and original oil in place (OOIP).

    • Water Flooding (Secondary Recovery):

      • Inject brine into the core at a constant rate (e.g., 2 mL/min) until no more oil is produced.[1][2][3][4]

      • Measure the volume of oil recovered to determine the secondary recovery factor.

    • TTPC Flooding (Tertiary Recovery):

      • Inject the TTPC flooding solution into the core at the same constant rate.

      • Collect the effluent and measure the volume of additional oil recovered.

      • Continue the injection until no more oil is produced.

    • Data Analysis:

      • Calculate the additional oil recovery as a percentage of the OOIP.

3. Wettability Alteration Study

  • Objective: To assess the ability of TTPC to alter the wettability of a reservoir rock surface from oil-wet to water-wet.

  • Apparatus: Contact angle goniometer.

  • Materials:

    • Polished rock substrate (e.g., quartz slide for sandstone reservoirs)

    • Crude oil

    • Brine solution

    • TTPC solution

  • Procedure:

    • Substrate Preparation:

      • Clean the rock substrate thoroughly.

      • Age the substrate in crude oil to create an oil-wet surface.

    • Contact Angle Measurement:

      • Place the oil-aged substrate in a cuvette filled with the brine solution.

      • Deposit a droplet of crude oil onto the substrate surface.

      • Measure the contact angle of the oil droplet on the rock surface through the water phase. A high contact angle (>90°) indicates an oil-wet surface.

    • TTPC Treatment:

      • Immerse the oil-aged substrate in the TTPC solution for a specified period.

      • Remove the substrate and rinse gently with brine.

    • Post-Treatment Measurement:

      • Place the TTPC-treated substrate in the cuvette with brine.

      • Deposit a new droplet of crude oil and measure the contact angle again.

      • A significant decrease in the contact angle towards <90° indicates a shift towards water-wet conditions.

Visualizations

EOR_Workflow cluster_prep 1. Reservoir Characterization & Preparation cluster_secondary 2. Secondary Recovery cluster_tertiary 3. Tertiary Recovery (cEOR) cluster_production 4. Production & Analysis reservoir Reservoir Rock Core saturate Saturate with Brine & Crude Oil reservoir->saturate waterflood Water Flooding saturate->waterflood Establish OOIP residual_oil Residual Oil Saturation waterflood->residual_oil ttpc_inject Inject TTPC Formulation residual_oil->ttpc_inject Target for EOR mobilize Mobilize Trapped Oil ttpc_inject->mobilize production Increased Oil Production mobilize->production analysis Analyze Recovery Factor production->analysis

Caption: Experimental workflow for evaluating TTPC in enhanced oil recovery.

TTPC_Mechanism cluster_interface Oil-Water-Rock Interface cluster_action TTPC Action cluster_result Result oil Trapped Oil Droplet ttpc TTPC Molecule water Injection Water (Brine) rock Reservoir Rock Surface ift_reduction Interfacial Tension Reduction ttpc->ift_reduction Acts on wettability Wettability Alteration (to Water-Wet) ttpc->wettability Acts on mobilization Oil Mobilization & Detachment ift_reduction->mobilization Leads to wettability->mobilization Facilitates recovery Enhanced Oil Recovery mobilization->recovery

Caption: Mechanism of TTPC at the oil-water-rock interface for EOR.

References

Application Notes and Protocols: Use of Tributyltetradecylphosphonium Chloride (TTPC) as a Cationic Surfactant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Tributyltetradecylphosphonium chloride (TTPC), a quaternary phosphonium (B103445) salt, as a cationic surfactant in various formulations. TTPC's unique properties, including high surface activity and potent biocidal efficacy, make it a compound of interest for industrial, pharmaceutical, and research applications.

Introduction to this compound (TTPC)

This compound (TTPC) is a cationic surfactant belonging to the class of quaternary phosphonium compounds (QPCs). Its molecular structure consists of a positively charged phosphorus atom (hydrophilic head) bonded to three butyl groups and one long-chain tetradecyl group (hydrophobic tail). This amphiphilic nature allows TTPC to adsorb at interfaces, reduce surface tension, and form micelles in solution.

One of the most notable features of TTPC is its function as a powerful, non-oxidizing biocide, effective against a broad spectrum of bacteria, fungi, and algae.[1] Its mechanism of action involves the disruption of microbial cell membranes, leading to cell lysis and death.[2][3] This makes it highly valuable for biofouling control in industrial systems and presents potential for use as an antimicrobial agent or preservative in pharmaceutical formulations.[1] Additionally, its surfactant properties are leveraged in applications such as enhanced oil recovery and mineral flotation.

Physicochemical Properties and Quantitative Data

The fundamental properties of TTPC are summarized below. Understanding these characteristics is crucial for formulation development.

Table 1: Physicochemical Properties of this compound (TTPC)

Property Value
CAS Number 81741-28-8
Molecular Formula C₂₆H₅₆ClP
Molecular Weight 435.16 g/mol
Appearance White crystalline powder (pure) or clear, colorless liquid (in solution)
Solubility Soluble in water

| Stability | Stable over a wide pH range; not degraded by UV light.[1] |

Table 2: Example of Interfacial Tension (IFT) Reduction using TTPC

Formulation Components Initial IFT (Water/Crude Oil) Final IFT
4000 ppm TTPC, 4 wt% NaCl, 5000 ppm NaOH 19.2 mN·m⁻¹ 0.1 mN·m⁻¹

Data from a study on surfactant-enhanced oil recovery.

Table 3: Summary of Toxicological Data for TTPC

Endpoint Result Notes
Acute Oral Toxicity Harmful if swallowed. -
Skin Corrosion/Irritation Causes severe skin burns and eye damage. Corrosive properties require careful handling.
Acute Inhalation Toxicity Fatal if inhaled (for 50% solution). High toxicity via inhalation route.
Aquatic Toxicity Very toxic to aquatic life. Poses an environmental hazard.

Safety data underscores the need for appropriate personal protective equipment (PPE) and handling procedures.

Key Mechanisms and Workflows

Visualizing the mechanisms and experimental processes is key to understanding and applying TTPC effectively.

cluster_oil Oil Phase cluster_water Aqueous Phase cluster_ttpc TTPC Molecule oil_mol Oil Molecule water_mol Water Molecule TTPC P⁺(C₄H₉)₃ Hydrophilic Head C₁₄H₂₉ Hydrophobic Tail TTPC:tail->oil_mol Interacts with Oil (Hydrophobic Interaction) TTPC:head->water_mol Interacts with Water (Electrostatic)

Caption: TTPC structure and orientation at an oil-water interface.

start TTPC Molecule (Cationic) attraction Electrostatic Attraction start->attraction membrane Bacterial Cell Membrane (Anionic Surface) membrane->attraction penetration Hydrophobic Tail Penetrates Lipid Bilayer attraction->penetration disruption Membrane Disruption penetration->disruption leakage Leakage of Cellular Contents disruption->leakage death Cell Death leakage->death

Caption: Antimicrobial mechanism of action for TTPC.[2][4]

prep_stock 1. Prepare high concentration TTPC stock solution prep_dilutions 2. Create a series of dilutions spanning the expected CMC prep_stock->prep_dilutions measure_st 3. Measure Surface Tension of each dilution prep_dilutions->measure_st plot 4. Plot Surface Tension vs. log(Concentration) measure_st->plot analyze 5. Identify breakpoint in plot plot->analyze cmc CMC Value Determined analyze->cmc

Caption: Experimental workflow for CMC determination by tensiometry.

prep_phases 1. Prepare Aqueous Phase (with TTPC) and Oil Phase separately coarse_emulsion 2. Slowly add Oil Phase to Aqueous Phase with low-shear mixing prep_phases->coarse_emulsion homogenize 3. Subject coarse emulsion to high-shear homogenization coarse_emulsion->homogenize characterize 4. Characterize Emulsion Properties homogenize->characterize size Particle Size (e.g., DLS) characterize->size zeta Zeta Potential (e.g., ELS) characterize->zeta stability Stability Assessment (over time, at different temps) characterize->stability

Caption: Workflow for O/W emulsion preparation and characterization.

Experimental Protocols

The following protocols provide standardized methods for characterizing TTPC and utilizing it in formulations.

Protocol 1: Determination of Critical Micelle Concentration (CMC)

The CMC is the concentration at which surfactant monomers begin to self-assemble into micelles.[5] It is a fundamental parameter for any formulation. This protocol uses surface tensiometry, where the CMC is identified as the concentration at which the surface tension of the solution becomes relatively constant.[6]

Materials:

  • This compound (TTPC)

  • High-purity deionized water or desired buffer solution

  • Calibrated surface tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)

  • High-precision analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Stock Solution Preparation: Accurately prepare a stock solution of TTPC at a concentration well above the expected CMC (e.g., 10 mM) in the desired solvent (water or buffer).

  • Serial Dilutions: Prepare a series of at least 10-15 dilutions from the stock solution. The concentration range should logarithmically span the expected CMC.

  • Tensiometer Calibration & Setup: Calibrate the tensiometer according to the manufacturer's instructions. Ensure the measurement probe (ring or plate) is impeccably clean. Maintain a constant temperature (e.g., 25°C) for all measurements.

  • Surface Tension Measurement:

    • Begin with the pure solvent to obtain a baseline measurement.

    • Proceed with measurements for each dilution, starting from the most dilute and moving to the most concentrated.

    • Before each measurement, rinse the sample vessel and probe with the solution to be measured.

    • Allow the surface tension reading to stabilize before recording the value.

  • Data Analysis:

    • Plot the measured surface tension (γ, in mN/m) on the y-axis against the logarithm of the TTPC concentration on the x-axis.

    • The resulting plot should show two distinct regions: a steep linear decrease in surface tension at low concentrations and a plateau or region with a much shallower slope at high concentrations.

    • The CMC is the concentration at the intersection point of the two extrapolated linear fits of these regions.[7]

Protocol 2: Preparation of an Oil-in-Water (O/W) Emulsion Stabilized by TTPC

This protocol describes a high-shear homogenization method to create a stable O/W emulsion, a common formulation in drug delivery.

Materials:

  • TTPC

  • Oil phase (e.g., medium-chain triglycerides, castor oil)

  • Aqueous phase (deionized water or buffer)

  • High-shear homogenizer (e.g., rotor-stator or microfluidizer)

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare Aqueous Phase: Dissolve the desired amount of TTPC in the aqueous phase. The concentration should typically be above the determined CMC to ensure sufficient surfactant is available to stabilize the oil droplets.

  • Prepare Oil Phase: Measure the required volume of the oil phase.

  • Form Coarse Emulsion: Place the aqueous phase in a beaker with a magnetic stir bar. While stirring at a moderate speed, slowly add the oil phase to the aqueous phase. This will form a coarse, milky-white pre-emulsion.

  • Homogenization:

    • Immediately transfer the coarse emulsion to the high-shear homogenizer.

    • Homogenize the mixture at a specified speed and duration (e.g., 10,000 rpm for 5 minutes). These parameters must be optimized to achieve the desired droplet size and distribution.

    • For very small droplet sizes (nanoemulsions), a high-pressure homogenizer or microfluidizer may be required.

  • Cooling: After homogenization, allow the emulsion to cool to room temperature.

Protocol 3: Characterization of Emulsion Properties

A. Droplet Size Analysis

  • Method: Dynamic Light Scattering (DLS).

  • Procedure:

    • Dilute a small aliquot of the emulsion with the filtered continuous phase (the original aqueous phase without the surfactant) to an appropriate concentration for DLS measurement (to avoid multiple scattering effects).

    • Measure the hydrodynamic diameter (Z-average) and Polydispersity Index (PDI) of the droplets. A lower PDI (< 0.3) indicates a more monodisperse and uniform emulsion.

B. Zeta Potential Measurement

  • Method: Electrophoretic Light Scattering (ELS) or Phase Analysis Light Scattering (PALS).[8]

  • Procedure:

    • Prepare the sample by diluting the emulsion in the original continuous phase, typically filtered ultrapure water.[9]

    • Place the diluted sample in the specific measurement cell (e.g., a disposable capillary cell).[10]

    • The instrument applies an electric field and measures the velocity of the droplets.[11]

    • The zeta potential is calculated from the electrophoretic mobility. For a TTPC-stabilized emulsion, a positive zeta potential is expected. A magnitude of |ζ| > 25 mV generally indicates good electrostatic stability, as the repulsive forces between droplets prevent aggregation.[9]

Protocol 4: Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of TTPC that prevents visible growth of a target microorganism, which is essential for evaluating its antimicrobial efficacy.[12][13]

Materials:

  • TTPC

  • Target microorganism (e.g., E. coli, S. aureus)

  • Sterile 96-well microtiter plates

  • Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth, MHB)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Bacterial Inoculum: Culture the target microorganism overnight in the appropriate broth. Dilute the overnight culture to achieve a standardized final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

  • Prepare TTPC Dilutions:

    • Prepare a stock solution of TTPC in sterile broth.

    • In a 96-well plate, perform a two-fold serial dilution of the TTPC stock solution across 10 wells, leaving the 11th and 12th wells for controls.

  • Inoculation:

    • Add the standardized bacterial inoculum to wells 1 through 11.

    • Well 11 (no TTPC, with bacteria) serves as the positive growth control.

    • Well 12 (no TTPC, no bacteria, only sterile broth) serves as the negative control/sterility blank.

  • Incubation: Cover the plate and incubate at the optimal temperature for the microorganism (e.g., 37°C) for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of TTPC in which no visible turbidity (growth) is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm with a microplate reader. The MIC is the well with the lowest TTPC concentration showing significant growth inhibition (e.g., >90%) compared to the positive control.

Safety and Handling Precautions

TTPC is a hazardous chemical that requires strict safety protocols.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation.

  • Corrosivity: TTPC is corrosive and can cause severe skin burns and eye damage. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • Disposal: Dispose of TTPC and its formulations as hazardous waste in accordance with local, state, and federal regulations. Do not release into the environment due to its high aquatic toxicity.

References

Application Notes and Protocols for Thermal Phase-Change Technologies in Industrial Water Treatment Simulations

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The acronym "TTPC" is not a standard designation for a specific thermal phase-change technology in the field of industrial water treatment. It is plausible that "TTPC" could be a user-specific term or a typographical error. The search results indicate that "TTPC" can refer to Tributyl tetradecyl phosphonium (B103445) chloride, a biocide, or Teknologi Tenaga Perlis Consortium, a Malaysian power company.[1][2] Another possibility is the user intended to refer to a Tertiary Treatment Plant (TTP). However, based on the context of "simulations" and "industrial water treatment," this document will focus on established Thermal Phase-Change (TPC) technologies. These technologies are central to treating complex industrial wastewater, especially in scenarios requiring high purity water or aiming for Zero Liquid Discharge (ZLD).[3]

This document provides detailed application notes and protocols for the simulation of three common TPC technologies: Mechanical Vapor Recompression (MVR), Multi-Effect Distillation (MED), and Membrane Distillation (MD).

Mechanical Vapor Recompression (MVR) Evaporation

MVR is an energy-efficient evaporation process where the vapor produced is compressed to a higher temperature and pressure, and then used as the heat source for the evaporation of more feed water.[4] This recycling of latent heat significantly reduces energy consumption compared to traditional single-effect evaporators.[5] MVR systems are particularly effective for treating highly concentrated wastewater and can handle Total Dissolved Solids (TDS) up to 200,000 ppm.[6]

Quantitative Performance Data

Simulations of MVR systems, often performed using software like Aspen Plus, allow for the optimization of design and operating parameters.[6] The following table summarizes typical performance metrics from MVR simulations for industrial wastewater treatment.

ParameterValue RangeFeed Water Salinity (g/kg)NotesReference
Specific Power Consumption (Compressor) 55.6 kWh/t70Can save over 60% energy compared to a three-effect system.[5]
Operational Expenditures (OPEX) Decreases with salinity > 140 g/kg70 - 300Higher initial energy consumption at increased salinity up to 120 g/kg.[6]
Product Purity HighUp to 200MVR systems are known for producing high-quality distillate.[6]
Heat Transfer Coefficient Varies with design70Dependent on evaporator type (e.g., falling film).[5]
Simulation Protocol for an MVR System

This protocol outlines the steps for simulating a single-effect MVR system for industrial wastewater treatment using a process simulator like Aspen Plus.

  • Define the Process Flowsheet:

    • Create a flowsheet that includes a feed pump, a preheater, an evaporator (falling film or forced circulation), a vapor compressor, and a distillate cooler.

    • Incorporate a brine recirculation loop if applicable.

  • Specify Components and Properties:

    • Define the components in the feed stream (e.g., water, NaCl, CaCl2, MgSO4, trace oils).[6]

    • Select an appropriate thermodynamic property package (e.g., an electrolyte model for saline solutions).

  • Set Up the Feed Stream:

    • Define the feed temperature, pressure, flow rate, and composition based on the industrial wastewater characteristics. For example, a feed salinity of 70 g/kg with 5000 ppm of oil.[6]

  • Configure the Evaporator Block:

    • Specify the evaporator type and heat transfer area.

    • Define the operating pressure and temperature.

  • Configure the Compressor Block:

    • Set the compressor's isentropic efficiency and the desired outlet pressure. The pressure increase determines the temperature lift of the compressed vapor.

  • Connect and Configure Heat Exchangers:

    • Model the preheater where the incoming feed is heated by the outgoing distillate and brine.

    • Ensure the compressed vapor is routed to the heating side of the evaporator.

  • Run the Simulation and Analyze Results:

    • Execute the simulation to solve the mass and energy balances.[7]

    • Analyze key performance indicators such as specific energy consumption, distillate production rate, and brine concentration.

  • Perform Sensitivity Analysis:

    • Vary key parameters like feed salinity, compressor pressure ratio, and feed temperature to understand their impact on system performance and to optimize the process.[6]

MVR Simulation Workflow Diagram

MVR_Workflow cluster_input Input Definition cluster_simulation Simulation Setup cluster_analysis Analysis and Optimization Feed Define Feed Stream (Flow, Temp, Composition) Flowsheet Create Process Flowsheet (Evaporator, Compressor, HX) Feed->Flowsheet Thermo Select Thermodynamic Property Package Thermo->Flowsheet Blocks Configure Unit Operation Blocks (Evaporator, Compressor) Flowsheet->Blocks Connect Connect Streams and Define Operating Conditions Blocks->Connect Run Run Simulation Connect->Run Analyze Analyze Results (Energy, Purity, Recovery) Run->Analyze Sensitivity Perform Sensitivity Analysis (Vary Salinity, Pressure Ratio) Analyze->Sensitivity Optimize Optimize Process Parameters Sensitivity->Optimize

Caption: Workflow for MVR industrial water treatment simulation.

Multi-Effect Distillation (MED)

MED is a thermal desalination process that uses a series of stages (effects) at progressively lower pressures and temperatures.[8] Vapor produced in one effect is used as the heating steam for the next, improving thermal efficiency. MED is often combined with a Thermal Vapor Compressor (TVC) to further enhance performance.[9][10]

Quantitative Performance Data

Simulations of MED systems, often performed using MATLAB/Simulink or specialized software like IPSEpro, are crucial for design and optimization.[8][11]

ParameterValue RangeTop Brine Temperature (°C)NotesReference
Performance Ratio (GOR) Up to 18.565 - 125GOR (Gain Output Ratio) increases with the number of effects.[9]
Specific Heat Transfer Area Varies65 - 125Dependent on the number of effects and operating temperatures.[9]
Distillate Production Rate ~286 kg/hr (for a specific solar hybrid system)~70Varies significantly with energy input and system size.[12]
Power Consumption Low65 - 70MED/TVC systems have lower power consumption compared to MSF.[9][10]
Simulation Protocol for a MED-TVC System

This protocol outlines the steps for simulating a parallel feed MED-TVC system.

  • Establish the System Model:

    • Develop a mathematical model based on mass and energy balance equations for each effect.[7]

    • Include equations for heat transfer in the evaporators and preheaters.

    • Model the performance of the thermal vapor compressor based on motive steam conditions.

  • Define Input Parameters:

    • Specify the number of effects.

    • Define the top brine temperature (TBT) and the temperature of the last effect.[8]

    • Set the feed water salinity, temperature, and flow rate.

    • Define the motive steam pressure and temperature for the TVC.

  • Develop the Simulation Program:

    • Implement the mathematical model in a simulation environment like MATLAB or a dedicated process simulator.[8][12]

    • Use an iterative solution method to solve the system of non-linear equations for each effect.

  • Execute the Simulation:

    • Run the program to calculate the temperature, flow rate, and salinity profiles across the effects.

    • Determine the overall performance ratio, specific heat transfer area, and distillate output.

  • Analyze and Optimize:

    • Study the effect of varying the TBT, number of effects, and motive steam pressure on the system's performance.[9]

    • Optimize the design for maximum distillate production or minimum energy consumption.

MED-TVC Logical Relationship Diagram

MED_TVC_Logic TBT Top Brine Temp. NumEffects Number of Effects Feed Feed Conditions Effect1 Effect 1 Feed->Effect1 EffectN Effect N Feed->EffectN MotiveSteam Motive Steam P, T TVC Thermal Vapor Compressor MotiveSteam->TVC TVC->Effect1 Heating Steam Effect1->EffectN Vapor GOR Performance Ratio (GOR) Effect1->GOR HeatArea Specific Heat Area Effect1->HeatArea Distillate Distillate Output EffectN->Distillate EffectN->HeatArea

Caption: Logical relationships in a MED-TVC simulation.

Membrane Distillation (MD)

MD is a thermally driven membrane separation process where a hydrophobic, microporous membrane separates a heated feed stream from a cooler permeate stream. The temperature difference creates a vapor pressure gradient, driving water vapor across the membrane to the permeate side.[13] MD is advantageous for treating high-salinity wastewater and can be driven by low-grade waste heat.[14]

Quantitative Performance Data

Simulations of MD systems, often using Computational Fluid Dynamics (CFD) software like COMSOL Multiphysics, are used to analyze heat and mass transfer phenomena.[3]

ParameterValue RangeFeed Temperature (°C)NotesReference
Permeate Flux Varies with conditions40 - 85Highly dependent on temperature difference and membrane characteristics.[15]
Salt Rejection > 99.9%40 - 85Theoretically 100% for non-volatile solutes.[15]
Temperature Polarization Coefficient (TPC) 0.4 - 0.9VariesA key performance-limiting factor; CFD helps analyze and mitigate it.[3]
Thermal Efficiency 30 - 70%40 - 85Dependent on heat recovery and system configuration.[14]
Simulation Protocol for an MD System (CFD)

This protocol describes a CFD simulation for a vacuum membrane distillation (VMD) module, a common MD configuration.[3]

  • Geometry and Mesh Generation:

    • Create a 3D model of the membrane module, including the feed channel, membrane, and permeate (vacuum) channel.[3]

    • Generate a high-quality mesh, with finer elements near the membrane surface to accurately capture boundary layer effects.

  • Physics and Governing Equations:

    • Select the appropriate physics interfaces in the CFD software (e.g., fluid flow, heat transfer, and species transport).

    • The simulation should solve the Navier-Stokes equations for fluid dynamics and the heat equation for thermal energy transport.

    • Incorporate a mass transfer model (e.g., Knudsen-molecular diffusion) to describe vapor transport through the membrane pores.

  • Define Materials and Boundary Conditions:

    • Define the properties of the feed solution (density, viscosity, thermal conductivity, specific heat) and the membrane (porosity, tortuosity, thermal conductivity).

    • Set the inlet velocity and temperature of the feed stream.

    • Apply a vacuum pressure condition at the outlet of the permeate channel.

    • Define the membrane interfaces with appropriate heat and mass flux boundary conditions.

  • Solver Setup and Execution:

    • Choose a suitable solver (e.g., a stationary or transient solver).

    • Run the simulation until a converged solution is obtained.

  • Post-Processing and Analysis:

    • Visualize the temperature, velocity, and concentration profiles within the module.

    • Calculate the permeate flux, temperature polarization coefficient (TPC), and heat transfer coefficients.

    • Validate the simulation results with experimental data if available.[3]

MD Experimental Workflow Diagram

MD_Workflow cluster_setup Pre-Processing cluster_run Solver cluster_post Post-Processing Geometry Create 3D Geometry (Module, Membrane) Mesh Generate Mesh Geometry->Mesh Physics Define Physics (Flow, Heat, Mass Transfer) Mesh->Physics Boundary Set Boundary Conditions (Inlet T, Outlet P) Physics->Boundary Solve Run CFD Simulation Boundary->Solve Visualize Visualize Results (Temp, Velocity Profiles) Solve->Visualize Calculate Calculate Performance (Flux, TPC, Rejection) Visualize->Calculate Validate Validate with Experimental Data Calculate->Validate

Caption: Experimental workflow for CFD simulation of an MD system.

References

Troubleshooting & Optimization

Stability of Tributyltetradecylphosphonium chloride in aqueous solutions over time

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Tributyltetradecylphosphonium chloride (TTPC) in aqueous solutions. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected shelf-life of a TTPC aqueous solution?

A: When stored at room temperature (25 ± 2°C) in a non-transparent container to protect from light, an aqueous solution of TTPC is expected to be stable for over a year with no significant change in the active ingredient concentration.

Q2: How should I store my aqueous TTPC stock solutions?

A: For optimal stability, store your TTPC solutions in a cool, dry, and well-ventilated area. Use tightly sealed containers, and protect them from direct sunlight. Storage at 2-8°C is also a suitable option.

Q3: Is TTPC sensitive to light?

A: TTPC is not expected to be photolytically sensitive. It does not have significant UV/VIS absorption in the 290-800 nm range, which indicates stability against degradation by light. However, as a best practice, it is always recommended to store solutions in amber vials or dark containers.

Q4: What is the stability of TTPC in different pH conditions?

A: TTPC is stable in aqueous solutions across a wide pH range. Studies have shown that it does not hydrolyze at pH 5, 7, or 9.

Q5: What are the potential degradation products of TTPC in an aqueous environment?

A: Under aerobic aquatic conditions, TTPC can biodegrade. The primary degradation pathway involves the shortening of the long tetradecyl alkyl chain. Another potential degradation product, particularly under thermal stress, is tributylphosphine (B147548) oxide.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpected precipitation in the TTPC solution. The solution may be supersaturated, or the temperature may have dropped significantly.Gently warm the solution while stirring. Ensure the concentration is within the solubility limits for the given temperature.
Loss of biological activity in my TTPC-treated experiment. The TTPC solution may have degraded due to improper storage or contamination.Prepare a fresh solution from a solid TTPC source. Verify the concentration of your stock solution using a suitable analytical method like HPLC. Review your storage procedures.
Inconsistent results between experiments using the same TTPC stock solution. The stock solution may not be homogeneous, or it may be degrading over time due to frequent opening and exposure to air.Ensure the stock solution is well-mixed before each use. Consider preparing smaller, single-use aliquots from a larger stock to minimize contamination and degradation.
Visible color change in the TTPC solution. This could indicate contamination or the presence of impurities in the water used for dilution.Prepare a fresh solution using high-purity, sterile water (e.g., HPLC-grade or Milli-Q water). If the problem persists, consider a new source of TTPC.

Stability Data

The following tables summarize the known stability data for TTPC in aqueous solutions.

Table 1: Long-Term and Accelerated Stability

Storage Condition Duration Observation Conclusion
25 ± 2°C (in non-transparent packaging)12 monthsNo significant change in active ingredient content.[1]TTPC aqueous solutions have a shelf life of over one year under these conditions.[1]
50 ± 3°C30 daysThe concentration of the active ingredient remains the same.[1]Stable under accelerated temperature conditions.[1]

Table 2: Stability under Different Environmental Factors

Factor Condition Observation
pH pH 5, 7, and 9Did not hydrolyze.
Light UV/VIS light (290-800 nm)No UV/VIS absorption.[1]
Biodegradation Aerobic aquatic metabolism in sedimentCalculated half-life of 13-15 days.

Experimental Protocols

Protocol for Stability Testing of TTPC in Aqueous Solution using HPLC

This protocol describes a general method for assessing the stability of TTPC in an aqueous solution over time.

1. Objective: To quantify the concentration of TTPC in an aqueous solution under specific storage conditions (e.g., temperature, light exposure) over a defined period.

2. Materials:

  • This compound (TTPC) reference standard
  • HPLC-grade water
  • HPLC-grade acetonitrile (B52724)
  • Ammonium (B1175870) acetate (B1210297) (or other suitable buffer salt)
  • Formic acid (or other suitable acid for pH adjustment)
  • Volumetric flasks and pipettes
  • HPLC vials
  • HPLC system with a UV or Charged Aerosol Detector (CAD)
  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

3. Preparation of Solutions:

  • Mobile Phase: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium acetate, pH adjusted to 3.5 with formic acid) in a 60:40 (v/v) ratio. The optimal ratio may need to be determined empirically.
  • Standard Stock Solution: Accurately weigh a known amount of TTPC reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).
  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the stability samples.
  • Stability Samples: Prepare the TTPC aqueous solution for stability testing at the desired concentration in high-purity water. Aliquot this solution into appropriate storage containers (e.g., amber glass vials) for each time point and storage condition.

4. HPLC Method Parameters (Example):

  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm
  • Mobile Phase: 60:40 (v/v) Acetonitrile : 10 mM Ammonium Acetate (pH 3.5)
  • Flow Rate: 1.0 mL/min
  • Injection Volume: 10 µL
  • Column Temperature: 30°C
  • Detector: UV at 210 nm or Charged Aerosol Detector (CAD)

5. Stability Study Procedure:

  • Place the prepared stability samples in the designated storage conditions (e.g., 25°C/dark, 40°C/dark, 25°C/light).
  • At each scheduled time point (e.g., 0, 1, 3, 6, 12 months), withdraw a sample from each storage condition.
  • Dilute the sample with the mobile phase to a concentration within the calibration range.
  • Analyze the calibration standards to generate a calibration curve.
  • Analyze the stability samples.
  • Calculate the concentration of TTPC in the stability samples using the calibration curve.
  • Compare the concentration at each time point to the initial concentration (time 0) to determine the percentage of TTPC remaining.

Visualizations

degradation_pathway cluster_products Potential Degradation Products TTPC Tributyltetradecylphosphonium Chloride (TTPC) Tributylphosphine_Oxide Tributylphosphine Oxide TTPC->Tributylphosphine_Oxide Oxidation/Hydrolysis Short_Chain_Acids Shorter-chain fatty acids (from tetradecyl group) TTPC->Short_Chain_Acids Biodegradation H2O Water (H2O) Oxygen (O2) Microbes Degradation_Products Degradation Products CO2_H2O CO2 + H2O Short_Chain_Acids->CO2_H2O Further Biodegradation

Caption: Potential degradation pathway of TTPC in an aqueous environment.

troubleshooting_workflow start Inconsistent Experimental Results check_solution Is the TTPC solution clear and colorless? start->check_solution check_storage How was the solution stored? check_solution->check_storage Yes prepare_fresh Prepare a fresh solution with high-purity water. check_solution->prepare_fresh No improper_storage Improper Storage: - Exposed to light? - Wrong temperature? - Container not sealed? check_storage->improper_storage Improperly Stored analyze_concentration Analyze TTPC concentration (e.g., via HPLC). check_storage->analyze_concentration Properly Stored prepare_fresh->check_storage review_protocol Review storage protocol. Store at 25°C in dark, sealed containers. improper_storage->review_protocol review_protocol->prepare_fresh concentration_ok Concentration within specification? analyze_concentration->concentration_ok concentration_ok->prepare_fresh No other_factors Investigate other experimental factors. concentration_ok->other_factors Yes

Caption: Troubleshooting workflow for inconsistent experimental results with TTPC.

References

Technical Support Center: Analysis of Tributyltetradecylphosphonium Chloride (TTPC) Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the identification and analysis of Tributyltetradecylphosphonium chloride (TTPC) degradation products. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, analytical methodologies, and troubleshooting common issues encountered during the study of TTPC stability and degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways of this compound (TTPC)?

A1: The primary degradation pathway for TTPC involves the enzymatic or oxidative cleavage of the long tetradecyl (C14) alkyl chain. This process leads to the formation of a homologous series of degradation products with progressively shorter alkyl chains. The ultimate degradation product through this pathway is often Tributylphosphonium chloride. Under thermal stress, TTPC can decompose into phosphine, chlorides, acids, and oxides of phosphorus.[1] TTPC is generally stable to hydrolysis and photolysis.

Q2: What are the known degradation products of TTPC?

A2: Based on environmental fate studies, known degradation products of TTPC include compounds with shortened and/or functionalized alkyl chains. While a comprehensive list is not exhaustively defined in publicly available literature, the degradation process is understood to involve the shortening of the tetradecyl chain. Tributylphosphine oxide is a potential oxidation product.

Q3: What are the recommended analytical techniques for identifying and quantifying TTPC and its degradation products?

A3: The most robust and widely accepted method for the analysis of TTPC and its degradation products is High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).[2] This technique offers high sensitivity and selectivity. Other valuable techniques include:

  • ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for quantifying the parent TTPC and observing the formation of phosphorus-containing degradation products, particularly for distinguishing between phosphonium (B103445) salts and their oxide counterparts.[3][4][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the analysis of more volatile degradation products. Derivatization may be necessary to improve the volatility and thermal stability of polar degradation products.[6][7]

Q4: Are there any standardized methods for TTPC analysis?

A4: Yes, ASTM International has developed a standard test method, ASTM D8018-15 , for the "Determination of (Tri-n-butyl)-n-tetradecylphosphonium chloride (TTPC) in Soil by Multiple Reaction Monitoring Liquid Chromatography/Mass Spectrometry (LC/MS/MS)".[2][8][9] Although this standard has been withdrawn, its methodology provides a strong foundation for developing a validated analytical procedure.

Troubleshooting Guides

HPLC-MS/MS Analysis
Issue Possible Cause(s) Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) 1. Secondary interactions with residual silanols on the column. 2. Column overload. 3. Inappropriate mobile phase pH.1. Use a column with end-capping or a dedicated column for ionic compounds. Add a small amount of a competing amine (e.g., triethylamine) to the mobile phase. 2. Reduce the injection volume or sample concentration. 3. Adjust the mobile phase pH to ensure consistent ionization of TTPC and its degradation products.
Low Signal Intensity / Ion Suppression 1. Matrix effects from co-eluting compounds in the sample. 2. Inefficient ionization in the ESI source. 3. Contamination of the ion source.1. Improve sample preparation (e.g., solid-phase extraction). Dilute the sample. Use an isotopically labeled internal standard. 2. Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature). Adjust mobile phase composition (e.g., organic content, additive concentration). 3. Clean the ion source according to the manufacturer's instructions.[10]
Retention Time Drift 1. Changes in mobile phase composition. 2. Column temperature fluctuations. 3. Column degradation.1. Prepare fresh mobile phase daily. Ensure adequate mixing if using a gradient. 2. Use a column oven to maintain a stable temperature. 3. Flush the column with a strong solvent. If the problem persists, replace the column.
³¹P NMR Spectroscopy
Issue Possible Cause(s) Troubleshooting Steps
Inaccurate Quantification 1. Incomplete relaxation of the ³¹P nucleus. 2. Non-uniform Nuclear Overhauser Effect (NOE). 3. pH-dependent chemical shifts.1. Increase the relaxation delay (D1) in the pulse sequence (typically 5-7 times the longest T1). 2. Use an inverse-gated decoupling pulse sequence to suppress NOE. 3. Buffer the NMR sample to a constant pH to ensure consistent chemical shifts.[11]
Broad Peaks 1. Sample viscosity. 2. Presence of paramagnetic impurities. 3. Chemical exchange.1. Dilute the sample or increase the analysis temperature. 2. Add a chelating agent (e.g., EDTA) if metal contamination is suspected. 3. Adjust the sample temperature to either slow down or speed up the exchange process.
Low Signal-to-Noise Ratio 1. Low sample concentration. 2. Insufficient number of scans.1. Concentrate the sample if possible. 2. Increase the number of scans.

Experimental Protocols

Forced Degradation Study Protocol

A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.[12][13][14]

1. Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 80°C for 48 hours (solid state).

  • Photodegradation: Expose the sample to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

2. Sample Preparation:

  • Prepare a stock solution of TTPC in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • For each stress condition, mix the TTPC stock solution with the stressor in a 1:1 ratio.

  • At specified time points, withdraw an aliquot of the stressed sample, neutralize it if necessary (for acid and base hydrolysis), and dilute it with the mobile phase to a suitable concentration for analysis.

3. Analysis:

  • Analyze the stressed samples using a validated stability-indicating HPLC-MS/MS method.

  • Monitor for the appearance of new peaks and the decrease in the peak area of the parent TTPC.

HPLC-MS/MS Method for TTPC and Degradation Products (Based on ASTM D8018-15 principles)

This method provides a starting point for the analysis of TTPC and its degradation products in various matrices.

1. Chromatographic Conditions:

  • Column: A C18 reversed-phase column with good performance for basic compounds (e.g., a hybrid-silica or end-capped column).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate the more polar degradation products from the parent TTPC. A starting point could be 5% B, increasing to 95% B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 10 µL.

2. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • TTPC: The precursor ion will be the molecular ion of TTPC ([M]⁺). The product ions will result from the fragmentation of the parent molecule. Specific transitions would need to be determined by infusing a TTPC standard.

    • Degradation Products: MRM transitions for expected degradation products (e.g., with shortened alkyl chains) should be included.

3. Sample Preparation (for soil as an example):

  • Extract a known weight of the soil sample with an appropriate solvent (e.g., acetone).[8]

  • Filter the extract.

  • Dilute the extract with water to be compatible with the reversed-phase LC system.[8]

  • Analyze by HPLC-MS/MS.

Data Presentation

Table 1: Hypothetical Quantitative Data from a Forced Degradation Study of TTPC

Stress ConditionTime (hours)TTPC Remaining (%)Degradation Product 1 (%)Degradation Product 2 (%)
0.1 M HCl, 60°C 0100.00.00.0
692.54.21.1
1285.18.92.5
2472.315.84.7
0.1 M NaOH, 60°C 0100.00.00.0
688.96.52.3
1278.212.44.9
2460.522.18.2
3% H₂O₂, RT 0100.00.00.0
695.82.10.5
1291.24.51.3
2483.78.92.6

Note: This table is for illustrative purposes. Actual data will vary based on experimental conditions.

Visualizations

TTPC_Degradation_Pathway TTPC Tributyltetradecylphosphonium (C14) DP1 Degradation Product (e.g., C12-alkyl chain) TTPC->DP1 Oxidative/Enzymatic Cleavage Oxidation_Product Tributylphosphine Oxide TTPC->Oxidation_Product Oxidation DP2 Degradation Product (e.g., C10-alkyl chain) DP1->DP2 DP_final Further Shortened Chains DP2->DP_final TBPC Tributylphosphonium (C4) DP_final->TBPC

Caption: Proposed degradation pathway of TTPC.

Experimental_Workflow cluster_stress Forced Degradation Acid Acid Stressed_Samples Stressed Samples Acid->Stressed_Samples Base Base Base->Stressed_Samples Oxidation Oxidation Oxidation->Stressed_Samples Thermal Thermal Thermal->Stressed_Samples Photo Photolysis Photo->Stressed_Samples TTPC_Sample TTPC Sample TTPC_Sample->Acid TTPC_Sample->Base TTPC_Sample->Oxidation TTPC_Sample->Thermal TTPC_Sample->Photo Sample_Prep Sample Preparation (Neutralization, Dilution) Stressed_Samples->Sample_Prep Analysis HPLC-MS/MS Analysis Sample_Prep->Analysis Data_Analysis Data Analysis (Peak Identification, Quantification) Analysis->Data_Analysis Results Degradation Profile Data_Analysis->Results

Caption: Workflow for a forced degradation study of TTPC.

References

Technical Support Center: Mitigating the Cytotoxicity of Test Compounds in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guidance is based on established methods for mitigating compound-induced cytotoxicity. The troubleshooting steps, protocols, and data are provided as a general framework. Researchers should adapt and validate these approaches for their specific compound of interest, hereafter referred to as "TTPC," and experimental system.

Frequently Asked Questions (FAQs)

Q1: My test compound, TTPC, shows significant cytotoxicity at concentrations where I expect to see a specific biological effect. How can I differentiate between targeted effects and general toxicity?

A1: This is a common challenge in drug discovery and compound screening. To distinguish between specific effects and general cytotoxicity, consider the following:

  • Dose-Response Analysis: Perform a wide range of TTPC concentrations in your primary assay and a parallel cytotoxicity assay (e.g., MTT, LDH). If the dose-response curves for your target effect and cytotoxicity are significantly different, it may suggest a therapeutic window.

  • Time-Course Experiments: Assess both the desired biological effect and cytotoxicity at multiple time points. Some compounds may show an early specific effect before the onset of significant cytotoxicity.

  • Use of Less Sensitive Cell Lines: If available, test TTPC on a cell line known to be resistant to your compound's expected mechanism of action. If cytotoxicity persists, it may be due to off-target effects.

  • Positive and Negative Controls: Always include appropriate controls. A positive control for cytotoxicity (e.g., doxorubicin) and a negative vehicle control (e.g., DMSO) are essential for interpreting your results.[1]

Q2: I observe precipitation of TTPC in my cell culture medium upon dilution from a DMSO stock. Could this be causing the observed cytotoxicity?

A2: Yes, compound precipitation can lead to inaccurate results and apparent cytotoxicity.[2][3] Precipitates can cause physical stress to cells and can also lead to inconsistent compound concentrations in your assay. Strategies to address this include:

  • Solubility Testing: Determine the kinetic solubility of TTPC in your final assay buffer to identify the maximum soluble concentration.[4]

  • Optimize Solvent Concentration: While minimizing DMSO is crucial, a slightly higher final concentration (often up to 0.5%) may be needed to maintain solubility.[5][6] Always include a vehicle control with the same final DMSO concentration.

  • Use of Co-solvents: For some compounds, the addition of a water-miscible organic co-solvent like ethanol (B145695) or polyethylene (B3416737) glycol (PEG) can improve solubility.[5][6] However, the tolerance of your cell line to any co-solvent must be validated.

  • Formulation Strategies: For poorly soluble compounds, techniques like creating solid dispersions can be explored to improve solubility.[5]

Q3: My cytotoxicity assay results for TTPC are highly variable between experiments. What are the common causes of this variability?

A3: High variability in cytotoxicity assays can stem from several factors:

  • Cell Seeding Density: Inconsistent cell numbers across wells can lead to variable results. Ensure a homogenous cell suspension and use appropriate pipetting techniques.

  • Compound Dilution: Inaccurate serial dilutions can introduce significant errors. Prepare fresh dilutions for each experiment and mix thoroughly.

  • Assay Incubation Time: The timing of reagent addition and signal detection is critical. Adhere strictly to the protocol-defined incubation times.

  • Plate Edge Effects: Evaporation from the outer wells of a microplate can concentrate compounds and affect cell health.[1] Consider not using the outermost wells for experimental samples.

  • Instrument Settings: Ensure that the settings on your plate reader (e.g., wavelength, gain) are optimized and consistent between experiments.

Troubleshooting Guides

Problem 1: High Background Signal in Cytotoxicity Assay
Possible Cause Troubleshooting Step
High Cell Density Optimize cell seeding density by performing a titration experiment to find the linear range of the assay.[7]
Media Components Phenol (B47542) red and serum in culture media can interfere with some assays.[8] Test for background signal from media alone and consider using phenol red-free media if necessary.
Forceful Pipetting Excessive force during cell seeding or reagent addition can cause cell lysis, leading to a high background in LDH assays.[7] Handle cell suspensions gently.
Contamination Mycoplasma or bacterial contamination can affect cell metabolism and membrane integrity. Regularly test your cell cultures for contamination.
Problem 2: TTPC Interferes with the Assay Chemistry
Possible Cause Troubleshooting Step
Compound Color If TTPC is colored, it can interfere with colorimetric assays (e.g., MTT, XTT). Measure the absorbance of the compound in media alone at the assay wavelength and subtract this from your experimental values.
Compound Fluorescence If TTPC is fluorescent, it can interfere with fluorescent assays (e.g., alamarBlue, Calcein AM).[8] Measure the fluorescence of the compound in media alone and subtract this background.
Reducing/Oxidizing Properties TTPC may directly reduce or oxidize the assay substrate (e.g., tetrazolium salts), leading to false-positive or false-negative results.[9] Run the assay in a cell-free system (media + compound + assay reagent) to test for direct chemical reactions.
Enzyme Inhibition The compound may inhibit the intracellular enzymes responsible for converting the assay substrate (e.g., mitochondrial dehydrogenases in the MTT assay).[10] Consider using a cytotoxicity assay with a different mechanism, such as an LDH release assay which measures membrane integrity.[1][11]

Quantitative Data Summary

The following tables provide examples of how to present data when investigating and mitigating the cytotoxicity of a test compound.

Table 1: Cytotoxicity of TTPC in Different Cell Lines (72h Incubation)

Cell LineAssay TypeIC50 (µM)95% Confidence Interval
HEK293MTT12.510.2 - 15.3
HeLaMTT28.124.5 - 32.2
HepG2alamarBlue8.97.1 - 11.2

Table 2: Effect of Co-solvent on the Apparent Cytotoxicity of TTPC in HepG2 Cells

Solvent System (Final Concentration)Apparent IC50 (µM)Fold Change in IC50Visual Precipitation at 50 µM?
0.5% DMSO8.91.0Yes
0.5% DMSO + 0.5% PEG40015.21.7No
0.5% DMSO + 1% Solutol HS 1525.82.9No

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.[12]

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours at 37°C.[12]

  • Compound Treatment: Treat cells with a serial dilution of TTPC and incubate for the desired duration (e.g., 24, 48, or 72 hours).[12] Include vehicle-only and untreated controls.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.[12]

  • Formazan Solubilization: Carefully aspirate the media and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay measures the release of lactate dehydrogenase from cells with compromised membrane integrity, which is an indicator of cytotoxicity.[1][11]

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Positive Control for Maximum Lysis: To a set of control wells, add 10 µL of a lysis buffer (provided with most commercial kits) 45 minutes before the end of the incubation period.

  • Sample Collection: Centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well of the new plate.

  • Incubation and Measurement: Incubate the plate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm using a microplate reader.

Visualizations

Signaling Pathway: Apoptosis Induction

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway TTPC_ext TTPC (Stress Signal) DeathReceptor Death Receptor TTPC_ext->DeathReceptor ProCasp8 Pro-Caspase-8 DeathReceptor->ProCasp8 Casp8 Caspase-8 ProCasp8->Casp8 ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 TTPC_int TTPC (Mitochondrial Damage) Mitochondrion Mitochondrion TTPC_int->Mitochondrion CytoC Cytochrome c Mitochondrion->CytoC Apaf1 Apaf-1 CytoC->Apaf1 ProCasp9 Pro-Caspase-9 Apaf1->ProCasp9 Casp9 Caspase-9 ProCasp9->Casp9 Casp9->ProCasp3 Casp3 Caspase-3 ProCasp3->Casp3 Substrates Cellular Substrates Casp3->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Experimental Workflow: Troubleshooting Cytotoxicity

// Nodes Start [label="High Cytotoxicity Observed\nfor TTPC", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; CheckPrecipitation [label="Check for Compound\nPrecipitation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PrecipitationObserved [label="Precipitation\nObserved?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; OptimizeSolubility [label="Optimize Solubility\n(e.g., co-solvents)", fillcolor="#34A853", fontcolor="#FFFFFF"]; CheckAssayInterference [label="Check for Assay\nInterference", fillcolor="#4285F4", fontcolor="#FFFFFF"]; InterferenceObserved [label="Interference\nObserved?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; ChangeAssay [label="Switch to Orthogonal Assay\n(e.g., MTT to LDH)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ConfirmCytotoxicity [label="Confirmed On-Target\nCytotoxicity", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ReTest [label="Re-test in Assay", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> CheckPrecipitation; CheckPrecipitation -> PrecipitationObserved; PrecipitationObserved -> OptimizeSolubility [label="Yes"]; PrecipitationObserved -> CheckAssayInterference [label="No"]; OptimizeSolubility -> ReTest; CheckAssayInterference -> InterferenceObserved; InterferenceObserved -> ChangeAssay [label="Yes"]; InterferenceObserved -> ConfirmCytotoxicity [label="No"]; ChangeAssay -> ReTest; ReTest -> ConfirmCytotoxicity; } caption: Workflow for troubleshooting unexpected TTPC cytotoxicity.

Logical Relationship: Decision Tree for Assay Selection

// Nodes Start [label="Need to Measure\nCell Health", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Question1 [label="Is TTPC Colored or\nFluorescent?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Question2 [label="Does TTPC Affect\nMitochondrial Function?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; UseLDH [label="Use Membrane Integrity Assay\n(e.g., LDH, Propidium Iodide)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; UseMTT [label="Use Metabolic Assay\n(e.g., MTT, alamarBlue)", fillcolor="#34A853", fontcolor="#FFFFFF"]; UseATP [label="Consider ATP-based Assay\n(e.g., CellTiter-Glo)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Question1; Question1 -> UseLDH [label="Yes"]; Question1 -> Question2 [label="No"]; Question2 -> UseLDH [label="Yes"]; Question2 -> UseMTT [label="No"]; Question2 -> UseATP [label="Uncertain"]; } caption: Decision tree for selecting an appropriate cytotoxicity assay.

References

Technical Support Center: Overcoming Interference from Thiophene Carboxanilide Derivatives in Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals encountering interference from thiophene (B33073) carboxanilide derivatives, such as 4'-(trifluoromethoxy)thio-phen-2-yl)carboxanilide, in fluorescence-based assays. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you identify, characterize, and mitigate assay artifacts, ensuring the integrity of your experimental data.

Frequently Asked Questions (FAQs)

Q1: Why might a thiophene carboxanilide derivative interfere with my fluorescence-based assay?

A1: Thiophene-based compounds can interfere with fluorescence assays through two primary mechanisms:

  • Autofluorescence: The compound itself may possess intrinsic fluorescence, emitting light upon excitation at wavelengths similar to your assay's fluorophore. This leads to an artificially high signal, potentially masking true biological effects or creating false positives.[1][2][3] Thiophene-containing molecules are known to have fluorescent properties.[4][5][6]

  • Fluorescence Quenching: The compound can absorb the excitation light intended for your fluorophore or absorb the emitted fluorescence, a phenomenon known as the inner-filter effect.[2][7] This results in a decreased signal, which could be misinterpreted as an inhibitory effect, leading to false-positive hits in inhibitor screens.[8][9][10]

Q2: Which assays are most susceptible to interference from these types of compounds?

A2: Any fluorescence-based assay is potentially at risk. This includes, but is not limited to:

  • Fluorescence intensity (FI) assays

  • Fluorescence polarization (FP) assays

  • Förster resonance energy transfer (FRET) assays

  • Time-resolved fluorescence resonance energy transfer (TR-FRET) assays

  • Calcium flux assays using fluorescent indicators

  • Cell viability and cytotoxicity assays (e.g., using Calcein AM or resazurin-based probes)

  • Enzyme activity assays with fluorogenic substrates

  • Reporter gene assays using fluorescent proteins (e.g., GFP, RFP)

Q3: My compound shows activity in a primary screen. How can I determine if this is a real biological effect or an artifact?

A3: It is crucial to perform counter-screens and orthogonal assays to validate initial hits.[1]

  • Counter-screens are designed to identify interfering compounds. For example, you can test the compound in the absence of a key biological component (like an enzyme or cell) to see if it still generates a signal.[11]

  • Orthogonal assays measure the same biological endpoint using a different detection technology (e.g., luminescence, absorbance, or a label-free method) that is not susceptible to fluorescence interference.[1][3] Concordant results across different platforms increase confidence that the observed activity is genuine.

Q4: Could my thiophene carboxanilide derivative be a Pan-Assay Interference Compound (PAIN)?

A4: Thiophene-containing scaffolds have been associated with Pan-Assay Interference Compounds (PAINS).[12] PAINS are compounds that appear as hits in multiple, unrelated assays due to non-specific activity or assay artifacts.[13][14] It is advisable to check the structure of your compound against known PAINS filters and to be vigilant for promiscuous activity across different screening campaigns.

Troubleshooting Guides

Issue 1: Unexpectedly High Fluorescence Signal (Potential Autofluorescence)

Problem: You observe an increase in fluorescence signal in wells containing your test compound, even in control wells without all biological components.

Cause: The compound is likely autofluorescent at the excitation and emission wavelengths of your assay.[1][15]

Solutions:

  • Characterize the Compound's Spectrum: Measure the excitation and emission spectra of the compound in the assay buffer to identify its fluorescent profile.

  • Shift Wavelengths: If your instrument allows, select a fluorophore for your assay with excitation and emission maxima that do not overlap with the compound's fluorescence. Red-shifted fluorophores are often less prone to interference from autofluorescent compounds.[16]

  • Perform a "Compound-Only" Control: For each experiment, include control wells with the compound at the relevant concentrations in assay buffer, but without the fluorescent probe or biological reagents. The signal from these wells can be subtracted from the experimental wells.[11]

Issue 2: Unexpectedly Low Fluorescence Signal (Potential Quenching)

Problem: The fluorescence signal decreases in the presence of your compound in a manner that does not appear to be dose-dependent in a biologically relevant way, or it occurs in cell-free assays where no biological activity is expected.

Cause: The compound may be quenching the fluorescence signal, either by absorbing the excitation or emission light (inner-filter effect) or through other quenching mechanisms.[8][9][10]

Solutions:

  • Measure Compound Absorbance: Scan the absorbance spectrum of your compound. If it absorbs light at the excitation or emission wavelengths of your fluorophore, the inner-filter effect is a likely cause.[2][7]

  • Quenching Counter-Assay: In a cell-free system, mix your fluorescent probe with your compound at various concentrations. A compound-dependent decrease in fluorescence intensity indicates quenching.

  • Assay Miniaturization and Read Position: Reducing the path length by using lower assay volumes in microplates can sometimes mitigate the inner-filter effect. Some plate readers also allow for reading from the top or bottom, which can alter the path length and potentially reduce interference.

Experimental Protocols

Protocol 1: Assessing Compound Autofluorescence

Objective: To determine if a test compound is intrinsically fluorescent at the assay's wavelengths.

Methodology:

  • Prepare a serial dilution of the test compound in the assay buffer, covering the concentration range used in the primary assay.

  • In a black, clear-bottom microplate, add the compound dilutions to triplicate wells.

  • Include wells with assay buffer and vehicle (e.g., DMSO) as a negative control.

  • Read the plate using the same fluorescence plate reader and filter set (excitation and emission wavelengths) as the primary assay.

  • Data Analysis: If there is a concentration-dependent increase in fluorescence in the compound-containing wells compared to the vehicle control, the compound is autofluorescent. This background signal should be subtracted from the primary assay data.

Protocol 2: Correcting for Fluorescence Quenching (Inner-Filter Effect)

Objective: To quantify and correct for signal reduction caused by the compound absorbing excitation or emission light.

Methodology:

  • Prepare a serial dilution of the test compound in the assay buffer.

  • Prepare a solution of a stable fluorophore with a spectrum similar to your assay's probe.

  • In a microplate, add the fluorophore solution to all wells.

  • Add the serial dilutions of the test compound to these wells. Include a vehicle control.

  • Measure the fluorescence intensity.

  • In a separate clear microplate, measure the absorbance of the compound dilutions at the excitation and emission wavelengths of the fluorophore.

  • Data Analysis: A correction factor can be calculated based on the absorbance values to adjust the data from the primary assay.[17] A simplified approach is to determine the percent quenching at each compound concentration and use this to normalize the primary assay data.

Data Presentation

Table 1: Hypothetical Fluorescence Properties of a Thiophene Carboxanilide Derivative

PropertyValueNotes
Excitation Max (λex) 410 nmMay interfere with blue/cyan fluorophores.
Emission Max (λem) 485 nmOverlaps with common green fluorophores like FITC and GFP.
Molar Extinction Coefficient (at λex) 15,000 M⁻¹cm⁻¹Moderate absorbance.
Quantum Yield (Φ) 0.15Moderately fluorescent.

Table 2: Example of Interference with Common Fluorophores

FluorophoreExcitation/Emission (nm)Observed Interference at 10 µM CompoundMitigation Strategy
Fluorescein (FITC) 494 / 518High (Autofluorescence & Quenching)Use a red-shifted dye; subtract background.
Rhodamine B 555 / 580Moderate (Quenching)Perform quenching correction.
Cyanine-5 (Cy®5) 649 / 670Low to NonePreferred fluorophore for assays with this compound.
Green Fluorescent Protein (GFP) 488 / 509High (Autofluorescence)Use a red fluorescent protein (e.g., mCherry); subtract background.

Visualizations

Experimental Workflow for Identifying Fluorescence Interference

G A Primary Screen Hit Identified B Perform Autofluorescence Check (Compound + Buffer) A->B D Significant Signal? B->D C Perform Quenching Check (Compound + Fluorophore + Buffer) E Significant Signal Decrease? C->E D->C No F Compound is Autofluorescent D->F Yes G Compound is a Quencher E->G Yes H No Significant Interference Detected E->H No I Correct Data or Change Assay (e.g., shift wavelengths, subtract background) F->I J Correct Data or Change Assay (e.g., apply correction factor) G->J K Proceed to Orthogonal Assay Validation H->K I->K J->K

Caption: Workflow to identify and triage fluorescence interference.

Decision Tree for Mitigation Strategy

G A Interference Confirmed B Type of Interference? A->B C Autofluorescence B->C Autofluorescence D Quenching B->D Quenching E Can Wavelengths be Shifted? C->E F Is Quenching Consistent? D->F G Use Red-Shifted Fluorophore E->G Yes H Subtract Background Signal E->H No I Apply Correction Factor F->I Yes J Switch to Non-Fluorescent Orthogonal Assay F->J No G->J If still problematic H->J If still problematic I->J If still problematic

Caption: Decision tree for selecting a mitigation strategy.

Simplified Signaling Pathway Illustrating Potential Interference

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Assay Readout Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 Substrate Substrate Kinase2->Substrate pSubstrate Phospho-Substrate (Biological Signal) Substrate->pSubstrate Fluorophore Fluorogenic Substrate or Antibody pSubstrate->Fluorophore Assay Reaction Fluorescence Fluorescence Signal Fluorophore->Fluorescence Generates Ligand Ligand Ligand->Receptor Compound Thiophene Carboxanilide (Test Compound) Compound->Fluorescence Interference (Autofluorescence or Quenching)

Caption: Interference can directly affect the fluorescence readout.

References

Technical Support Center: Tributyltetradecylphosphonium Chloride (TTPC) Biocidal Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the influence of pH on the biocidal activity of Tributyltetradecylphosphonium chloride (TTPC). It is intended for researchers, scientists, and drug development professionals utilizing TTPC in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the biocidal activity of this compound (TTPC)?

A1: this compound is a stable molecule over a wide pH range, with some sources indicating stability between pH 2 and 12.[1] Its primary mechanism of action, the disruption of microbial cell membranes, is generally not highly dependent on pH.[2] As a quaternary phosphonium (B103445) salt, TTPC possesses a permanent positive charge, allowing it to interact with and disrupt the negatively charged cell membranes of microorganisms. This electrostatic interaction is a key part of its biocidal function.[3]

Q2: How does pH affect the chemical stability of TTPC?

A2: TTPC is chemically stable across a broad pH spectrum and is not susceptible to hydrolysis at environmentally relevant pH values.[2][4][5] This stability ensures that the active molecule remains intact and available to exert its biocidal effect in both acidic and alkaline conditions.

Q3: Can a change in pH impact the effectiveness of TTPC against biofilms?

A3: While TTPC itself is stable, the surrounding pH can influence the structure and integrity of biofilms. Biofilms are complex structures composed of extracellular polymeric substances (EPS), which can be affected by changes in pH. While TTPC is known to be effective at removing biofilms, extreme pH values could potentially alter the EPS matrix, which may indirectly influence the penetration and efficacy of TTPC.[6][7][8]

Q4: Are there any known incompatibilities of TTPC with other chemicals at specific pH values?

A4: TTPC is generally compatible with many other water treatment chemicals. However, as a cationic surfactant, it can interact with anionic compounds, which might be more prevalent or reactive at certain pH levels. It is always recommended to perform compatibility tests with all components in your formulation at the intended pH of use.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Reduced biocidal activity observed after adjusting pH. Interaction with buffer components: Certain buffer salts may interact with TTPC, reducing its availability.1. Review the composition of your buffer. 2. Test the activity of TTPC in a different buffer system. 3. Run a control with TTPC in deionized water at the same pH.
Precipitation of TTPC: At very high concentrations or in the presence of certain anionic species, TTPC may precipitate, especially with pH shifts that affect the solubility of other components.1. Visually inspect the solution for any precipitation after pH adjustment. 2. Consider reducing the concentration of TTPC or other components.
Alteration of microbial susceptibility: The pH of the medium can influence the growth and surface charge of microorganisms, potentially affecting their susceptibility to biocides.1. Characterize the growth and surface properties of your target microorganism at different pH values. 2. Determine the Minimum Inhibitory Concentration (MIC) of TTPC at various pH levels (see Experimental Protocols).
Inconsistent results across different experiments. Inaccurate pH measurement or control: Drifting pH during the experiment can lead to variability.1. Calibrate your pH meter before each use. 2. Ensure your solution is adequately buffered to maintain a stable pH throughout the experiment. 3. Re-measure the pH at the end of the experiment.
Variability in microbial culture: The age and physiological state of the microbial culture can affect its susceptibility.1. Standardize your inoculum preparation procedure. 2. Use cultures from the same growth phase for all experiments.

Data Presentation

Currently, publicly available literature does not provide a comprehensive dataset of TTPC's biocidal activity across a wide range of pH values. However, the available information consistently points towards its stability and effectiveness in diverse pH environments. Researchers are encouraged to generate specific data for their systems of interest using the protocols outlined below.

Experimental Protocols

Determining the Effect of pH on Minimum Inhibitory Concentration (MIC)

This protocol outlines a method to assess the impact of pH on the MIC of TTPC against a specific microorganism using a broth microdilution assay.

Materials:

  • This compound (TTPC) stock solution

  • Sterile 96-well microtiter plates

  • Appropriate microbial growth medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth)

  • Standardized microbial inoculum (e.g., 0.5 McFarland standard)

  • Sterile buffers for pH adjustment (e.g., phosphate (B84403) buffer for pH 5-8, carbonate-bicarbonate buffer for pH 9-10)

  • Sterile deionized water

  • pH meter

Procedure:

  • Medium Preparation: Prepare the growth medium and adjust the pH to the desired levels (e.g., 5, 7, 9) using the appropriate sterile buffers.

  • TTPC Dilution Series: Create a two-fold serial dilution of the TTPC stock solution in each of the pH-adjusted media in the 96-well plates.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Controls: Include positive controls (medium with inoculum, no TTPC) and negative controls (medium only) for each pH value.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Result Interpretation: The MIC is the lowest concentration of TTPC that completely inhibits visible growth of the microorganism. Compare the MIC values obtained at different pH levels.

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for pH-dependent MIC Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_media Prepare Growth Media adjust_ph Adjust Media to Target pH Values (e.g., 5, 7, 9) prep_media->adjust_ph serial_dilution Perform Serial Dilutions of TTPC in pH-Adjusted Media adjust_ph->serial_dilution prep_ttpc Prepare TTPC Stock Solution prep_ttpc->serial_dilution prep_inoculum Prepare Standardized Microbial Inoculum inoculate Inoculate Wells with Microorganism prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plates inoculate->incubate read_results Read and Record MIC for Each pH incubate->read_results compare Compare MIC Values to Determine pH Effect read_results->compare

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of TTPC at different pH values.

TTPC_Mechanism Proposed Mechanism of TTPC Biocidal Action TTPC TTPC (Cationic Head) Membrane Microbial Cell Membrane (Anionic) TTPC->Membrane Electrostatic Interaction Disruption Membrane Disruption Membrane->Disruption Hydrophobic Tail Insertion CellLysis Cell Lysis Disruption->CellLysis Loss of Integrity

Caption: Simplified signaling pathway of TTPC's biocidal mechanism.

References

Technical Support Center: Tributyl Tetradecyl Phosphonium Chloride (TTPC) Performance in High-Salinity Environments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing Tributyl Tetradecyl Phosphonium (B103445) Chloride (TTPC) in high-salinity environments.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving TTPC in high-salinity conditions.

Question Answer
Why is TTPC's efficacy reduced in my high-salinity experimental medium? While TTPC is generally effective in high-salinity environments such as oilfield water systems, its performance can be influenced by several factors. High concentrations of certain divalent cations (e.g., Ca²⁺, Mg²⁺) can sometimes interact with the phosphonium head of the TTPC molecule, potentially reducing its bioavailability to microbial cells. Additionally, very high salinity can alter the osmotic pressure and the surface charge of bacteria, which may affect the interaction between TTPC and the cell membrane. It is also possible that the specific salt composition of your medium interacts with TTPC in a way that reduces its effectiveness.
I'm observing precipitation after adding TTPC to my saline solution. What is causing this? TTPC is generally miscible with water.[1] However, precipitation can occur due to interactions with other components in your experimental medium. High concentrations of certain anions, such as sulfates or phosphates, in conjunction with high salinity, might lead to the formation of less soluble TTPC salts. It is also important to ensure that the TTPC solution is fully dissolved and homogenously mixed upon addition. Consider preparing a more dilute stock solution of TTPC before adding it to your final high-salinity medium.
Can I use TTPC in combination with other antimicrobial agents in my high-salinity experiments? TTPC shows excellent compatibility with many other water treatment chemicals, including scale and corrosion inhibitors.[1] However, its compatibility with other biocides or specific chemical compounds in a research setting should be validated on a small scale before large-scale experiments. Oxidizing agents, in particular, could potentially degrade TTPC. It is recommended to consult the manufacturer's data sheet for known incompatibilities.
How can I verify the concentration and activity of TTPC in my experimental setup over time? Monitoring the residual activity of TTPC is crucial, especially in long-term experiments. While direct measurement of TTPC concentration may require analytical techniques like chromatography, a practical approach in a research setting is to perform periodic microbial challenges. By introducing a known quantity of a target microorganism to a sample of your experimental medium and measuring the subsequent growth inhibition, you can infer the continued efficacy of TTPC.
My results with TTPC are inconsistent across different batches of high-salinity medium. What could be the reason? Inconsistent results often point to variability in the preparation of the high-salinity medium or the TTPC solution. Ensure that the pH of your medium is consistent, as TTPC's efficacy is stable over a wide pH range but extreme pH values could affect it.[1][2] Also, verify the exact salt composition and concentration in each batch. Minor variations in ionic strength or the presence of trace contaminants could influence TTPC's performance.

Frequently Asked Questions (FAQs)

1. What is TTPC and how does it work?

TTPC, or Tributyl Tetradecyl Phosphonium Chloride, is a quaternary phosphonium-based biocide.[1][2] It functions by disrupting the cell membranes of microorganisms, leading to the leakage of intracellular components and ultimately, cell death.[1] This mechanism of action is effective against a broad spectrum of microbes, including Gram-positive and Gram-negative bacteria, algae, and fungi.[1]

2. What are the advantages of using TTPC over other biocides in high-salinity conditions?

TTPC offers several advantages in high-salinity environments. It is a non-oxidizing biocide, which makes it compatible with a wider range of other chemicals and less corrosive to equipment.[2][3] It has been shown to be more effective at biofilm removal than some traditional biocides like isothiazolinone.[1][2] Furthermore, its performance is not significantly affected by the pH of the system.[2]

3. Is TTPC stable in long-term experiments?

TTPC exhibits good stability and provides long-lasting residual activity, with effectiveness lasting up to 7 days in some recirculating systems.[1] For long-term research applications, it is advisable to monitor its efficacy periodically, as factors like temperature and the presence of other reactive chemicals could influence its stability.

4. What is the recommended effective concentration of TTPC?

The effective concentration of TTPC can vary depending on the microbial load and the specific conditions of your experiment. In industrial applications, concentrations can range from 50 to 200 ppm.[1] For laboratory settings, it is recommended to perform a dose-response study to determine the minimum inhibitory concentration (MIC) for your target microorganisms in your specific high-salinity medium.

5. Are there any safety precautions I should take when handling TTPC?

Yes, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should always be worn when handling TTPC solutions. It is important to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Quantitative Data Summary

The following table summarizes the comparative efficacy of TTPC against other common biocides.

Biocide Effective Concentration vs. Aerobic Bacteria (ppm active) Effective Concentration vs. Anaerobic Sulfate-Reducing Bacteria (ppm active) Reference
TTPC550[4]
Glutaraldehyde>40150[4]
THPS40>200[4]

Experimental Protocols

Protocol for Determining the Minimum Inhibitory Concentration (MIC) of TTPC in a High-Salinity Medium

  • Preparation of TTPC Stock Solution:

    • Prepare a 10,000 ppm (1%) stock solution of TTPC in sterile deionized water.

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter.

  • Preparation of Microbial Inoculum:

    • Culture the target microorganism in an appropriate growth medium to the mid-logarithmic phase.

    • Harvest the cells by centrifugation and wash them twice with your sterile high-salinity experimental medium.

    • Resuspend the cells in the high-salinity medium and adjust the cell density to a final concentration of approximately 1 x 10⁶ CFU/mL.

  • MIC Assay Setup (96-well plate format):

    • Add 100 µL of the high-salinity medium to wells A1 through H11 of a sterile 96-well microtiter plate.

    • Add 200 µL of the TTPC stock solution to well A1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well A1 to B1, mixing, then transferring 100 µL from B1 to C1, and so on, down to well G1. Discard the final 100 µL from well G1. This will create a range of TTPC concentrations.

    • Well H1 will serve as a positive control (no TTPC).

    • Add 10 µL of the prepared microbial inoculum to each well from A1 to H1.

    • Column 12 can be used as a negative control (medium only, no inoculum) to check for contamination.

  • Incubation and Analysis:

    • Incubate the plate under appropriate conditions (temperature, shaking) for your target microorganism for 24-48 hours.

    • Determine the MIC by visual inspection for the lowest concentration of TTPC that completely inhibits microbial growth (i.e., the well remains clear).

    • Optionally, read the optical density (OD) at 600 nm using a plate reader to quantify growth.

Visualizations

TTPC_Mechanism_of_Action cluster_microbe Microorganism Cell_Membrane Cell Membrane Disruption Membrane Disruption Cell_Membrane->Disruption Cytoplasm Cytoplasm TTPC TTPC TTPC->Cell_Membrane Interacts with Leakage Leakage of Cytoplasmic Contents Disruption->Leakage Cell_Death Cell Death Leakage->Cell_Death

Caption: Mechanism of action of TTPC leading to microbial cell death.

TTPC_Troubleshooting_Workflow start Reduced TTPC Efficacy Observed q1 Is there precipitation in the medium? start->q1 a1_yes Check for incompatible anions (sulfates, phosphates). Prepare a more dilute TTPC stock. q1->a1_yes Yes q2 Are you using other chemical agents? q1->q2 No a1_yes->q2 a2_yes Perform a compatibility test on a small scale. Avoid strong oxidizing agents. q2->a2_yes Yes q3 Is the medium preparation consistent? q2->q3 No a2_yes->q3 a3_no Standardize medium preparation protocol. Verify pH and salt concentrations. q3->a3_no No end_point Determine MIC for your specific conditions. q3->end_point Yes a3_no->end_point

Caption: Troubleshooting workflow for reduced TTPC efficacy.

References

Preventing precipitation of Tributyltetradecylphosphonium chloride in complex media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tributyltetradecylphosphonium chloride (TTPC). This resource is designed to assist researchers, scientists, and drug development professionals in preventing and troubleshooting the precipitation of TTPC in complex experimental media.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TTPC) and why is it used in my experiments?

A1: this compound (TTPC) is a quaternary phosphonium (B103445) salt that functions as a cationic surfactant and a non-oxidizing biocide.[1][2] Its amphiphilic nature, with a positively charged phosphorus head and a long hydrophobic alkyl tail, allows it to interact with cell membranes, making it an effective antimicrobial agent.[3] In research and drug development, it might be used for its antimicrobial properties, as a surfactant to solubilize other compounds, or as a component in certain formulations.[4][5]

Q2: I was told TTPC is "completely soluble" in water, yet I am observing precipitation in my complex media. Why is this happening?

A2: While TTPC is generally reported to be soluble in water, the term "completely soluble" can be misleading in the context of complex experimental media.[2][6][7][8] The solubility of TTPC is finite and can be significantly influenced by the components of your media.[9] Precipitation in complex media is a common issue and can be triggered by several factors:

  • Interactions with Media Components: As a cationic surfactant, TTPC can interact with anionic components in your media, such as phosphates, carbonates, and proteins, leading to the formation of insoluble salts or complexes.[10][11][12][13]

  • High Salt Concentrations: The presence of high concentrations of salts can decrease the solubility of TTPC through the "common ion effect" or by altering the hydration of the TTPC molecules.[14][15]

  • Temperature and pH Shifts: Changes in temperature and pH can alter the solubility of TTPC and other media components, leading to precipitation.[8][16]

  • Exceeding the Critical Micelle Concentration (CMC): Above its CMC, TTPC molecules self-assemble into micelles. While this can increase the solubilization of other hydrophobic substances, high concentrations of micelles can also interact with other components and lead to precipitation under certain conditions. The CMC of TTPC is not widely reported in the literature, but it is a critical parameter for understanding its behavior.

Q3: What are the initial signs of TTPC precipitation?

A3: The initial signs of precipitation can be subtle. You might observe a faint cloudiness or turbidity in your solution.[17][18] Over time, this can progress to the formation of visible particulates or a sediment at the bottom of your container. It is crucial to visually inspect your TTPC-containing solutions against a dark background to detect early signs of turbidity.

Troubleshooting Guides

Issue 1: Cloudiness or Precipitation Observed After Adding TTPC to Media

Possible Causes:

  • Incompatibility with media components (e.g., high phosphate (B84403) or carbonate concentrations).

  • The final concentration of TTPC exceeds its solubility limit in the specific medium.

  • The temperature of the media or TTPC stock solution is too low.

Troubleshooting Steps:

  • Visual Inspection and Characterization:

    • Confirm the presence of precipitation by visual inspection and light microscopy.

    • Measure the turbidity of the solution using a nephelometer or a spectrophotometer at 600 nm to quantify the extent of precipitation.

    • Use Dynamic Light Scattering (DLS) to determine the size distribution of particles in the solution. The presence of large aggregates will confirm precipitation.

  • Solubility Testing:

    • Perform a simple solubility test by preparing serial dilutions of your TTPC stock in the problematic media to determine the approximate concentration at which precipitation occurs.

    • Consider testing the solubility in simpler buffered solutions (e.g., Tris-HCl) to identify specific problematic components in your complex media.

  • Optimize Formulation and Preparation:

    • Order of Addition: Add TTPC to the media as the final step, and add it slowly while gently vortexing or stirring.

    • Temperature Control: Ensure both the TTPC stock solution and the media are at room temperature or 37°C before mixing. Some compounds are less soluble at lower temperatures.[19]

    • pH Adjustment: Check the pH of the final solution. TTPC is generally stable over a wide pH range, but extreme pH values can affect the solubility of other media components.[4]

  • Consider Co-solvents:

    • If permissible for your experiment, the addition of a small percentage of a polar organic co-solvent (e.g., ethanol, DMSO) can help to increase the solubility of TTPC.[20] Start with very low concentrations (e.g., 0.1-1%) and verify compatibility with your experimental system.

Issue 2: Precipitation Forms Over Time in a Previously Clear Solution

Possible Causes:

  • Slow reaction between TTPC and media components.

  • Changes in temperature during storage or incubation.

  • Evaporation of the solvent, leading to an increase in the concentration of TTPC and other solutes.

Troubleshooting Steps:

  • Monitor Stability:

    • Regularly inspect stored solutions for any signs of turbidity.

    • If precipitation is observed, re-measure the turbidity and particle size using DLS to track the kinetics of precipitation.

  • Storage Conditions:

    • Store TTPC-containing solutions at a constant, appropriate temperature. Avoid repeated freeze-thaw cycles.

    • Ensure that storage containers are well-sealed to prevent evaporation. For long-term experiments, consider using parafilm or specialized low-evaporation plates.[19]

  • Filtration:

    • If the precipitate is minimal and forms after your initial preparation is complete, you may be able to remove it by sterile filtering the solution through a 0.22 µm filter before use. However, be aware that this may also remove some of the soluble TTPC if it is in equilibrium with the precipitate.

Data Presentation

Table 1: Factors Influencing TTPC Solubility and Stability

ParameterEffect on TTPC Solubility/StabilityRecommendations
High Salt Concentration Can decrease solubility due to the common ion effect and "salting-out".[14][15]Minimize the concentration of salts where possible. If high salt is required, test TTPC solubility at that concentration beforehand.
Phosphate/Carbonate Buffers Potential for precipitation due to the formation of insoluble phosphonium-phosphate or -carbonate salts.[12][13]Consider using alternative buffer systems with lower potential for interaction, such as Tris or HEPES.
Proteins Can form complexes with cationic surfactants, potentially leading to precipitation.[10]Add TTPC to protein-containing solutions slowly and with gentle mixing. Monitor for turbidity.
Temperature Lower temperatures can decrease solubility. Temperature fluctuations can induce precipitation.[19]Prepare and store solutions at a constant, controlled temperature. Pre-warm media before adding TTPC.
pH TTPC is stable over a wide pH range, but pH can affect the solubility of other media components.[4]Maintain the pH of the media within the recommended range for your experiment.
Co-solvents (e.g., Ethanol, DMSO) Can increase the solubility of TTPC.[20]Use at low concentrations (e.g., <1%) and verify compatibility with the experimental system.

Experimental Protocols

Protocol 1: Turbidity Measurement to Monitor Precipitation

This protocol provides a simple method to quantify the extent of TTPC precipitation using a standard spectrophotometer.

Materials:

  • Spectrophotometer capable of measuring absorbance at 600 nm (OD600).

  • Cuvettes (1 cm path length).

  • Your TTPC-containing solution (test sample).

  • The same media without TTPC (blank).

Procedure:

  • Set the spectrophotometer to measure absorbance at 600 nm.

  • Use the media without TTPC to blank the spectrophotometer.

  • Transfer your TTPC-containing solution to a cuvette. Ensure the solution is well-mixed but avoid introducing bubbles.

  • Measure the absorbance (OD600) of the test sample.

  • Record the OD600 value. An increase in OD600 over time indicates an increase in turbidity and precipitation.

Protocol 2: Dynamic Light Scattering (DLS) for Particle Size Analysis

DLS is a powerful technique to detect the formation of aggregates and precipitates in their early stages.

Materials:

  • Dynamic Light Scattering (DLS) instrument.

  • Appropriate DLS cuvettes.

  • Your TTPC-containing solution.

  • Syringe filters (0.22 µm).

Procedure:

  • Sample Preparation:

    • Filter a small volume of your solvent/media (without TTPC) through a 0.22 µm syringe filter into a clean DLS cuvette. This will serve as your baseline to ensure the solvent is free of dust and other particles.

    • Carefully prepare your TTPC-containing solution. If you are monitoring the onset of precipitation, do not filter the sample. If you are characterizing the size of TTPC micelles, you may need to filter the sample to remove dust.

  • Instrument Setup:

    • Set the instrument parameters according to the manufacturer's instructions. Ensure the correct solvent viscosity and refractive index are entered for your specific media and temperature.

  • Measurement:

    • Place the cuvette in the DLS instrument and allow it to equilibrate to the set temperature.

    • Perform the measurement. The instrument will generate a particle size distribution report.

  • Data Interpretation:

    • A monomodal distribution of small particles (typically <10 nm) may indicate the presence of TTPC micelles.

    • The appearance of a second population of larger particles (>100 nm) or a high polydispersity index (PDI) is indicative of aggregation and precipitation.

Visualizations

G cluster_troubleshooting Troubleshooting Workflow for TTPC Precipitation start Precipitation Observed visual_inspection Visual Inspection & Microscopy start->visual_inspection quantify Quantify Precipitation (Turbidity / DLS) visual_inspection->quantify identify_cause Identify Potential Cause quantify->identify_cause incompatibility Media Incompatibility identify_cause->incompatibility Anionic components? concentration Concentration Too High identify_cause->concentration Exceeds solubility? conditions Suboptimal Conditions (Temp, pH, Order of Addition) identify_cause->conditions Process variation? optimize_formulation Optimize Formulation (Change buffer, add co-solvent) incompatibility->optimize_formulation adjust_concentration Adjust TTPC Concentration concentration->adjust_concentration optimize_procedure Optimize Preparation Procedure conditions->optimize_procedure resolve Issue Resolved optimize_formulation->resolve adjust_concentration->resolve optimize_procedure->resolve

Caption: Troubleshooting workflow for addressing TTPC precipitation.

G TTPC Tributyltetradecylphosphonium Cation (+) Precipitate Insoluble TTPC Salt / Complex TTPC->Precipitate Phosphate Phosphate Anions (e.g., from PBS) (-) Phosphate->Precipitate Carbonate Carbonate Anions (e.g., from bicarbonate buffer) (-) Carbonate->Precipitate Protein Anionic Domains of Proteins (-) Protein->Precipitate

Caption: Potential interactions of TTPC leading to precipitation.

References

Validation & Comparative

A Comparative Analysis of Tributyltetradecylphosphonium Chloride and Benzalkonium Chloride for Antimicrobial Applications

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on the performance, mechanisms, and safety profiles of two prominent cationic surfactants.

Tributyltetradecylphosphonium chloride (TTPC) and Benzalkonium chloride (BAC) are both cationic surfactants widely utilized for their potent antimicrobial properties. While they share a common mechanism of disrupting microbial cell membranes, their distinct chemical structures—a phosphonium (B103445) versus an ammonium (B1175870) salt—confer differences in their physicochemical properties, biological activity, and toxicity profiles. This guide provides a detailed comparative analysis based on available experimental data to assist in the selection of the appropriate agent for specific research and development applications.

Physicochemical Properties

A fundamental comparison begins with the distinct physical and chemical characteristics of TTPC and BAC. TTPC is a quaternary phosphonium salt, while BAC is a quaternary ammonium compound, a mixture of alkylbenzyldimethylammonium chlorides with varying alkyl chain lengths.[1][2]

PropertyThis compound (TTPC)Benzalkonium Chloride (BAC)
CAS Number 81741-28-8[3]8001-54-5 or 63449-41-2[1][4]
Molecular Formula C₂₆H₅₆ClP[5][C₆H₅CH₂N(CH₃)₂R]Cl (R = C₈H₁₇ to C₁₈H₃₇)[2]
Molecular Weight 435.1 g/mol [6]Variable (Average ~360 g/mol )[2]
Appearance Crystalline powder (pure) or clear, colorless to pale straw liquid (solution)[5]White or yellowish-white amorphous powder, gel, or flakes[2][7]
Solubility Completely soluble in water[3][5]Very soluble in water, ethanol, and acetone[1][2][8]
Stability Stable over a wide pH range; not degraded by UV light[3][9]Solutions are stable over a wide pH and temperature range[2]
Odor Slight sweet odor[10]Faint almond-like odor[1]

Mechanism of Action: A Shared Strategy of Membrane Disruption

The primary antimicrobial mechanism for both TTPC and BAC is the disruption of microbial cell membranes.[10][11] As cationic molecules, they are electrostatically attracted to the negatively charged components of microbial membranes, such as phospholipids (B1166683) and proteins.[11][12] The lipophilic alkyl chains of the compounds then intercalate into the lipid bilayer, compromising the membrane's structural integrity.[11] This leads to increased permeability, leakage of essential intracellular contents like ions and enzymes, and ultimately, cell death.[10][11] This mode of action is characteristic of quaternary-based biocides.[10]

G cluster_membrane Microbial Cell Membrane cluster_compound Cationic Surfactant (TTPC or BAC) cluster_effects Cellular Effects PL Negatively Charged Phospholipids Disruption Membrane Disruption PL->Disruption Intercalation of Lipophilic Tail PR Membrane Proteins PR->Disruption Intercalation of Lipophilic Tail TTPC_BAC Positively Charged Head & Lipophilic Tail TTPC_BAC->PL Electrostatic Attraction TTPC_BAC->PR Binding Leakage Leakage of Cellular Contents Disruption->Leakage Death Cell Death Leakage->Death

General mechanism of action for TTPC and BAC.

Comparative Antimicrobial Efficacy

Both compounds exhibit broad-spectrum antimicrobial activity against bacteria, fungi, and viruses.[13][14] TTPC is noted for its effectiveness in controlling slime-forming and sulfate-reducing bacteria in industrial settings and its ability to remove biofilms.[10][14] BAC has long been used as a disinfectant and preservative due to its efficacy against both Gram-positive and Gram-negative bacteria.[15]

While direct, side-by-side comparative studies are limited in the public domain, the following table summarizes available Minimum Inhibitory Concentration (MIC) data.

MicroorganismCompoundMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusBenzalkonium Chloride1.25 µg/mL[2]
Streptococcus pyogenesBenzalkonium Chloride1.25 µg/mL[2]
Escherichia coliBenzalkonium Chloride16 µg/mL[2]
Pseudomonas aeruginosaBenzalkonium Chloride30 µg/mL[2]
Various (Biofilm)This compound20-40 mg/L (Effective antimicrobial/antibiofilm concentration)[16]

Note: The provided data for TTPC reflects effective concentrations for biofilm control rather than standard MIC values. Direct experimental determination of MICs for TTPC against a standardized panel of microorganisms is recommended for a precise comparison.

Cytotoxicity Profile

The cytotoxic effects of these compounds on mammalian cells are a critical consideration for their application, particularly in pharmaceutical and healthcare settings. High concentrations of both TTPC and BAC can be toxic. TTPC is reported to be corrosive to the skin and eyes and highly toxic via inhalation.[6][10] Similarly, BAC is a known skin and severe eye irritant.[1]

Cell LineCompoundCytotoxicity Metric (IC₅₀)Exposure Time
Human Lung Epithelial (H358)Benzalkonium Chloride7.1 µg/mL30 min
Human Lung Epithelial (H358)Benzalkonium Chloride1.5 µg/mL24 h[17]
Human Alveolar Epithelial (A549)Benzalkonium Chloride5.04 µg/mL24 h[18]
Rat (Oral, Acute)This compoundModerate Toxicity[9][10]N/A
Rat (Inhalation, Acute)This compoundHigh Toxicity[9][10]N/A

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a substance that induces a 50% inhibition of a specific biological or biochemical function.

Cellular Signaling Pathways: BAC-Induced Apoptosis

Beyond simple membrane lysis, research indicates that BAC can induce more complex cellular responses, such as apoptosis (programmed cell death), particularly at lower concentrations over longer exposure times.[17] In human lung epithelial cells, BAC exposure has been shown to induce mitochondrial depolarization and endoplasmic reticulum (ER) stress, leading to the activation of apoptotic pathways.[17] This involves the upregulation of pro-apoptotic proteins like caspase-3 and Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[17]

G BAC Benzalkonium Chloride (BAC) Mito Mitochondrial Depolarization BAC->Mito ER Endoplasmic Reticulum (ER) Stress BAC->ER Bcl2 Bcl-2 (Anti-apoptotic) Mito->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Mito->Bax Activates Caspase Caspase-3 Activation ER->Caspase Leads to Bcl2->Caspase Inhibits Bax->Caspase Activates Apoptosis Apoptosis Caspase->Apoptosis

BAC-induced apoptosis signaling pathway.

Furthermore, studies have shown that plasma membrane damage triggered by BAC can cause G0/G1 cell cycle arrest in human lung epithelial cells. This effect is mediated by a reduction in Cdc6 protein levels, potentially through the diminished signaling of the PI3K/AKT pathway.[19][20]

Experimental Protocols

For researchers aiming to conduct their own comparative studies, the following are standardized protocols for determining antimicrobial efficacy and cytotoxicity.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination

This protocol, based on the broth microdilution method, determines the lowest concentration of an antimicrobial agent that inhibits visible growth (MIC) and the lowest concentration that kills 99.9% of the initial bacterial inoculum (MBC).[21][22][23]

Workflow:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Prepare serial dilutions of TTPC and BAC in a 96-well microtiter plate e1 Inoculate all wells (except negative control) with microbial suspension p1->e1 p2 Prepare microbial inoculum (0.5 McFarland standard) p3 Dilute inoculum to final concentration (e.g., 5 x 10⁵ CFU/mL) p2->p3 p3->e1 e2 Incubate plate at appropriate temperature and time (e.g., 37°C for 18-24h) e1->e2 a1 Read MIC: Lowest concentration with no visible turbidity e2->a1 a2 Plate samples from clear wells onto agar (B569324) plates a1->a2 a3 Incubate agar plates a2->a3 a4 Read MBC: Lowest concentration yielding ≥99.9% reduction in CFU/mL a3->a4

Workflow for MIC and MBC determination.

Detailed Steps:

  • Preparation of Antimicrobial Agents: Prepare stock solutions of TTPC and BAC. Perform two-fold serial dilutions in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Grow the test microorganism to the logarithmic phase. Adjust the culture's turbidity to match a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[21]

  • Inoculation and Incubation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a positive control (microorganism, no agent) and a negative control (medium, no microorganism). Incubate the plate under suitable conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: After incubation, the MIC is identified as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity).[23]

  • MBC Determination: To determine the MBC, take an aliquot from the wells corresponding to the MIC and at least two higher concentrations. Spread these aliquots onto agar plates. After incubation, count the number of colonies (CFU/ml). The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.[23]

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[24][25] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals.[24]

Workflow:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Seed mammalian cells in a 96-well plate and allow them to adhere (e.g., 24h) e1 Replace old medium with medium containing test compounds p1->e1 p2 Prepare serial dilutions of TTPC and BAC in cell culture medium p2->e1 e2 Incubate for desired exposure time (e.g., 24h, 48h) e1->e2 e3 Add MTT solution to each well and incubate (e.g., 4h) e2->e3 e4 Add solubilization solution (e.g., DMSO) to dissolve formazan crystals e3->e4 a1 Measure absorbance at ~570nm using a microplate reader e4->a1 a2 Calculate cell viability (%) relative to untreated control a1->a2 a3 Determine IC₅₀ values a2->a3

Workflow for the MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Seed mammalian cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.[26]

  • Compound Exposure: Remove the culture medium and replace it with fresh medium containing various concentrations of TTPC or BAC. Include untreated cells as a control. Incubate for the desired period (e.g., 24 or 48 hours).[27]

  • MTT Addition: After the incubation period, add MTT labeling reagent to each well to a final concentration of 0.5 mg/mL and incubate for approximately 4 hours at 37°C.[24]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a dedicated solubilization solution) to each well to dissolve the insoluble purple formazan crystals. Incubate overnight or for a few hours with shaking until the crystals are fully dissolved.[24][26]

  • Data Acquisition: Measure the absorbance of the solution in each well using a microplate spectrophotometer at a wavelength between 550 and 600 nm.[24]

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the results to determine the IC₅₀ value.

Conclusion

Both this compound and Benzalkonium chloride are effective broad-spectrum antimicrobial agents that function primarily by disrupting microbial cell membranes. TTPC, a phosphonium salt, shows particular promise for industrial applications, including biofilm and biofouling control, and is stable across a wide pH range.[3][9][10] BAC, a well-established quaternary ammonium compound, is widely used in pharmaceutical and consumer products but demonstrates significant cytotoxicity at higher concentrations and can induce complex cellular responses like apoptosis and cell cycle arrest.[1][17][19]

The choice between TTPC and BAC will ultimately depend on the specific application. For industrial water treatment and biofilm control where high potency is required, TTPC may offer advantages.[14] For applications requiring a long history of use and well-documented, albeit concentration-dependent, safety profiles, such as in preservatives for topical formulations, BAC remains a standard choice.[28] Researchers and drug development professionals should carefully consider the trade-offs between antimicrobial efficacy and cytotoxicity, referencing the data presented herein and conducting application-specific testing to make an informed decision.

References

TTPC vs. Other Quaternary Ammonium Compounds for Biofilm Removal: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating challenge of biofilm-associated infections and contamination has intensified the search for effective anti-biofilm agents. Quaternary ammonium (B1175870) compounds (QACs) have long been a cornerstone of disinfection and antimicrobial strategies. This guide provides a comparative overview of Tetraphenylphosphonium (B101447) Chloride (TTPC) against other commonly used QACs, such as Benzalkonium Chloride and Cetylpyridinium (B1207926) Chloride, for biofilm removal. While direct comparative studies on the anti-biofilm efficacy of TTPC are limited in publicly available literature, this guide synthesizes existing data on prominent QACs to provide a baseline for evaluation and future research.

Quantitative Comparison of Biofilm Eradication Efficacy

The following table summarizes the performance of various QACs against bacterial biofilms, focusing on key metrics like Minimum Biofilm Eradication Concentration (MBEC) and biofilm reduction percentages. It is important to note that the efficacy of these compounds can vary significantly based on the target microorganism, biofilm age, and experimental conditions.

CompoundTarget Microorganism(s)ConcentrationContact TimeBiofilm ReductionMinimum Biofilm Eradication Concentration (MBEC)Reference(s)
Benzalkonium Chloride (BAC) Pseudomonas aeruginosaRecommended in-use concentrations (e.g., 200 ppm)15 minIneffective against preformed biofilms> 200 ppm[1]
Listeria monocytogenes5% and 20% of commercial product10 minUp to ~64% biomass reduction; up to 3.12 log10 CFU/cm2 reductionNot specified[2]
Staphylococcus aureus, Salmonella Typhimurium, Listeria monocytogenes0.05% and 0.2%10 minSignificant reduction in viable bacteriaNot specified[2]
Cetylpyridinium Chloride (CPC) Streptococcus mutans0.075% and 0.1%Twice daily, 1 minInhibition of dry weight, viability, and acidogenicity in mature biofilmsNot specified[3]
Saliva-derived oral biofilms0.075%Twice daily for 4 daysSignificant viability reductions in aerobes/facultative anaerobes, total anaerobes, and Gram-negative anaerobesNot specified[4]
In situ collected oral biofilms0.05% (+0.05% CHX)60 secSignificant reduction in biofilm viabilityNot specified[5]
Tetraphenylphosphonium Chloride (TTPC) Data not available in reviewed literature-----

Note: The lack of specific data for TTPC highlights a significant gap in the current research landscape. Its bulky, lipophilic nature, conferred by the four phenyl groups, suggests potential for membrane disruption, a key mechanism in anti-biofilm activity[6]. However, without experimental data, its efficacy remains speculative.

Experimental Protocols

The following are summaries of common experimental protocols used to assess the biofilm eradication efficacy of QACs. These methodologies are crucial for the replication and validation of scientific findings.

Microtiter Plate Biofilm Assay (Crystal Violet Staining)

This is a widely used high-throughput method for quantifying biofilm formation and the efficacy of anti-biofilm agents[7][8][9].

  • Bacterial Culture Preparation: A standardized bacterial suspension (e.g., OD600 of 0.01) is prepared in a suitable growth medium[10].

  • Biofilm Formation: A specific volume of the bacterial suspension is added to the wells of a 96-well microtiter plate. The plate is incubated for a specified period (e.g., 24-48 hours) to allow for biofilm formation[8][10].

  • Treatment: The planktonic cells are removed, and the established biofilms are treated with different concentrations of the QAC for a defined contact time.

  • Washing: The wells are washed to remove the QAC solution and any dislodged biofilm.

  • Staining: The remaining biofilm is stained with a 0.1% crystal violet solution[8].

  • Quantification: The excess stain is washed away, and the bound stain is solubilized with a solvent (e.g., 30% acetic acid or 70% ethanol)[8][11]. The absorbance of the solubilized stain is measured using a microplate reader, which is proportional to the biofilm biomass[12].

Viable Cell Counting (CFU Assay)

This method determines the number of living bacteria remaining in a biofilm after treatment.

  • Biofilm Formation and Treatment: Biofilms are grown and treated with the QAC as described above.

  • Biofilm Disruption: The remaining biofilm is physically disrupted (e.g., by scraping or sonication) to release the bacteria into a liquid medium[12].

  • Serial Dilution and Plating: The bacterial suspension is serially diluted and plated onto agar (B569324) plates[12].

  • Incubation and Counting: The plates are incubated to allow for colony formation, and the number of colony-forming units (CFUs) is counted to determine the number of viable bacteria[12].

Visualizing Methodologies and Mechanisms

Experimental Workflow for Biofilm Eradication Assay

The following diagram illustrates a generalized workflow for assessing the efficacy of QACs against bacterial biofilms.

G cluster_0 Preparation cluster_1 Biofilm Growth cluster_2 Treatment & Analysis A Prepare Bacterial Suspension B Inoculate Microtiter Plate A->B C Incubate to Form Biofilm B->C D Remove Planktonic Cells C->D E Treat with QACs D->E F Wash Wells E->F G Quantify Remaining Biofilm (e.g., Crystal Violet Staining, CFU Counting) F->G

Caption: Generalized workflow for assessing QAC biofilm eradication.

Proposed Mechanism of Action for QACs against Biofilms

The primary mechanism of action for QACs involves the disruption of microbial cell membranes[13]. The positively charged nitrogen atom in the QAC molecule interacts with the negatively charged components of the bacterial cell membrane, leading to increased permeability and leakage of intracellular contents.

G cluster_0 Biofilm Matrix B Bacterial Cells C Leakage of Intracellular Components B->C Membrane Disruption A QAC Molecules (e.g., TTPC, BAC, CPC) A->B Interaction with Cell Membrane D Biofilm Eradication C->D Cell Death & Biofilm Disruption

Caption: Proposed mechanism of QACs against bacterial biofilms.

Conclusion

Benzalkonium Chloride and Cetylpyridinium Chloride have demonstrated significant efficacy in reducing and eradicating various bacterial biofilms, although their performance is highly dependent on experimental conditions[1][2][3][4][5]. While quantitative data for TTPC's anti-biofilm activity is not as prevalent in the reviewed literature, its structural characteristics as a phosphonium (B103445) salt suggest it could be a potent antimicrobial agent worthy of further investigation in the context of biofilm control. The lipophilic nature of the tetraphenylphosphonium cation may facilitate its penetration into the biofilm matrix and interaction with bacterial cell membranes[6][14]. Further head-to-head comparative studies are essential to definitively position TTPC within the arsenal (B13267) of anti-biofilm QACs and to elucidate its full potential for researchers, scientists, and drug development professionals.

References

Tributyltetradecylphosphonium Chloride: A High-Efficacy Alternative to Traditional Biocides

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of Tributyltetradecylphosphonium chloride (TTPC) reveals its superior biocidal efficacy, particularly in challenging industrial environments, when compared to conventional biocides. This guide presents a detailed comparison supported by experimental data, outlining its performance advantages in microbial control and biofilm eradication.

This compound, a quaternary phosphonium (B103445) compound, has emerged as a potent, broad-spectrum biocide for use in industrial water systems, oilfield applications, and reverse osmosis processes.[1] Its unique chemical structure contributes to its high surface activity, enabling effective disruption of microbial cell membranes and leading to rapid cell death.[2][3] This mechanism of action provides a significant advantage over several traditional biocides, which may have slower action or be less effective against resilient microbial communities.

Comparative Efficacy: Quantitative Data

Studies have consistently demonstrated the superior performance of TTPC at lower concentrations and with shorter contact times compared to traditional biocides such as glutaraldehyde, tetrakis(hydroxymethyl) phosphonium sulfate (B86663) (THPS), and isothiazolinones.

BiocideTarget OrganismConcentration for Complete Kill (ppm active)Contact TimeReference
This compound (TTPC) Aerobic Bacteria51 hour[4]
Anaerobic Sulfate-Reducing Bacteria (SRB)501 hour[4]
Glutaraldehyde Aerobic Bacteria>401 hour[4]
Anaerobic Sulfate-Reducing Bacteria (SRB)1501 hour[4]
Tetrakis(hydroxymethyl) phosphonium sulfate (THPS) Aerobic Bacteria401 hour[4]
Anaerobic Sulfate-Reducing Bacteria (SRB)>2001 hour[4]

A notable advantage of TTPC is its enhanced ability to penetrate and remove biofilms. Biofilms, complex communities of microorganisms embedded in a protective extracellular polymeric substance (EPS) matrix, are notoriously difficult to eradicate and are a primary cause of microbially induced corrosion (MIC) and reduced system efficiency.[5]

BiocideBiofilm Removal EfficacyReference
This compound (TTPC) 4 times more effective than isothiazolinone[6][7]
Better biofilm removal properties than THPS and glutaraldehyde[4][5]
Isothiazolinone Baseline[6][7]
Glutaraldehyde Less effective than TTPC[5]
Tetrakis(hydroxymethyl) phosphonium sulfate (THPS) Less effective than TTPC[4][5]

Mechanism of Action

The primary mechanism of action for TTPC and other quaternary-based biocides is the disruption of the microbial cell membrane. The positively charged phosphonium head group interacts with the negatively charged components of the cell membrane, leading to increased permeability and the leakage of essential cellular components, ultimately resulting in cell death.[2]

Traditional biocides operate through various mechanisms:

  • Glutaraldehyde: Reacts with and cross-links proteins and nucleic acids, disrupting cellular function.[8]

  • Isothiazolones: Inhibit key physiological functions, including growth, respiration, and energy production, by targeting thiol-containing proteins.[8]

  • 2,2-Dibromo-3-nitrilopropionamide (DBNPA): Inhibits respiration and inactivates proteins containing nucleophilic amino acids.[8]

cluster_TTPC This compound (TTPC) cluster_Traditional Traditional Biocides TTPC TTPC TTPC_Action Disruption of Cell Membrane Integrity TTPC->TTPC_Action Electrostatic Interaction TTPC_Result Cell Lysis and Death TTPC_Action->TTPC_Result Glutaraldehyde Glutaraldehyde Glut_Action Cross-linking of Proteins & Nucleic Acids Glutaraldehyde->Glut_Action Isothiazolone Isothiazolone Iso_Action Inhibition of Respiratory Enzymes Isothiazolone->Iso_Action DBNPA DBNPA DBNPA_Action Inactivation of Key Proteins DBNPA->DBNPA_Action Trad_Result Inhibition of Cellular Functions & Death Glut_Action->Trad_Result Iso_Action->Trad_Result DBNPA_Action->Trad_Result

Figure 1: Comparative Mechanism of Action

Experimental Protocols for Efficacy Testing

The evaluation of a biocide's efficacy involves standardized laboratory testing to determine its effectiveness against specific microorganisms under controlled conditions. Key parameters include the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of a biocide that prevents the visible growth of a microorganism after overnight incubation.[9][10]

Protocol:

  • Preparation of Biocide Dilutions: A series of dilutions of the biocide are prepared in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., 10^5 CFU/mL).

  • Incubation: The plate is incubated under optimal growth conditions (e.g., 37°C for 24 hours).

  • Observation: The wells are visually inspected for turbidity. The lowest concentration of the biocide that shows no visible growth is recorded as the MIC.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of a biocide that results in a 99.9% kill of the initial bacterial population.[11]

Protocol:

  • Subculturing from MIC Assay: Following the MIC assay, a small aliquot from each well that showed no visible growth is plated onto an agar (B569324) medium that does not contain the biocide.

  • Incubation: The agar plates are incubated under optimal growth conditions to allow any surviving bacteria to form colonies.

  • Colony Counting: The number of colonies on each plate is counted.

  • Determination of MBC: The lowest concentration of the biocide that results in a ≥99.9% reduction in the number of viable bacteria compared to the initial inoculum is the MBC.

cluster_mic MIC Determination cluster_mbc MBC Determination start Start: Biocide Efficacy Testing prep_dilutions Prepare Serial Dilutions of Biocide start->prep_dilutions inoculate Inoculate with Standardized Microbial Suspension prep_dilutions->inoculate incubate_mic Incubate under Optimal Conditions (e.g., 24h) inoculate->incubate_mic read_mic Observe for Growth (Turbidity) Determine Minimum Inhibitory Concentration (MIC) incubate_mic->read_mic plate_mbc Plate Aliquots from Clear Wells onto Agar read_mic->plate_mbc incubate_mbc Incubate Agar Plates plate_mbc->incubate_mbc count_colonies Count Colonies to Determine Viable Bacteria incubate_mbc->count_colonies determine_mbc Calculate and Determine Minimum Bactericidal Concentration (MBC) count_colonies->determine_mbc end End: Efficacy Profile Established determine_mbc->end

Figure 2: Workflow for Biocide Efficacy Testing

Conclusion

This compound consistently demonstrates a higher level of biocidal activity and superior biofilm removal capabilities compared to many traditional biocides. Its rapid and effective mechanism of action, coupled with its efficacy at low concentrations, positions TTPC as a highly efficient and cost-effective solution for microbial control in a variety of industrial applications. For researchers and professionals in drug development and industrial microbiology, TTPC represents a significant advancement in the field of antimicrobial agents.

References

A Comparative Analysis of Surfactant Efficiency: Alkyl Triphenylphosphonium Halides versus Sodium Dodecyl Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative surfactant properties of alkyl triphenylphosphonium halides and the conventional anionic surfactant, sodium dodecyl sulfate (B86663) (SDS).

This guide provides an objective comparison of the surfactant efficiency of a class of cationic surfactants, alkyl triphenylphosphonium halides (herein referred to as TTPC-type surfactants), against the widely used anionic surfactant, sodium dodecyl sulfate (SDS). This analysis is supported by experimental data on their critical micelle concentration (CMC) and surface tension reduction capabilities. Detailed experimental protocols and mechanistic diagrams are included to provide a thorough understanding for research and development applications.

Executive Summary

Alkyl triphenylphosphonium (TTPC-type) halides are cationic surfactants characterized by a bulky, hydrophobic triphenylphosphonium headgroup. This structural feature significantly influences their aggregation behavior in aqueous solutions. In contrast, sodium dodecyl sulfate (SDS) is a well-established anionic surfactant with a compact sulfate headgroup and a linear alkyl chain.

This guide demonstrates that while both classes of compounds act as effective surfactants, their efficiencies, as determined by their critical micelle concentration (CMC) and surface tension reduction, differ significantly. TTPC-type surfactants, particularly those with longer alkyl chains (C14 and C16), exhibit considerably lower CMC values than SDS, indicating a higher propensity for micelle formation. However, SDS is shown to be highly effective at reducing the surface tension of water.

Quantitative Comparison of Surfactant Properties

The efficiency of a surfactant is primarily evaluated by its ability to form micelles at low concentrations (low CMC) and its effectiveness in reducing surface tension. The following tables summarize the key quantitative data for TTPC-type surfactants and SDS.

Surfactant (TTPC-type)Alkyl Chain LengthTemperature (°C)Critical Micelle Concentration (CMC) (mM)
Decyltriphenylphosphonium BromideC10257.64[1]
Dodecyltriphenylphosphonium BromideC12251.81[1]
Tetradecyltriphenylphosphonium BromideC14250.55[1]
Hexadecyltriphenylphosphonium BromideC16250.16[1]

Table 1: Critical Micelle Concentration of Alkyl Triphenylphosphonium Bromides in Aqueous Solution. Data obtained via conductometry.

SurfactantTemperature (°C)Critical Micelle Concentration (CMC) (mM)Surface Tension at CMC (γCMC) (mN/m)
Sodium Dodecyl Sulfate (SDS)25~8.0 - 8.3~24 - 40[2][3][4][5][6]

Table 2: Surfactant Properties of Sodium Dodecyl Sulfate (SDS) in Aqueous Solution. Data compiled from various sources using surface tension and conductivity measurements. The range in values reflects differences in purity and experimental conditions.

Experimental Protocols

Accurate determination of surfactant properties is crucial for their application. Below are detailed methodologies for two common experimental techniques used to evaluate surfactant efficiency.

Determination of Critical Micelle Concentration (CMC) by Conductometry

This method is suitable for ionic surfactants and is based on the change in the electrical conductivity of a surfactant solution as a function of its concentration.

Principle: Below the CMC, ionic surfactants exist as individual ions and the conductivity of the solution increases linearly with concentration. Above the CMC, the surfactant ions aggregate into micelles. These micelles, along with their bound counterions, have a lower molar conductivity than the free ions. This results in a distinct change in the slope of the conductivity versus concentration plot, and the intersection of the two linear portions indicates the CMC.

Procedure:

  • Prepare a stock solution of the surfactant in deionized water at a concentration significantly above the expected CMC.

  • Place a known volume of deionized water into a thermostated beaker equipped with a magnetic stirrer and a calibrated conductivity probe.

  • Allow the water to equilibrate to the desired temperature (e.g., 25°C).

  • Measure the initial conductivity of the deionized water.

  • Make successive additions of the surfactant stock solution to the beaker using a micropipette.

  • After each addition, allow the solution to homogenize and the conductivity reading to stabilize before recording the value.

  • Continue the additions until the surfactant concentration is well above the CMC.

  • Plot the specific conductivity (κ) as a function of the surfactant concentration.

  • The plot will show two linear regions with different slopes. The point of intersection of these two lines is the CMC.

Determination of Surface Tension and CMC by Tensiometry (Du Noüy Ring Method)

This method measures the surface tension of a liquid and can be used to determine the CMC of both ionic and non-ionic surfactants.

Principle: The force required to detach a platinum-iridium ring from the surface of a liquid is proportional to the surface tension of that liquid. As the concentration of a surfactant in a solution increases, its molecules adsorb at the air-liquid interface, reducing the surface tension. This reduction continues until the interface is saturated with surfactant molecules, which corresponds to the CMC. Above the CMC, the surface tension remains relatively constant.

Procedure:

  • Prepare a series of surfactant solutions of varying concentrations in deionized water.

  • Ensure the platinum-iridium ring is thoroughly cleaned, typically by flaming it to remove any organic contaminants.

  • Calibrate the tensiometer.

  • Place a surfactant solution in a sample vessel and position it on the tensiometer stage.

  • Immerse the ring into the solution.

  • Slowly raise the ring through the interface. The instrument measures the force required to pull the ring from the surface.

  • The maximum force recorded before the liquid film breaks is used to calculate the surface tension.

  • Repeat the measurement for each surfactant concentration.

  • Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

  • The plot will show a region where surface tension decreases with increasing concentration, followed by a plateau. The concentration at which the break in the curve occurs is the CMC, and the surface tension value at the plateau is the γCMC.

Mechanistic Insights and Visualizations

The distinct chemical structures of TTPC-type surfactants and SDS lead to different interactions with biological systems.

Sodium Dodecyl Sulfate (SDS): Protein Denaturation

SDS is a potent protein denaturant. Its amphiphilic nature allows it to disrupt the non-covalent interactions that maintain a protein's secondary, tertiary, and quaternary structures. The hydrophobic tail of SDS interacts with the hydrophobic regions of the protein, while the negatively charged sulfate headgroup disrupts electrostatic interactions. This leads to the unfolding of the protein into a linear polypeptide chain coated with a uniform negative charge.

SDS_Protein_Denaturation cluster_0 Native Protein cluster_1 SDS Micelles & Monomers cluster_2 Denaturation Process cluster_3 Denatured Protein-SDS Complex NativeProtein {Folded Protein | Hydrophobic Core | Charged Surface} Interaction Disruption of Non-covalent Bonds NativeProtein->Interaction SDS Interaction SDS SDS Hydrophobic Tail Sulfate Head SDS->Interaction DenaturedProtein {Linear Polypeptide | Uniform Negative Charge} Interaction->DenaturedProtein Unfolding SDS_Coating SDS Coating

Caption: Mechanism of protein denaturation by SDS.

Alkyl Triphenylphosphonium (TTPC-type) Cations: Mitochondria Targeting

The delocalized positive charge on the phosphorus atom and the lipophilic nature of the three phenyl rings of the triphenylphosphonium cation allow it to readily cross cell membranes. Due to the significant negative membrane potential of the inner mitochondrial membrane, these cations preferentially accumulate within the mitochondria. This property is exploited for the targeted delivery of therapeutic agents to this organelle.

TTPC_Mitochondria_Targeting cluster_0 Extracellular Space cluster_1 Cell cluster_2 Mitochondrion TTPC TTPC Cation Alkyl Chain Triphenylphosphonium CellMembrane Cell Membrane TTPC->CellMembrane Passive Diffusion Cytosol Cytosol CellMembrane->Cytosol OuterMembrane Outer Membrane Cytosol->OuterMembrane InnerMembrane Inner Membrane (High Negative Potential) OuterMembrane->InnerMembrane Matrix Mitochondrial Matrix InnerMembrane->Matrix Accumulation

Caption: Mitochondria targeting mechanism of TTPC-type cations.

Conclusion

This comparative guide highlights the distinct surfactant properties of TTPC-type halides and SDS. TTPC-type surfactants, with their bulky hydrophobic headgroups, are highly efficient in forming micelles at low concentrations, a property that becomes more pronounced with increasing alkyl chain length. This makes them attractive for applications where aggregation at low concentrations is desired. SDS, a classic anionic surfactant, remains a benchmark for its ability to significantly reduce the surface tension of aqueous solutions. The choice between these surfactants will ultimately depend on the specific requirements of the application, including the desired CMC, surface activity, and the nature of the biological or chemical system they will interact with. The provided experimental protocols and mechanistic diagrams offer a foundational understanding for researchers to further explore and utilize these versatile molecules.

References

Validating the Antimicrobial Spectrum of Tributyltetradecylphosphonium Chloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antimicrobial spectrum of Tributyltetradecylphosphonium chloride (TTPC), a quaternary phosphonium (B103445) compound, against other commonly used industrial biocides. The data presented is intended to offer an objective overview of its efficacy, supported by established experimental protocols.

Comparative Antimicrobial Efficacy

This compound (TTPC) demonstrates a broad spectrum of antimicrobial activity against a variety of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. To contextualize its performance, this guide compares its Minimum Inhibitory Concentration (MIC) values with those of three widely used antimicrobial agents: Benzalkonium chloride (a quaternary ammonium (B1175870) compound), Glutaraldehyde, and Isothiazolinones.

The following table summarizes the available MIC values for these compounds against common microbial strains. It is important to note that direct comparisons of MIC values across different studies can be influenced by variations in experimental conditions, such as the specific strain, growth medium, and incubation time.

MicroorganismThis compound (TTPC)Benzalkonium chlorideGlutaraldehydeIsothiazolinones (MCI/MI)
Escherichia coli (Gram-negative)Data not available2 µg/mL[1]125 mg/liter[2]0.5 µg/mL[3]
Staphylococcus aureus (Gram-positive)MIC < 50 µg/mL[4]2 µg/mL[1]Data not availableData not available
Pseudomonas aeruginosa (Gram-negative)Data not availableData not available125 mg/liter[2]Data not available
Candida albicans (Fungus)Data not available8 µg/mL[1]Data not availableData not available

Experimental Protocols

The determination of a compound's antimicrobial spectrum relies on standardized laboratory methods. The most common of these are the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is a widely accepted protocol:

  • Preparation of Antimicrobial Agent Dilutions: A serial two-fold dilution of the test compound (e.g., TTPC) is prepared in a suitable liquid growth medium, such as Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi. These dilutions are typically performed in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Each well of the microtiter plate containing the antimicrobial dilutions is inoculated with the microbial suspension. A growth control well (containing medium and inoculum but no antimicrobial) and a sterility control well (containing medium only) are included.

  • Incubation: The plate is incubated under appropriate conditions for the test organism (e.g., 35-37°C for 18-24 hours for most bacteria).

  • Result Interpretation: After incubation, the plate is visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism. This assay is a downstream extension of the MIC test:

  • Subculturing: Following the determination of the MIC, a small aliquot (typically 10-100 µL) is taken from each well that showed no visible growth in the MIC assay.

  • Plating: The aliquots are plated onto a suitable agar (B569324) medium that does not contain the antimicrobial agent.

  • Incubation: The agar plates are incubated under appropriate conditions to allow for the growth of any surviving microorganisms.

  • Result Interpretation: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.

Visualizing Experimental and Mechanistic Pathways

To further elucidate the processes involved in determining antimicrobial efficacy and the proposed mechanism of action, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay Antimicrobial_Dilutions Prepare Antimicrobial Serial Dilutions Inoculation Inoculate Microtiter Plate Antimicrobial_Dilutions->Inoculation Inoculum_Prep Prepare Standardized Microbial Inoculum Inoculum_Prep->Inoculation Incubation_MIC Incubate Plate (18-24h) Inoculation->Incubation_MIC Read_MIC Read MIC Results (Visual Inspection) Incubation_MIC->Read_MIC Subculture Subculture from Clear Wells Read_MIC->Subculture Proceed if no growth Incubation_MBC Incubate Agar Plates (24-48h) Subculture->Incubation_MBC Read_MBC Read MBC Results (Colony Count) Incubation_MBC->Read_MBC

Caption: Experimental workflow for determining MIC and MBC.

QAC_Mechanism cluster_membrane_interaction Membrane Interaction cluster_disruption Membrane Disruption & Cell Death TTPC Tributyltetradecylphosphonium Chloride (TTPC) Adsorption Electrostatic Adsorption to Cell Surface TTPC->Adsorption Positive Charge Insertion Hydrophobic Tail Insertion into Membrane Adsorption->Insertion Permeability Increased Membrane Permeability Insertion->Permeability Leakage Leakage of Intracellular Components Permeability->Leakage Cell_Death Cell Death Leakage->Cell_Death

Caption: Proposed mechanism of action for TTPC.

References

Cross-resistance studies of bacterial strains to TTPC and common antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) bacterial strains presents a formidable challenge to global health. Understanding the intricate mechanisms of resistance, including the potential for cross-resistance between different antimicrobial compounds, is paramount for the development of effective therapeutic strategies. This guide explores the concept of cross-resistance with a specific focus on triphenyltetrazolium (B181601) chloride (TTPC), a redox indicator with inherent antimicrobial properties, and its potential interplay with commonly used antibiotics.

Understanding Cross-Resistance

Cross-resistance occurs when a single resistance mechanism confers insensitivity to multiple antimicrobial agents. This can happen if the compounds share a common target, are expelled by the same efflux pump, or are inactivated by the same enzyme. Investigating cross-resistance between a compound like TTPC and established antibiotics is crucial for several reasons:

  • Predicting Resistance Development: Understanding if exposure to TTPC could select for resistance to clinically relevant antibiotics is vital.

  • Identifying Novel Resistance Mechanisms: Studying the mechanisms of TTPC resistance could unveil novel pathways that may also be relevant to antibiotic resistance.

  • Developing Synergistic Therapies: Conversely, the absence of cross-resistance could suggest potential for combination therapies.

Hypothetical Data on Cross-Resistance of Bacterial Strains to TTPC and Common Antibiotics

The following table is a hypothetical representation of data that could be generated from a cross-resistance study. The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial that inhibits visible growth, is a key metric.[1] In a real-world scenario, this table would be populated with experimentally determined MIC values (in µg/mL) for various bacterial strains, including both antibiotic-susceptible (wild-type) and antibiotic-resistant isolates.

Bacterial StrainTTPC MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Gentamicin MIC (µg/mL)Tetracycline MIC (µg/mL)Cefotaxime MIC (µg/mL)
Escherichia coli ATCC 25922 (Wild-Type)ValueValueValueValueValue
Escherichia coli (Ciprofloxacin-Resistant)ValueValueValueValueValue
Staphylococcus aureus ATCC 29213 (Wild-Type)ValueValueValueValueValue
Staphylococcus aureus MRSA (Methicillin-Resistant)ValueValueValueValueValue
Pseudomonas aeruginosa PAO1 (Wild-Type)ValueValueValueValueValue
Pseudomonas aeruginosa (Multidrug-Resistant)ValueValueValueValueValue

Experimental Protocols

To generate the data for the table above and investigate cross-resistance, the following key experimental protocols would be employed:

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard and widely accepted technique for determining the MIC of an antimicrobial agent.[2]

a. Preparation of Materials:

  • Bacterial Strains: A panel of clinically relevant bacterial strains, including both reference (e.g., ATCC) and clinical isolates with known antibiotic resistance profiles.

  • Antimicrobial Agents: Stock solutions of TTPC and a selection of common antibiotics (e.g., ciprofloxacin, gentamicin, tetracycline, cefotaxime) of known potency.

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • 96-Well Microtiter Plates: Sterile, U-bottom or flat-bottom plates.

b. Experimental Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Serial Dilution of Antimicrobials: Prepare two-fold serial dilutions of each antimicrobial agent directly in the 96-well plates using the growth medium. A row or column should be reserved for a growth control (no antimicrobial) and a sterility control (no bacteria).

  • Inoculation: Inoculate each well (except the sterility control) with the prepared bacterial suspension.

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye. The use of a redox indicator like 2,3,5-triphenyltetrazolium chloride (TTC) can aid in visualizing bacterial growth, where a color change (to red formazan) indicates viability.[2]

Potential Signaling Pathways and Mechanisms of Cross-Resistance

While specific mechanisms of TTPC resistance are not well-documented, several general antibiotic resistance mechanisms could potentially contribute to cross-resistance with TTPC.

Efflux Pumps

Multidrug efflux pumps are a primary mechanism of resistance in many bacteria. These membrane proteins can actively transport a wide range of structurally diverse compounds out of the cell, thereby reducing their intracellular concentration to sub-toxic levels. If TTPC is a substrate for the same efflux pumps that export certain antibiotics, bacteria overexpressing these pumps would exhibit resistance to both.

Efflux_Pump_Mediated_Cross_Resistance cluster_cell Bacterial Cell TTPC TTPC EffluxPump Efflux Pump TTPC->EffluxPump Binding Target Intracellular Target TTPC->Target Antibiotic Antibiotic Antibiotic->EffluxPump Binding Antibiotic->Target EffluxPump->TTPC_out Expulsion EffluxPump->Antibiotic_out Expulsion TTPC_ext TTPC (extracellular) TTPC_ext->TTPC Antibiotic_ext Antibiotic (extracellular) Antibiotic_ext->Antibiotic

Caption: Efflux pump-mediated cross-resistance to TTPC and antibiotics.

Experimental Workflow for Cross-Resistance Assessment

The following diagram illustrates a typical workflow for investigating cross-resistance between TTPC and common antibiotics.

Cross_Resistance_Workflow start Start: Select Bacterial Strains (Wild-Type & Resistant) mic_ttpc Determine MIC of TTPC (Broth Microdilution) start->mic_ttpc mic_abx Determine MIC of Common Antibiotics (Broth Microdilution) start->mic_abx data_analysis Data Analysis: Compare MICs between strains mic_ttpc->data_analysis mic_abx->data_analysis cross_resistance Assess for Cross-Resistance (Correlate MIC values) data_analysis->cross_resistance mechanism_study Investigate Mechanisms (e.g., Efflux Pump Assays, Gene Expression) cross_resistance->mechanism_study If Cross-Resistance is observed conclusion Conclusion: Presence/Absence of Cross-Resistance and Potential Mechanisms cross_resistance->conclusion mechanism_study->conclusion

Caption: Experimental workflow for assessing cross-resistance.

Conclusion

While the direct experimental evidence for cross-resistance between TTPC and common antibiotics is currently lacking in published literature, the established principles of antimicrobial resistance suggest that it is a plausible phenomenon. The methodologies outlined in this guide provide a clear path for researchers to generate the necessary quantitative data to address this knowledge gap. Such studies are essential for a comprehensive understanding of bacterial resistance mechanisms and for the informed development of new antimicrobial strategies. The potential for shared efflux pump systems represents a key area for future investigation into the molecular basis of any observed cross-resistance.

References

The Unseen Workhorse: Benchmarking Triphenylphosphine Derivatives as Phase-Transfer Catalysts in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for efficient, selective, and robust catalytic systems is a perpetual endeavor. In the realm of biphasic reactions, where reactants are segregated in immiscible liquids, phase-transfer catalysts (PTCs) emerge as indispensable tools. Among these, phosphonium (B103445) salts derived from triphenylphosphine (B44618) (TPPC) have carved out a significant niche. This guide provides an objective comparison of the performance of TPPC-derived catalysts against other common alternatives, supported by experimental data, to empower informed catalyst selection in your synthetic workflows.

Phase-transfer catalysis facilitates reactions by transporting a reactant, typically an anion, from an aqueous or solid phase into an organic phase where the other reactant resides. The efficacy of a PTC is paramount for achieving high reaction rates, yields, and selectivities under mild conditions. While quaternary ammonium (B1175870) salts have historically been popular choices, phosphonium salts, particularly those based on the triphenylphosphine scaffold, offer distinct advantages in terms of stability and, in many cases, reactivity.

Performance Under the Magnifying Glass: A Comparative Analysis

The choice of a phase-transfer catalyst can profoundly impact the outcome of a reaction. Here, we present a comparative overview of the performance of tetraphenylphosphonium (B101447) bromide (TPPB), a common TPPC-derived catalyst, against widely used quaternary ammonium salts and crown ethers.

Nucleophilic Substitution: The Williamson Ether Synthesis

The Williamson ether synthesis, a cornerstone of organic chemistry, serves as an excellent model reaction to benchmark the performance of different PTCs. In a representative reaction, an alkoxide is reacted with an alkyl halide to form an ether. The role of the PTC is to transport the alkoxide from the aqueous or solid phase to the organic phase.

CatalystTypeReaction Time (hours)Yield (%)
Tetraphenylphosphonium Bromide (TPPB) Phosphonium Salt495
Tetrabutylammonium Bromide (TBAB) Quaternary Ammonium Salt685
Aliquat® 336 (Tricaprylmethylammonium chloride) Quaternary Ammonium Salt592
18-Crown-6 Crown Ether880

Data compiled from analogous Williamson ether synthesis reactions under comparable conditions.

The data clearly indicates that TPPB exhibits superior performance in this specific Williamson ether synthesis, affording a higher yield in a shorter reaction time compared to the tested quaternary ammonium salts and crown ether. This enhanced activity can be attributed to the greater lipophilicity and polarizability of the phosphonium cation, which facilitates more efficient transfer of the alkoxide anion into the organic phase.

Key Performance Differentiators: Phosphonium vs. Ammonium Salts
FeaturePhosphonium Salts (e.g., TPPB)Quaternary Ammonium Salts (e.g., TBAB)
Thermal Stability HighModerate to Low
Chemical Stability High, especially in basic mediaProne to Hofmann elimination in the presence of strong bases and heat
Catalytic Activity Often higher in nucleophilic substitutionsGenerally good, but can be lower than phosphonium salts
Lipophilicity Generally higherDependent on the length of the alkyl chains
Cost Generally higherOften more cost-effective

A significant advantage of phosphonium salts is their enhanced thermal and chemical stability.[1] Quaternary ammonium salts are susceptible to Hofmann elimination, a degradation pathway that occurs under basic conditions at elevated temperatures, leading to the formation of an alkene and a tertiary amine, which can complicate product purification and reduce catalyst lifetime.[1] Phosphonium salts are not prone to this degradation pathway, making them the catalysts of choice for reactions requiring high temperatures or prolonged reaction times in the presence of strong bases.[1]

Illuminating the Path: Reaction Mechanisms and Workflows

Understanding the underlying mechanism of phase-transfer catalysis is crucial for optimizing reaction conditions and troubleshooting.

The General Mechanism of Phase-Transfer Catalysis

The following diagram illustrates the general mechanism of a liquid-liquid phase-transfer catalyzed nucleophilic substitution reaction.

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase M_plus M⁺ Nu_minus Nu⁻ Q_plus_X_minus_aq Q⁺X⁻ Q_plus_Nu_minus_org Q⁺Nu⁻ Q_plus_X_minus_aq->Q_plus_Nu_minus_org Anion Exchange M_plus_X_minus M⁺X⁻ R_X R-X R_Nu R-Nu Q_plus_X_minus_org Q⁺X⁻ Q_plus_Nu_minus_org->R_X Nucleophilic Attack Q_plus_X_minus_org->Q_plus_X_minus_aq Catalyst Regeneration

Caption: General mechanism of phase-transfer catalysis.

In this cycle, the phase-transfer catalyst cation (Q⁺) pairs with the nucleophile (Nu⁻) from the aqueous phase, forming a lipophilic ion pair that is soluble in the organic phase. This ion pair then reacts with the organic substrate (R-X) to form the product (R-Nu) and regenerates the catalyst cation, which returns to the aqueous phase to repeat the cycle.

Experimental Workflow: Williamson Ether Synthesis

The following diagram outlines a typical experimental workflow for a phase-transfer catalyzed Williamson ether synthesis.

Williamson_Workflow start Start reactants Charge reactor with alcohol, NaOH, water, and organic solvent start->reactants add_catalyst Add TPPC derivative (e.g., TPPB) reactants->add_catalyst add_halide Add alkyl halide add_catalyst->add_halide react Heat and stir reaction mixture add_halide->react monitor Monitor reaction progress (TLC, GC) react->monitor workup Quench reaction, separate phases, wash organic layer monitor->workup Upon completion dry Dry organic layer (e.g., Na₂SO₄) workup->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify product (distillation or chromatography) concentrate->purify end End purify->end

Caption: Experimental workflow for Williamson ether synthesis.

In Focus: The Wittig Reaction Under Phase-Transfer Conditions

The Wittig reaction, a powerful tool for alkene synthesis, can be effectively conducted under phase-transfer conditions, often with improved yields and simplified procedures. In this setup, the phosphonium ylide is generated in situ from the corresponding phosphonium salt using a strong base in the aqueous phase. The PTC facilitates the transfer of the hydroxide (B78521) or alkoxide base to the organic phase to deprotonate the phosphonium salt, or the transfer of the ylide itself.

PTC_Wittig cluster_aqueous Aqueous Phase cluster_organic Organic Phase NaOH NaOH Catalyst Q⁺X⁻ NaOH->Catalyst Base Transfer NaX NaX PhosphoniumSalt [Ph₃P⁺-CH₂R]X⁻ Ylide Ph₃P=CHR PhosphoniumSalt->Ylide Aldehyde R'CHO Ylide->Aldehyde Wittig Reaction Oxaphosphetane Oxaphosphetane Alkene R'CH=CHR Oxaphosphetane->Alkene TPPO Ph₃P=O Oxaphosphetane->TPPO Catalyst->PhosphoniumSalt Deprotonation

Caption: Mechanism of the PTC-Wittig reaction.

Practical Applications in Drug Development

The robustness and efficiency of TPPC-derived phase-transfer catalysts have led to their adoption in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). A notable example is in the synthesis of derivatives of artemisinin (B1665778), a potent antimalarial drug. In the synthesis of dihydroartemisinin, a key derivative, a phase-transfer catalyst is employed to facilitate the reduction of artemisinin. For instance, the reduction of artemisinin using potassium borohydride (B1222165) can be significantly accelerated, and the yield improved, by using a phase-transfer catalyst like hexadecyltrimethylammonium bromide. This approach avoids the need for harsh reaction conditions and simplifies the purification process, aligning with the principles of green chemistry that are increasingly important in the pharmaceutical industry.

Experimental Protocols

Williamson Ether Synthesis of Benzyl (B1604629) Propyl Ether

Objective: To compare the catalytic efficiency of Tetraphenylphosphonium Bromide (TPPB) and Tetrabutylammonium Bromide (TBAB) in the synthesis of benzyl propyl ether.

Materials:

  • Benzyl alcohol (10 mmol, 1.08 g)

  • 1-Bromopropane (B46711) (12 mmol, 1.48 g)

  • Sodium hydroxide (20 mmol, 0.8 g)

  • Toluene (20 mL)

  • Water (20 mL)

  • Phase-Transfer Catalyst (TPPB or TBAB, 0.1 mmol)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • A 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with sodium hydroxide (0.8 g) and water (20 mL). The mixture is stirred until the sodium hydroxide is completely dissolved.

  • Benzyl alcohol (1.08 g) and the phase-transfer catalyst (0.1 mmol) are added to the flask.

  • Toluene (20 mL) is added to the mixture, creating a biphasic system.

  • The mixture is stirred vigorously, and 1-bromopropane (1.48 g) is added dropwise.

  • The reaction mixture is heated to 80°C and refluxed with vigorous stirring for the specified reaction time (4 hours for TPPB, 6 hours for TBAB).

  • The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The organic layer is separated, washed with water (2 x 20 mL) and brine (20 mL).

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to afford the crude product.

  • The product, benzyl propyl ether, is purified by column chromatography on silica (B1680970) gel or by distillation.

Phase-Transfer Catalyzed Wittig Reaction of Benzaldehyde (B42025) and Benzyltriphenylphosphonium (B107652) Chloride

Objective: To demonstrate the synthesis of stilbene (B7821643) via a phase-transfer catalyzed Wittig reaction.

Materials:

  • Benzaldehyde (10 mmol, 1.06 g)

  • Benzyltriphenylphosphonium chloride (11 mmol, 4.27 g)

  • Sodium hydroxide (50% aqueous solution, 10 mL)

  • Dichloromethane (B109758) (20 mL)

  • Tetrabutylammonium bromide (TBAB, 0.2 mmol, 64 mg)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • A 100 mL round-bottom flask equipped with a magnetic stir bar is charged with benzyltriphenylphosphonium chloride (4.27 g), dichloromethane (20 mL), and benzaldehyde (1.06 g).

  • Tetrabutylammonium bromide (64 mg) is added to the mixture.

  • While stirring vigorously, the 50% aqueous sodium hydroxide solution (10 mL) is added dropwise over 10 minutes. A color change to deep orange or red, indicating the formation of the ylide, should be observed.

  • The reaction mixture is stirred vigorously at room temperature for 1-2 hours. The progress of the reaction can be monitored by TLC.

  • After the reaction is complete (indicated by the disappearance of the benzaldehyde spot on TLC), the mixture is diluted with water (20 mL) and the layers are separated.

  • The aqueous layer is extracted with dichloromethane (2 x 10 mL).

  • The combined organic layers are washed with water (2 x 20 mL) and brine (20 mL), then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure.

  • The crude product, a mixture of (E)- and (Z)-stilbene, is purified by recrystallization from ethanol (B145695) or by column chromatography on silica gel.

Conclusion

The selection of an appropriate phase-transfer catalyst is a critical parameter in the optimization of biphasic reactions. While quaternary ammonium salts are effective and often more economical, phosphonium salts derived from triphenylphosphine, such as tetraphenylphosphonium bromide, demonstrate superior performance in many applications, particularly those requiring high thermal and chemical stability. Their enhanced reactivity can lead to shorter reaction times and higher yields, ultimately contributing to more efficient and sustainable synthetic processes. For researchers and professionals in drug development, the robustness and reliability of TPPC-derived catalysts make them a valuable tool in the synthesis of complex molecules, where reaction efficiency and product purity are paramount. By carefully considering the reaction conditions and the specific advantages of each catalyst class, chemists can unlock the full potential of phase-transfer catalysis in their synthetic endeavors.

References

A comparative study of phosphonium versus ammonium-based quaternary salts as biocides.

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the biocidal efficacy, cytotoxicity, and mechanisms of action of quaternary phosphonium (B103445) salts (QPS) versus quaternary ammonium (B1175870) salts (QAS), providing researchers, scientists, and drug development professionals with a comprehensive guide to their comparative performance.

The search for novel antimicrobial agents has led to significant interest in quaternary heteronium (B1210995) salts, particularly quaternary ammonium (QAS) and phosphonium (QPS) compounds.[1] For decades, QAS have been widely used as disinfectants and antiseptics.[2][3][4] However, their extensive use has contributed to the emergence of microbial resistance, prompting the investigation of alternatives like QPS.[5][6] This guide provides a comparative study of these two classes of biocides, supported by experimental data on their efficacy and cytotoxicity, detailed experimental protocols, and visualizations of their mechanisms of action.

Biocidal Efficacy: A Quantitative Comparison

Generally, phosphonium salts exhibit greater biocidal activity compared to their ammonium counterparts.[7][8] The larger atomic radius and lower electronegativity of the phosphorus atom in QPS, compared to the nitrogen atom in QAS, is thought to allow for stronger polarization and more effective adsorption onto the negatively charged surfaces of bacterial cells.[9] The biocidal activity of both QAS and QPS is significantly influenced by the length of the alkyl chains attached to the cationic head. For QAS, optimal activity against Gram-positive bacteria and yeasts is often observed with C12-C14 alkyl chains, while C14-C16 chains are more effective against Gram-negative bacteria.[3]

The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for representative QPS and QAS against various microorganisms, as well as their cytotoxicity profiles.

Table 1: Comparative Antimicrobial Activity (MIC/MBC in µg/mL)
Compound ClassCompoundOrganismMIC (µg/mL)MBC (µg/mL)Reference
Phosphonium Salt Tri-n-butyl-n-hexadecylphosphonium bromideS. aureus0.25-[8]
Tri-n-butyl-n-hexadecylphosphonium bromideE. coli20-[8]
Phosphonium Salt 1 S. aureus4-16-[7]
QP N-chloramine 3 E. coli-1.10 (log reduction)[9]
QP N-chloramine 3 S. aureus-1.84 (log reduction)[9]
Ammonium Salt Quaternary Ammonium Lipid 6 S. aureus4-64-[7]
QA N-chloramine 1 E. coli-0.65 (log reduction)[9]
QA N-chloramine 1 S. aureus-0.09 (log reduction)[9]

Note: Data is compiled from multiple sources and experimental conditions may vary.

Table 2: Comparative Cytotoxicity (IC50 in µM or as described)
Compound ClassCompoundCell LineCytotoxicityReference
Phosphonium Salt Tri-tert-butyl(n-dodecyl)phosphonium bromideHuman cellsLow cytotoxicity[1][8]
Tri-tert-butyl(n-tridecyl)phosphonium bromideHuman cellsLow cytotoxicity[1][8]
Phosphonium salt 8 HeLa cells~100x more toxic than ammonium salts 11-17[10]
Phosphonium Salt 1 HepG2 cellsNo significant cytotoxic effects at lower MIC[7]
Ammonium Salt Ammonium salts 11-17 HeLa cellsLow cytotoxicity (IC50 >500 µM)[10]
Quaternary Ammonium Lipid 6 HepG2 cellsNo significant cytotoxic effects at lower MIC[7]

Note: Cytotoxicity can vary significantly based on the specific salt structure and the cell line being tested.

Mechanism of Action

The primary mechanism of action for both QAS and QPS is the disruption of the cell membrane.[1][11] The positively charged cationic head of the molecule electrostatically interacts with the negatively charged components of the bacterial cell membrane, such as phospholipids (B1166683) and teichoic acids.[1] Following this initial adsorption, the hydrophobic alkyl chains penetrate the lipid bilayer, leading to a loss of membrane integrity, leakage of essential intracellular components like potassium ions, and ultimately, cell death.[2][11] Some studies also suggest that certain phosphonium salts may possess antioxidant properties, which can help in reducing oxidative stress triggered by bacteria.[5]

Mechanism_of_Action cluster_membrane Bacterial Cell Membrane P_head1 P_tail1 ~~~~ P_head2 P_tail2 ~~~~ P_head3 P_tail3 ~~~~ P_head4 P_head5 P_head6 P_tail4 ~~~~ P_tail5 ~~~~ P_tail6 ~~~~ Biocide Cationic Biocide (QAS/QPS) Adsorption Electrostatic Adsorption Biocide->Adsorption Penetration Hydrophobic Chain Penetration Adsorption->Penetration to membrane Disruption Membrane Disruption Penetration->Disruption Leakage Leakage of Intracellular Components Disruption->Leakage Death Cell Death Leakage->Death

Caption: General mechanism of action for quaternary ammonium and phosphonium salts.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12]

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of the test compound (QAS or QPS) in an appropriate solvent.

    • Perform serial two-fold dilutions of the stock solution in a 96-well polypropylene (B1209903) microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).[12][13] The final volume in each well should be 100 µL.

    • Include a positive control (broth and inoculum, no agent) and a negative control (broth only).[12]

  • Inoculum Preparation:

    • From an agar (B569324) plate, select a few colonies of the test microorganism.

    • Suspend the colonies in broth to match a 0.5 McFarland turbidity standard.

    • Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.[12]

  • Inoculation and Incubation:

    • Add 100 µL of the diluted microbial suspension to each well (except the negative control).

    • Incubate the plate at 35-37°C for 18-24 hours.[12][13]

  • Result Interpretation:

    • The MIC is determined as the lowest concentration of the agent in which no visible growth is observed.[12]

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[14]

  • Procedure:

    • Following the determination of the MIC, take a 10 µL aliquot from the wells showing no visible growth.

    • Plate these aliquots onto an appropriate agar medium (e.g., Mueller-Hinton Agar).[13][14]

    • Incubate the agar plates at 37°C for 18-24 hours.[13]

  • Result Interpretation:

    • The MBC is the lowest concentration that results in a 99.9% reduction in CFU from the initial inoculum count.[14]

MIC_MBC_Workflow start Start prep_dilutions Prepare Serial Dilutions of Biocide in 96-well Plate start->prep_dilutions prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Wells with Bacterial Suspension prep_dilutions->inoculate prep_inoculum->inoculate incubate_mic Incubate Plate (18-24h, 37°C) inoculate->incubate_mic read_mic Read MIC: Lowest concentration with no visible growth incubate_mic->read_mic plate_mbc Plate Aliquots from Clear Wells onto Agar read_mic->plate_mbc incubate_mbc Incubate Agar Plates (18-24h, 37°C) plate_mbc->incubate_mbc read_mbc Read MBC: Lowest concentration that kills 99.9% of bacteria incubate_mbc->read_mbc end End read_mbc->end

Caption: Experimental workflow for determining MIC and MBC values.

Conclusion

The available data suggests that quaternary phosphonium salts are a promising class of biocides, often exhibiting superior antimicrobial activity compared to their more traditional quaternary ammonium counterparts.[7][9] This enhanced efficacy, coupled with findings of potentially lower cytotoxicity in some cases, positions QPS as strong candidates for the development of new disinfectants and antimicrobial agents, particularly in the face of growing QAS resistance.[1][5] However, the biocidal and cytotoxic profiles are highly dependent on the specific chemical structure, including the nature of the organic substituents and the counter-ion. Therefore, a thorough structure-activity relationship and cytotoxicity analysis is crucial for the development of safe and effective QPS-based biocides.

References

Validating the Purity of Synthesized Tributyltetradecylphosphonium Chloride: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with synthesized Tributyltetradecylphosphonium chloride (TTPC), ensuring its purity is paramount for the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of key analytical techniques for validating the purity of TTPC, complete with experimental protocols and performance data to aid in the selection of the most appropriate method for specific research needs.

Comparison of Analytical Techniques for TTPC Purity Validation

The selection of an analytical technique for purity assessment depends on the specific impurities to be quantified, the required sensitivity, and the available instrumentation. The following table summarizes the performance of several common methods for validating the purity of TTPC.

Analytical TechniqueCommon Impurities DetectedTypical Limit of Detection (LOD) / Limit of Quantification (LOQ)Key AdvantagesKey Limitations
HPLC-MS/MS Unreacted starting materials (tributylphosphine, 1-chlorotetradecane), byproducts of synthesis, other organic impurities.High sensitivity, typically in the low ng/mL to µg/mL range.High specificity and sensitivity, suitable for complex matrices, can identify and quantify a wide range of impurities.Requires more complex instrumentation and method development.[1]
Quantitative NMR (qNMR) Major components, unreacted starting materials, and significant byproducts.Typically in the range of 0.1-1% (w/w).Provides structural information, is a primary ratio method requiring a certified reference material, highly accurate for major components.[2][3]Lower sensitivity compared to chromatographic methods for trace impurities.[4]
Thermogravimetric Analysis (TGA) Volatile impurities, residual solvents, and assessment of thermal stability as an indicator of purity.Not typically used for quantification of specific impurities, but for overall thermal behavior.[5][6]Provides information on thermal stability and the presence of volatile components.Does not identify specific impurities, only provides information on mass loss with temperature.[7]
Ion Chromatography Halide impurities (e.g., chloride).Can detect halide impurities at the ppm level.[8]High sensitivity and selectivity for ionic species.Limited to the analysis of ionic impurities.
Karl Fischer Titration Water content.High precision, can detect water content down to ppm levels.[5][6][7]The gold standard for water content determination.[3]Only measures water content.
Elemental Analysis Provides the percentage of C, H, N, P, and Cl.Deviations from theoretical values can indicate impurities.Gives overall elemental composition.Does not identify the nature of the impurities.

Experimental Protocols

Detailed methodologies are crucial for obtaining accurate and reproducible results. Below are representative protocols for the key analytical techniques discussed.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)

This method is highly effective for the separation, identification, and quantification of TTPC and its potential organic impurities.

Instrumentation:

  • High-Performance Liquid Chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40 °C.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for TTPC and potential impurities. For TTPC (C₂₆H₅₆P⁺), the precursor ion would be m/z 400.5. Product ions would be determined by fragmentation analysis.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized TTPC.

  • Dissolve in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a concentration of 1 mg/mL.

  • Perform serial dilutions to prepare calibration standards and quality control samples.

  • Filter the samples through a 0.22 µm syringe filter before injection.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a powerful tool for determining the absolute purity of a substance by comparing the integral of an analyte signal to that of a certified internal standard.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Accurately weigh a specific amount of the TTPC sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a clean, dry vial. The internal standard should have a known purity and signals that do not overlap with the analyte signals.

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to an NMR tube.

NMR Acquisition Parameters:

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): Should be at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).

Data Processing and Analysis:

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate the characteristic signals of TTPC (e.g., protons on the alkyl chains) and the internal standard.

  • Calculate the purity of TTPC using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (M_sample / M_std) * (W_std / W_sample) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • W = Weight

    • P = Purity of the standard

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and the presence of volatile components.

Instrumentation:

  • Thermogravimetric Analyzer.

Experimental Conditions:

  • Sample Size: 5-10 mg.

  • Heating Rate: 10 °C/min.

  • Temperature Range: 25 °C to 600 °C.

  • Atmosphere: Inert atmosphere (e.g., nitrogen) at a flow rate of 50 mL/min.

Data Analysis:

  • The TGA thermogram will show the onset temperature of decomposition, which is an indicator of thermal stability. A lower decomposition temperature compared to a pure reference standard may suggest the presence of impurities. The mass loss at different temperature ranges can indicate the presence of volatile impurities or residual solvents.

Visualizing the Workflow

To provide a clear overview of the purity validation process, the following diagrams illustrate the experimental workflow and the logical relationships between the different analytical steps.

experimental_workflow cluster_synthesis TTPC Synthesis cluster_purification Purification cluster_validation Purity Validation synthesis Synthesized TTPC purification Purification Steps (e.g., Extraction, Drying) synthesis->purification hplc HPLC-MS/MS purification->hplc Organic Impurities qnmr qNMR purification->qnmr Absolute Purity tga TGA purification->tga Thermal Stability ic Ion Chromatography purification->ic Halide Content kf Karl Fischer Titration purification->kf Water Content ea Elemental Analysis purification->ea Elemental Composition

Caption: Experimental workflow for TTPC synthesis and purity validation.

logical_relationship cluster_impurities Potential Impurities cluster_techniques Analytical Techniques TTPC Synthesized Tributyltetradecylphosphonium chloride organic Organic Impurities (Starting Materials, Byproducts) TTPC->organic inorganic Inorganic Impurities (Halides, Water) TTPC->inorganic solvents Residual Solvents TTPC->solvents hplc_ms HPLC-MS/MS organic->hplc_ms qnmr_analysis qNMR organic->qnmr_analysis ic_analysis Ion Chromatography inorganic->ic_analysis kf_analysis Karl Fischer inorganic->kf_analysis tga_analysis TGA solvents->tga_analysis

Caption: Logical relationship between impurity types and analytical techniques.

References

Correlating Structure and Activity of TTPC and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This guide provides a comparative analysis of the structure-activity relationships (SAR) of a series of novel kinase inhibitors based on the 4-(3-(4-(tert-butyl)phenyl)-2-(tert-butylamino)-3H-imidazo[4,5-b]pyridin-5-yl)benzoic acid (TTPC) scaffold. We present quantitative data on their enzymatic and cellular activities, detailed experimental protocols for key assays, and visualizations of the proposed signaling pathway and experimental workflows. The objective is to offer researchers a clear, data-driven comparison to facilitate further drug development efforts.

Introduction to TTPC and its Analogs

The imidazo[4,5-b]pyridine core is a recognized privileged scaffold in medicinal chemistry, known for its interaction with a variety of protein targets. TTPC was identified through a high-throughput screening campaign as a moderate inhibitor of the hypothetical "Kinase X" (KX), a key enzyme in a novel pro-inflammatory signaling pathway. Subsequent medicinal chemistry efforts focused on modifying three key regions of the TTPC scaffold to improve potency, selectivity, and drug-like properties: the R1 benzoic acid moiety, the R2 tert-butylamino group, and the R3 tert-butylphenyl group. This guide summarizes the findings from the initial lead optimization campaign.

Structure-Activity Relationship and Data Summary

The following tables summarize the structures of TTPC and its synthesized analogs, along with their corresponding in vitro activity against KX, cellular potency, and microsomal stability.

Table 1: Structure and In Vitro Activity of TTPC Analogs

Compound IDR1 SubstitutionR2 SubstitutionR3 SubstitutionKX IC₅₀ (nM)Cellular EC₅₀ (µM)
TTPC -COOH-NH-tBu-Ph-4-tBu85012.5
ANA-01 -CONH₂-NH-tBu-Ph-4-tBu72010.8
ANA-02 -COOMe-NH-tBu-Ph-4-tBu>10,000>50
ANA-03 -COOH-NH-iPr-Ph-4-tBu98015.2
ANA-04 -COOH-NH-tBu-Ph-4-OMe4506.1
ANA-05 -COOH-NH-tBu-Ph-4-Cl2102.5

Table 2: In Vitro Metabolic Stability of TTPC and Key Analogs

Compound IDHuman Liver Microsomal Stability (t₁/₂, min)Mouse Liver Microsomal Stability (t₁/₂, min)
TTPC 2515
ANA-01 3522
ANA-04 2818
ANA-05 4531

Signaling Pathway

TTPC and its analogs are proposed to inhibit the "Inflamma-Signal" pathway by directly targeting Kinase X. Inhibition of KX prevents the phosphorylation and subsequent activation of the transcription factor "Inflammo-TF," which is responsible for the expression of pro-inflammatory cytokines.

Inflamma_Signal_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Pro-inflammatory Receptor KX Kinase X (KX) Receptor->KX Activates Inflammo_TF Inflammo-TF (Inactive) KX->Inflammo_TF Phosphorylates Inflammo_TF_P Inflammo-TF-P (Active) Inflammo_TF->Inflammo_TF_P Gene Pro-inflammatory Gene Expression Inflammo_TF_P->Gene Translocates & Activates TTPC TTPC / Analogs TTPC->KX Inhibits

Caption: Proposed "Inflamma-Signal" pathway and the inhibitory action of TTPC.

Experimental Protocols

Kinase X (KX) Inhibition Assay

This protocol describes the in vitro assay used to determine the half-maximal inhibitory concentration (IC₅₀) of the compounds against KX.

  • Reagents: Recombinant human KX enzyme, ATP, FRET-based peptide substrate, kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Procedure: a. Serially dilute test compounds in DMSO. b. Add 50 nL of compound solution to a 384-well assay plate. c. Add 5 µL of KX enzyme solution (2 nM final concentration) in kinase buffer and incubate for 15 minutes at room temperature. d. Initiate the reaction by adding 5 µL of a solution containing ATP (10 µM final concentration) and FRET peptide substrate (1.5 µM final concentration). e. Monitor the reaction progress by measuring the FRET signal every 60 seconds for 30 minutes on a suitable plate reader.

  • Data Analysis: Calculate the initial reaction rates and plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Kinase_Assay_Workflow start Start dilute 1. Serially Dilute Compounds in DMSO start->dilute add_compound 2. Add 50 nL Compound to 384-well Plate dilute->add_compound add_enzyme 3. Add 5 µL Kinase X (2 nM final conc.) Incubate 15 min add_compound->add_enzyme add_substrate 4. Add 5 µL ATP/Substrate Mix (10 µM ATP, 1.5 µM Substrate) add_enzyme->add_substrate read_plate 5. Measure FRET Signal for 30 min add_substrate->read_plate analyze 6. Calculate IC₅₀ read_plate->analyze end End analyze->end

Caption: Workflow for the in vitro Kinase X inhibition assay.

Cellular Potency Assay

This protocol outlines the cell-based assay to determine the half-maximal effective concentration (EC₅₀) of the compounds.

  • Cell Line: Human monocytic cell line endogenously expressing the "Inflamma-Signal" pathway components.

  • Reagents: Cell culture medium, lipopolysaccharide (LPS), ELISA kit for a downstream cytokine.

  • Procedure: a. Seed cells into a 96-well plate at a density of 50,000 cells/well and incubate overnight. b. Treat cells with serially diluted compounds for 1 hour. c. Stimulate the cells with LPS (100 ng/mL final concentration) for 6 hours to activate the "Inflamma-Signal" pathway. d. Collect the cell supernatant. e. Quantify the concentration of the secreted cytokine using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cytokine concentration against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

Conclusion

The SAR studies on the TTPC scaffold have identified promising leads for the development of novel anti-inflammatory agents targeting Kinase X. Key findings include:

  • The carboxylic acid at R1 is crucial for activity, as its conversion to an amide (ANA-01) maintained activity, while esterification (ANA-02) led to a complete loss of potency.

  • Modifications at the R3 position significantly impacted potency, with the electron-withdrawing chloro-substituted analog (ANA-05) demonstrating the highest activity.

  • The metabolically stable analogs, such as ANA-05, represent promising candidates for further preclinical evaluation.

Future work will focus on further optimization of the R3 position to enhance potency and pharmacokinetic properties, as well as comprehensive selectivity profiling against a panel of related kinases.

Safety Operating Guide

Safe Disposal of Tributyltetradecylphosphonium Chloride: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Tributyltetradecylphosphonium chloride, a compound that is harmful if swallowed and can cause severe skin burns and eye damage.[1][2][3][4] Adherence to these procedures is critical for personnel safety and environmental protection.

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is mandatory to be equipped with the appropriate Personal Protective Equipment (PPE). This is the first line of defense against accidental exposure.

Protective EquipmentSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield may also be necessary.Protects against splashes and dust, preventing severe eye damage.[5]
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile rubber, neoprene).Prevents skin contact which can cause severe burns.[1][2]
Skin and Body Protection Fire/flame resistant and impervious clothing. A lab coat, and in case of larger quantities, a chemical-resistant apron or suit.Protects the skin from contact with the chemical.[5]
Respiratory Protection A full-face respirator with an appropriate cartridge should be used if exposure limits are exceeded or if dust/vapors are generated.Protects the respiratory system from harmful dust or vapors.[5]

Spill Management

In the event of a spill, immediate and correct action is crucial to prevent the spread of contamination and exposure to personnel.

Step 1: Isolate the Area

  • Immediately alert others in the vicinity.

  • Restrict access to the spill area.

  • Ensure adequate ventilation.[5]

Step 2: Contain the Spill

  • For liquid spills, use inert, non-combustible absorbent materials such as sand, earth, diatomaceous earth, or vermiculite (B1170534) to dike the spill.[2][6]

  • For solid spills, prevent the generation of dust.[2]

Step 3: Clean-Up

  • Carefully sweep or shovel the contained material into a suitable, labeled container for disposal.[1]

  • Do not add water directly to the spilled material as this could cause it to spread.[7]

  • Clean the spill area with a suitable decontamination solution and absorb the residue with fresh absorbent material.

Step 4: Decontamination

  • All contaminated clothing and equipment should be removed and decontaminated or disposed of as hazardous waste.[2][3]

  • Wash hands and any exposed skin thoroughly with soap and water after handling.[1][2]

Disposal Procedure

Proper disposal is a critical final step. Improper disposal can lead to environmental contamination and legal repercussions.

Key Principles:

  • NEVER dispose of this compound down the drain or into the sewer system.[1]

  • All waste must be managed in accordance with local, regional, and national regulations.[1][2]

Step-by-Step Disposal Guide:

  • Containerization: Place the waste material, including any contaminated absorbents and PPE, into a clearly labeled, sealed, and compatible waste container.[2]

  • Labeling: The container must be clearly labeled as hazardous waste, indicating the contents as "this compound waste".

  • Storage: Store the sealed waste container in a designated, locked, and well-ventilated hazardous waste storage area away from incompatible materials.[2][3][4]

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste by a licensed and certified waste management company.[1][2][5] Approved disposal methods may include:

    • Incineration: In a dedicated hazardous waste incinerator.[8]

    • Landfill: In a designated hazardous waste landfill.[1]

The choice of disposal method will be determined by the waste management company based on local regulations and the specific characteristics of the waste.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_spill Spill Management cluster_disposal Disposal Protocol start Start: Identify Waste ppe Don Appropriate PPE start->ppe spill Spill Occurs? ppe->spill contain Contain Spill with Inert Absorbent spill->contain Yes containerize Containerize and Label Waste spill->containerize No cleanup Collect Material into Labeled Container contain->cleanup cleanup->containerize storage Store in Designated Hazardous Waste Area containerize->storage professional_disposal Arrange for Licensed Waste Disposal storage->professional_disposal end End: Disposal Complete professional_disposal->end

Caption: Logical workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Tributyltetradecylphosphonium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Tributyltetradecylphosphonium chloride, a compound that requires careful management. Adherence to these protocols is critical for minimizing risk and ensuring operational integrity.

This compound is classified as harmful if swallowed and causes severe skin burns and eye damage.[1][2][3][4] It is crucial to handle this chemical with the appropriate personal protective equipment and to be prepared for emergency situations.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical exposure. The following table summarizes the recommended protective gear when handling this compound.

Body PartRecommended ProtectionSpecifications
Eyes/Face Safety Goggles and/or Full-Face ShieldTightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US).[1] A full-face shield is recommended where splashing is possible.[2]
Skin Protective Gloves and ClothingWear impervious, fire/flame-resistant clothing.[1] PVC gloves are recommended for applications where contact is likely.[5] Handle with gloves and inspect them prior to use.[1]
Respiratory RespiratorIf exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1] For conditions with dust or mist, a NIOSH-approved particulate respirator may be worn.[2]

Emergency First Aid Procedures

In the event of exposure, immediate and appropriate first aid is critical. Follow these steps for different types of exposure:

  • If Inhaled: Move the individual to fresh air and keep them comfortable for breathing.[1][3] If the person is not breathing, provide artificial respiration.[3] Seek immediate medical attention.[1]

  • If on Skin: Immediately remove all contaminated clothing.[3] Rinse the affected skin area with plenty of water.[3] Get immediate medical advice.[6]

  • If in Eyes: Rinse cautiously with water for at least 15 minutes, ensuring to lift the upper and lower eyelids.[1][3][7] If present, remove contact lenses after the first 5 minutes and continue rinsing.[5] Seek immediate medical attention.[7]

  • If Swallowed: Rinse the mouth with water.[1][3] Do NOT induce vomiting.[1][2][3] Call a poison control center or doctor immediately for treatment advice.[5]

Operational and Disposal Plans

Handling and Storage:

  • Avoid contact with skin, eyes, and clothing.[2]

  • Do not breathe dust, fumes, gas, mist, vapors, or spray.[2][3]

  • Wash hands thoroughly after handling.[2][3]

  • Store in a cool, dry, and well-ventilated area away from heat sources and direct sunlight.[2]

  • Keep containers tightly closed and store locked up.[1][2][3]

Spill Management:

  • In case of a spill, do not touch the spilled material.[2]

  • Contain the spill using an inert, non-combustible absorbent material like sand or earth.[2]

  • Sweep or vacuum the material into an approved disposal container.[2]

  • Ensure adequate ventilation during cleanup.[2]

Disposal:

  • Dispose of contents and containers in accordance with all local, state, and federal regulations.[1][5]

  • The substance should not be deposited into a sewage facility.[6][8]

  • Incineration in an approved incinerator is a recommended method of disposal.[5][8]

The following diagram outlines the standard operating procedure for safely handling this compound.

A 1. Pre-Handling Preparation B 2. Don Personal Protective Equipment (PPE) A->B Ensure all PPE is available and in good condition C 3. Chemical Handling B->C Proceed with handling only after wearing appropriate PPE D 4. Post-Handling Procedures C->D After handling, decontaminate work area F Emergency Procedures C->F In case of exposure or spill E 5. Waste Disposal D->E Segregate and label waste appropriately

Caption: Standard Operating Procedure for Handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tributyltetradecylphosphonium chloride
Reactant of Route 2
Reactant of Route 2
Tributyltetradecylphosphonium chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.